Tetraethyl butane-1,4-diylbis(phosphonate)
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(diethoxyphosphoryl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFSBORIZJBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992716 | |
| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7203-67-0 | |
| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Tetraethyl butane-1,4-diylbis(phosphonate)
Foreword for the Modern Researcher
In the rapidly evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation, the rational design of molecular components is paramount. Among these, the linker element in Proteolysis Targeting Chimeras (PROTACs) has emerged from a passive spacer to a critical determinant of efficacy. This guide is dedicated to a specific and versatile linker building block: Tetraethyl butane-1,4-diylbis(phosphonate) .
This document moves beyond a simple recitation of facts. It is structured to provide a deep, mechanistic understanding of the synthesis and a practical, interpretive guide to the characterization of this important molecule. As researchers and drug development professionals, your time is valuable. Therefore, this guide is designed to be a comprehensive resource, blending established chemical principles with the practical insights needed to confidently synthesize, verify, and apply this compound in your work. We will delve into the "why" behind the "how," ensuring that each step is not just a procedure to be followed, but a concept to be understood and potentially optimized.
The Strategic Importance of the Butane-1,4-diylbis(phosphonate) Linker
PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is not merely a tether; it critically influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the prerequisite for the ubiquitination and subsequent degradation of the target protein.[1][2][]
The Tetraethyl butane-1,4-diylbis(phosphonate) linker offers a unique combination of properties:
-
Defined Geometry and Spacing: The four-carbon butane chain provides a specific and relatively rigid spacing between the two phosphonate groups, which can be crucial for optimizing the orientation of the two ends of the PROTAC.
-
Hydrophilicity and Polarity: The bis(phosphonate) moiety introduces polarity, which can enhance the solubility of the resulting PROTAC molecule. This is a significant consideration in drug design, as poor solubility can be a major hurdle.
-
Chemical Handles for Conjugation: The tetraethyl ester groups can be hydrolyzed to the corresponding phosphonic acids, providing reactive handles for conjugation to other molecular fragments.
Synthesis of Tetraethyl butane-1,4-diylbis(phosphonate): A Mechanistic Approach
The cornerstone of C-P bond formation in this context is the Michaelis-Arbuzov reaction . This reaction provides a robust and high-yielding pathway to phosphonates from trialkyl phosphites and alkyl halides.[4]
The Michaelis-Arbuzov Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a phosphonium salt intermediate.
-
Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium intermediate. This dealkylation step forms the final phosphonate product and a new alkyl halide.
Diagram 1: Generalized Mechanism of the Michaelis-Arbuzov Reaction for the Synthesis of Tetraethyl butane-1,4-diylbis(phosphonate).
Experimental Protocol: A Self-Validating System
This protocol is adapted from established procedures for the Michaelis-Arbuzov reaction with dihaloalkanes. The key to successfully synthesizing the bisphosphonate is to control the stoichiometry to favor di-substitution.
Materials:
-
1,4-Dibromobutane
-
Triethyl phosphite (≥ 2.2 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the hydrolysis of triethyl phosphite.
-
Charging of Reagents: Charge the flask with 1,4-dibromobutane (1.0 equivalent). Add triethyl phosphite (a slight excess, e.g., 2.2 to 2.5 equivalents) to the flask. The excess triethyl phosphite helps to drive the reaction to completion and ensure the formation of the di-substituted product.
-
Reaction: Heat the reaction mixture to 140-160°C with vigorous stirring. The reaction is typically performed neat (without solvent). The volatile byproduct, ethyl bromide, will distill off during the reaction, which helps to drive the equilibrium towards the products.
-
Monitoring the Reaction: The progress of the reaction can be monitored by ³¹P NMR spectroscopy. The disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the product phosphonate signal will indicate the reaction's progression.
-
Workup and Purification:
-
After the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation. This is a critical step, as residual phosphite can interfere with subsequent applications.
-
The crude product can be further purified by vacuum fractional distillation to obtain the pure Tetraethyl butane-1,4-diylbis(phosphonate) as a colorless oil.
-
Comprehensive Characterization: A Multi-Technique Approach
The identity and purity of the synthesized Tetraethyl butane-1,4-diylbis(phosphonate) must be confirmed through a combination of spectroscopic techniques. The following sections detail the expected outcomes from each analysis.
Diagram 2: A typical experimental workflow for the characterization of Tetraethyl butane-1,4-diylbis(phosphonate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
³¹P NMR: This is the most diagnostic technique. A single resonance is expected, confirming the magnetic equivalence of the two phosphorus atoms. The chemical shift should be in the typical range for an alkyl phosphonate.
-
¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. The expected signals are:
-
A triplet for the methyl protons of the ethyl groups.
-
A multiplet (likely a quartet of doublets due to coupling with both protons and phosphorus) for the methylene protons of the ethyl groups.
-
Multiplets for the methylene protons of the butane backbone.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups, and the methylene carbons of the butane backbone. The carbons attached to the phosphorus will show coupling to the phosphorus atom.
Table 1: Predicted NMR Spectral Data for Tetraethyl butane-1,4-diylbis(phosphonate)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ³¹P | ~ +30 to +33 | Singlet | - | P=O |
| ¹H | ~ 4.1 | m | ~ 7 (H-H), ~ 8 (H-P) | -O-CH₂ -CH₃ |
| ~ 1.8 | m | - | P-CH₂ -CH₂- | |
| ~ 1.6 | m | - | P-CH₂-CH₂ - | |
| ~ 1.3 | t | ~ 7 | -O-CH₂-CH₃ | |
| ¹³C | ~ 61 (d) | Doublet | ~ 6 (C-P) | -O-CH₂ -CH₃ |
| ~ 28 (d) | Doublet | ~ 140 (C-P) | P-CH₂ -CH₂- | |
| ~ 21 (d) | Doublet | ~ 5 (C-P) | P-CH₂-CH₂ - | |
| ~ 16 (d) | Doublet | ~ 6 (C-P) | -O-CH₂-CH₃ |
Note: The predicted values are based on known data for similar phosphonate esters. Actual values may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For a closely related analog, Tetraethyl ethylenebisphosphonate, the top mass-to-charge ratio (m/z) peaks in the GC-MS are reported at 165 and 173.[5] This suggests that fragmentation of the butane analog will likely involve cleavages of the P-C and C-C bonds.
Table 2: Predicted Major Fragments in the Mass Spectrum of Tetraethyl butane-1,4-diylbis(phosphonate)
| m/z | Predicted Fragment Structure | Fragmentation Pathway |
| 330 | [M]⁺ | Molecular Ion |
| 301 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 287 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 193 | [(EtO)₂P(O)CH₂CH₂CH₂CH₂]⁺ | Cleavage of a P-C bond |
| 165 | [(EtO)₂P(O)CH₂CH₂]⁺ | Cleavage of the butane chain |
| 137 | [(EtO)₂P(O)]⁺ | Loss of the butane chain |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Expected Key Vibrational Frequencies in the FTIR Spectrum
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 1250 | P=O stretch | Phosphonate |
| ~ 1020-1050 | P-O-C stretch | Phosphonate ester |
| ~ 2850-2980 | C-H stretch | Alkyl groups |
The strong absorbance of the P=O bond is particularly characteristic of phosphonates.[6][7]
Applications in Drug Development: The PROTAC Linker
As previously mentioned, Tetraethyl butane-1,4-diylbis(phosphonate) is a valuable building block for the synthesis of PROTACs.[8][9][10][11] The linker's role is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[1][2][12]
The design of the linker is a critical aspect of PROTAC development, as its length, rigidity, and chemical composition can significantly impact the efficacy of the final molecule.[2] The butane-1,4-diylbis(phosphonate) linker provides a defined length and polarity that can be advantageous in certain systems. The phosphonate groups can also potentially form hydrogen bonds with the target protein or the E3 ligase, further stabilizing the ternary complex.
Conclusion: A Versatile Tool for Targeted Protein Degradation
Tetraethyl butane-1,4-diylbis(phosphonate) is a molecule of significant interest for researchers in drug discovery and development. Its synthesis via the well-established Michaelis-Arbuzov reaction is straightforward and scalable. A comprehensive suite of analytical techniques, including NMR, MS, and FTIR, can be used to unequivocally confirm its structure and purity. As a linker in PROTAC design, it offers a unique set of properties that can be leveraged to create potent and selective protein degraders. This guide has provided the foundational knowledge and practical insights necessary for the confident synthesis, characterization, and application of this valuable chemical tool.
References
- BenchChem. (2025). Evaluating PROTAC Efficacy: A Comparative Guide to Linker Chemistry, Featuring m-PEG4-phosphonic acid ethyl ester. BenchChem.
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- BOC Sciences. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BOC Sciences.
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Amsbio. (n.d.). Tetraethyl butane-1,4-diylbis(phosphonate), AMS.T17049-500-MG. Amsbio. Retrieved from [Link]
- Zenobi, M. C., et al. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276.
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ResearchGate. (n.d.). An ATR-FTIR study of different phosphonic acids in aqueous solution. ResearchGate. Retrieved from [Link]
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Wikipedia. (2023, December 27). Michaelis–Arbuzov reaction. Wikipedia. Retrieved from [Link]
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MedChemExpress. (n.d.). Tetraethyl butane-1,4-diylbis(phosphonate). MedChemExpress. Retrieved from [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tetraethyl ethylenebisphosphonate. PubChem. Retrieved from [Link]
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Immunomart. (n.d.). Tetraethyl butane-1,4-diylbis(phosphonate). Immunomart. Retrieved from [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethyl butane-1,4-diylbis(phosphonate)
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Tetraethyl butane-1,4-diylbis(phosphonate), a key organophosphorus compound, holds significant potential in various scientific domains, notably as a linker in Proteolysis Targeting Chimeras (PROTACs) for drug development.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, offering a foundational understanding for researchers. We will delve into its synthesis, spectroscopic signature, chemical reactivity, and potential applications, underpinned by established principles of organophosphorus chemistry. This document is designed to be a practical resource, combining theoretical insights with actionable experimental protocols.
Introduction: The Significance of Bisphosphonates in Modern Research
Bisphosphonates are a class of organophosphorus compounds characterized by two phosphonate groups. Their unique chemical architecture imparts a range of valuable properties, from high affinity for bone minerals to their use as stable bioisosteres of phosphates in medicinal chemistry.[3] Tetraethyl butane-1,4-diylbis(phosphonate) extends this utility by incorporating a flexible butane linker, making it an attractive building block in the modular design of complex molecules. Its primary application lies in the burgeoning field of PROTACs, where it can serve as a linker to connect a target protein binder and an E3 ligase binder.[1][2] Understanding the fundamental properties of this linker is paramount for the rational design and synthesis of effective targeted therapies.
Molecular Structure and Core Physical Properties
Tetraethyl butane-1,4-diylbis(phosphonate) possesses a symmetrical structure with two diethyl phosphonate groups connected by a four-carbon alkyl chain.
Caption: Molecular structure of Tetraethyl butane-1,4-diylbis(phosphonate).
Table 1: Core Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₂₈O₆P₂ | [1] |
| Molecular Weight | 330.29 g/mol | [4] |
| CAS Number | 7203-67-0 | [1] |
| Appearance | Likely a clear, colorless liquid | Based on similar tetraalkyl bisphosphonates[5] |
| Melting Point | Not available | Data not found in the searched literature. |
| Boiling Point | Not available | Expected to be high due to molecular weight and polarity. |
| Density | Not available | Data not found in the searched literature. |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) and sparingly soluble in water. | General property of phosphonate esters. |
Synthesis: The Michaelis-Arbuzov Reaction
The most direct and widely employed method for the synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) is the Michaelis-Arbuzov reaction.[6] This reaction facilitates the formation of a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[7]
Caption: Synthetic workflow for Tetraethyl butane-1,4-diylbis(phosphonate).
Causality Behind Experimental Choices
-
Excess Triethyl Phosphite: Utilizing an excess of triethyl phosphite helps to ensure the complete conversion of the 1,4-dibromobutane and can help drive the reaction towards the desired bis-phosphonate product.
-
Neat Reaction Conditions: The Michaelis-Arbuzov reaction is often performed without a solvent, which simplifies the workup procedure.[8]
-
Elevated Temperature: The reaction typically requires heating to proceed at a reasonable rate.[8]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the oxidation of the trialkyl phosphite.
Step-by-Step Experimental Protocol
This protocol is a representative procedure and may require optimization.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reactant Charging: The flask is charged with 1,4-dibromobutane (1.0 equivalent).
-
Reaction Initiation: The 1,4-dibromobutane is heated to 150-160°C with vigorous stirring.
-
Addition of Phosphite: Triethyl phosphite (2.2 equivalents) is added dropwise from the dropping funnel. The rate of addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the product signal. The reaction is typically complete within 4-6 hours.[8]
-
Workup: After the reaction is complete, the mixture is cooled to room temperature.
-
Purification: The crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~ 4.1 | quintet | ~ 7 | O-CH₂ -CH₃ |
| ~ 1.8 | m | P-CH₂ -CH₂ | ||
| ~ 1.6 | m | P-CH₂-CH₂ | ||
| ~ 1.3 | t | ~ 7 | O-CH₂-CH₃ | |
| ¹³C NMR | ~ 62 | d | ~ 6 | O -CH₂-CH₃ |
| ~ 25 | t | ~ 140 | P -CH₂-CH₂ | |
| ~ 20 | t | ~ 15 | P-CH₂-C H₂ | |
| ~ 16 | d | ~ 6 | O-CH₂-C H₃ | |
| ³¹P NMR | ~ 30-33 | s | P |
-
¹H NMR: The spectrum is expected to show four distinct signals corresponding to the ethoxy and butane backbone protons. The methylene protons of the ethoxy group will appear as a quintet due to coupling with the adjacent methyl protons. The protons of the butane chain will appear as multiplets.
-
¹³C NMR: The carbon spectrum will show signals for the ethoxy and butane carbons. The carbons directly attached to the phosphorus atom will exhibit doublet or triplet splitting due to ¹J(P,C) and ²J(P,C) coupling, respectively.[10]
-
³¹P NMR: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, confirming the magnetic equivalence of the two phosphorus atoms. The chemical shift is anticipated to be in the range of +30 to +33 ppm, which is characteristic of alkyl phosphonates.[3]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions characteristic of the phosphonate group.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980-2850 | Medium-Strong | C-H stretching (alkyl) |
| ~ 1250 | Strong | P=O stretching |
| ~ 1050-1020 | Strong | P-O-C stretching |
| ~ 790 | Medium | C-P stretching |
The most prominent feature will be the intense P=O stretching vibration around 1250 cm⁻¹.[11] The P-O-C and C-P stretching vibrations will also be observable.[11]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 330. The fragmentation pattern will likely involve the loss of ethoxy groups and cleavage of the butane chain.[12]
Chemical Reactivity and Stability
Hydrolysis
Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid.[13] This reaction is a critical transformation for applications where the free phosphonic acid is required, for instance, in bone targeting applications.
Caption: Hydrolysis of Tetraethyl butane-1,4-diylbis(phosphonate).
This is a general protocol for the hydrolysis of phosphonate esters.[14]
-
Reaction Setup: Dissolve Tetraethyl butane-1,4-diylbis(phosphonate) in a suitable solvent (e.g., dioxane or water).
-
Acid Addition: Add an excess of concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux for several hours.
-
Monitoring: Monitor the reaction progress by ³¹P NMR, observing the shift of the phosphorus signal.
-
Workup: After completion, remove the solvent and excess acid under reduced pressure to yield the crude phosphonic acid.
Reduction
The phosphonate group is generally stable to common reducing agents.
Thermal Stability
Tetraethyl butane-1,4-diylbis(phosphonate) is expected to be thermally stable at temperatures typically used for its synthesis and handling.
Applications in Drug Development and Beyond
The primary application of Tetraethyl butane-1,4-diylbis(phosphonate) is in the construction of PROTACs.[1][2] The butane linker provides flexibility, allowing the two ends of the PROTAC to effectively bind to their respective protein targets. The phosphonate groups can also be hydrolyzed to the corresponding phosphonic acids, which can be used to target bone tissue due to their high affinity for hydroxyapatite.[15] This opens up possibilities for the development of bone-targeted therapies.
Safety and Handling
While a specific safety data sheet for Tetraethyl butane-1,4-diylbis(phosphonate) was not found, general precautions for handling organophosphorus compounds should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Tetraethyl butane-1,4-diylbis(phosphonate) is a valuable and versatile building block in chemical synthesis, particularly for applications in drug discovery. Its synthesis via the Michaelis-Arbuzov reaction is straightforward, and its chemical properties are well-defined within the context of organophosphorus chemistry. This guide provides a solid foundation for researchers working with this compound, offering insights into its synthesis, characterization, and reactivity. Further research to determine its precise physical properties and to explore its full potential in various applications is warranted.
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The Role of Alkyl-Phosphonate Linkers in PROTAC Design: A Technical Guide Featuring Tetraethyl butane-1,4-diylbis(phosphonate)
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the tripartite structure: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that conjugates the two.[3][4] While significant attention is often given to the protein-binding ligands, the linker is a crucial determinant of a PROTAC's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[1][2] This technical guide provides an in-depth exploration of alkyl-phosphonate linkers, with a specific focus on Tetraethyl butane-1,4-diylbis(phosphonate), a commercially available building block for PROTAC synthesis.[5][6] We will delve into the mechanistic principles of PROTACs, the specific contributions of the linker to their function, and provide a comprehensive experimental framework for the characterization of PROTACs incorporating such linkers.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function as molecular matchmakers, bringing a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity to form a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] A key feature of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[1][2]
EtO - P - (CH2)4 - P - OEt | | OEt OEt
Caption: Logical flow from linker properties to PROTAC performance metrics. [7]
Experimental Validation of PROTACs with Alkyl-Phosphonate Linkers
A multi-faceted approach is essential to validate the on-target degradation and assess the overall performance of a PROTAC. The following experimental workflow outlines the key assays.
Caption: A streamlined experimental workflow for PROTAC characterization.
Step-by-Step Protocol: Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC stock solution (e.g., in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. This data is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Step-by-Step Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To provide evidence for the formation of the POI-PROTAC-E3 ligase ternary complex and to assess its stability.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., streptavidin-coated).
-
Biotinylated E3 ligase.
-
PROTAC.
-
Protein of interest.
-
Running buffer.
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.
-
Analyte Injection: Sequentially inject the PROTAC, followed by the target protein, over the sensor surface.
-
Data Analysis: A significant increase in the response units (RU) upon injection of the target protein in the presence of the PROTAC indicates the formation of a stable ternary complex. [7]
Concluding Remarks and Future Perspectives
While Tetraethyl butane-1,4-diylbis(phosphonate) is a readily available linker for PROTAC synthesis, its specific impact on degradation efficacy and pharmacokinetic properties requires empirical determination. Based on the known properties of its constituent parts, it is hypothesized that this linker could offer advantages in terms of solubility and potentially unique interactions within the ternary complex. The experimental framework outlined in this guide provides a systematic approach for researchers to evaluate PROTACs incorporating this and other novel linkers. As the field of targeted protein degradation continues to evolve, a deeper understanding of the intricate role of the linker will be paramount in the design of next-generation therapeutics.
References
-
Tetraethyl butane-1,4-diylbis(phosphonate) | PROTAC Linkers | MedChemExpress (Japanese). [Link]
-
Development of biophysical methods for characterization of PROTACs - DiVA portal. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. [Link]
-
PhosphoTAC and PhosTAC mechanisms of action for and key differences between these technologies. - ResearchGate. [Link]
-
Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. [Link]
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- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Tetraethyl butane-1,4-diylbis(phosphonate) in Common Organic Solvents
Introduction
Tetraethyl butane-1,4-diylbis(phosphonate) is an organophosphorus compound with the chemical formula C₁₂H₂₈O₆P₂ and a molecular weight of 330.3 g/mol .[1] Its structure is characterized by a central four-carbon butane chain flanked by two phosphonate ester groups. Each phosphorus atom is double-bonded to an oxygen atom and single-bonded to two ethoxy groups. This compound and its analogs are of interest in various fields, including as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A thorough understanding of its solubility in common organic solvents is paramount for its application in synthesis, purification, formulation, and various analytical techniques.
This technical guide provides a comprehensive overview of the predicted solubility of Tetraethyl butane-1,4-diylbis(phosphonate), an in-depth experimental protocol for its solubility determination, and a discussion of the underlying chemical principles governing its solubility profile.
Predicted Solubility Profile of Tetraethyl butane-1,4-diylbis(phosphonate)
The two phosphonate groups (O=P(OEt)₂) are the primary sites for polar interactions. The phosphoryl oxygen (P=O) can act as a hydrogen bond acceptor, and the overall group has a significant dipole moment. The butane chain and the four ethyl groups contribute to the nonpolar character of the molecule. The interplay between these polar and nonpolar regions will dictate the compound's solubility in various organic solvents.
General Solubility Predictions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the phosphonate oxygens can act as hydrogen bond acceptors, the absence of acidic protons on the compound limits its ability to act as a hydrogen bond donor. Solubility is expected to be moderate.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but do not have acidic protons for hydrogen bonding. The polar phosphonate groups will interact favorably with the dipoles of these solvents, likely leading to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar butane backbone and ethyl groups will have favorable van der Waals interactions with these solvents. However, the polar phosphonate groups will be poorly solvated, likely resulting in lower solubility compared to polar aprotic solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. It is anticipated that Tetraethyl butane-1,4-diylbis(phosphonate) will exhibit good solubility in these solvents.
The following table summarizes the predicted solubility of Tetraethyl butane-1,4-diylbis(phosphonate) in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Polar Protic | Methanol | 5.1 | Moderately Soluble | Hydrogen bond accepting capability of phosphonate groups. |
| Ethanol | 4.3 | Moderately Soluble | Similar to methanol, but slightly less polar. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | Strong dipole-dipole interactions with phosphonate groups. |
| Acetonitrile | 5.8 | Soluble | Favorable dipole-dipole interactions. | |
| Acetone | 5.1 | Soluble | Good balance of polar and nonpolar characteristics. | |
| Ethyl Acetate | 4.4 | Soluble | Ester group can interact with the phosphonate groups. | |
| Tetrahydrofuran (THF) | 4.0 | Soluble | Ether oxygen can act as a hydrogen bond acceptor. | |
| Nonpolar | Toluene | 2.4 | Sparingly Soluble | Favorable interactions with the alkyl chains, but poor solvation of polar groups. |
| Hexane | 0.1 | Sparingly Soluble to Insoluble | Primarily van der Waals interactions with the alkyl part of the molecule. | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Soluble | Good dipole-dipole interactions. |
| Chloroform | 4.1 | Soluble | Capable of weak hydrogen bonding and strong dipole interactions. |
Note: Polarity index values are approximate and can vary slightly depending on the scale used.[2][3][4][5][6]
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable solubility data, a standardized experimental method is crucial. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8][9][10][11]
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment
-
Tetraethyl butane-1,4-diylbis(phosphonate) (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector) or Gas Chromatography (GC) system.
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Tetraethyl butane-1,4-diylbis(phosphonate) to several vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of Tetraethyl butane-1,4-diylbis(phosphonate) in the same solvent with known concentrations.
-
Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or GC.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of Tetraethyl butane-1,4-diylbis(phosphonate) in the diluted sample.
-
Calculate the solubility by taking into account the dilution factor.
-
Factors Influencing Solubility
The solubility of Tetraethyl butane-1,4-diylbis(phosphonate) is governed by the thermodynamics of the dissolution process, which is influenced by several factors:
-
Intermolecular Forces: The balance of van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the solute and solvent molecules is the primary determinant of solubility. For Tetraethyl butane-1,4-diylbis(phosphonate), the polar phosphonate groups will favor interactions with polar solvents, while the nonpolar alkyl chains will favor interactions with nonpolar solvents.
Caption: Influence of intermolecular forces on solubility.
-
Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature. However, this relationship should be determined experimentally for each solute-solvent system.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. It is essential to use high-purity materials for accurate determinations.
Conclusion
While specific experimental data is pending, a strong theoretical framework based on molecular structure allows for the prediction of the solubility of Tetraethyl butane-1,4-diylbis(phosphonate) in a variety of common organic solvents. Its amphiphilic nature suggests a nuanced solubility profile, with a preference for polar aprotic and chlorinated solvents. For researchers and professionals in drug development and chemical synthesis, the detailed shake-flask protocol provided in this guide offers a reliable method for obtaining precise solubility data. This information is critical for optimizing reaction conditions, purification processes, and the formulation of products containing this versatile organophosphorus compound.
References
-
Scribd. Common Organic Solvents: Table of Properties. [Link]
-
Owlcation. Common Solvents Used in Organic Chemistry: Table of Properties. (2020). [Link]
-
Pharmaffiliates. CAS No : 7203-67-0 | Product Name : Tetraethyl butane-1,4-diylbis(phosphonate). [Link]
-
Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]
-
University of Rochester. COMMON SOLVENT PROPERTIES. [Link]
-
Hoye, T.R. Properties of Common Organic Solvents. (2022). [Link]
-
Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Link]
-
Wikipedia. Organophosphate. [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
-
Quora. How do you perform the shake flask method to determine solubility?. (2017). [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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- 4. Properties of Solvents Used in Organic Chemistry [murov.info]
- 5. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
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- 8. researchgate.net [researchgate.net]
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- 11. dissolutiontech.com [dissolutiontech.com]
Spectroscopic Fingerprinting of Tetraethyl butane-1,4-diylbis(phosphonate): An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic characterization of Tetraethyl butane-1,4-diylbis(phosphonate), a molecule of interest in materials science and as a synthetic building block. For researchers, scientists, and professionals in drug development, precise analytical data is the cornerstone of innovation. This document is structured to deliver not just data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the accurate identification and quality assessment of this organophosphorus compound.
Introduction: The Molecular Blueprint
Tetraethyl butane-1,4-diylbis(phosphonate) is a bifunctional organophosphorus compound characterized by a central butane bridge connecting two diethyl phosphonate groups. Its symmetrical structure and the presence of multiple NMR-active nuclei and characteristic infrared absorption bands make it an ideal candidate for thorough spectroscopic analysis. Understanding its spectral signature is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical systems.
This guide will delve into the expected Nuclear Magnetic Resonance (¹H, ¹³C, and ³¹P NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. The causality behind the predicted spectral features will be explained, providing a framework for both predictive analysis and empirical data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Tetraethyl butane-1,4-diylbis(phosphonate), a combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of its molecular framework. The following predictions are based on established principles of NMR spectroscopy and comparative data from structurally similar compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Tetraethyl butane-1,4-diylbis(phosphonate) is expected to be relatively simple due to the molecule's symmetry. The spectrum is typically recorded in a deuterated solvent such as chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.10 | Quartet (q) | 8H | -OCH₂ CH₃ |
| ~ 1.85 | Multiplet (m) | 4H | -P-CH₂ CH₂- |
| ~ 1.65 | Multiplet (m) | 4H | -P-CH₂CH₂ - |
| ~ 1.32 | Triplet (t) | 12H | -OCH₂CH₃ |
Rationale Behind the Predictions:
-
The ethoxy group protons (-OCH₂CH₃) are expected to show a characteristic quartet for the methylene protons (split by the adjacent methyl protons) and a triplet for the terminal methyl protons (split by the adjacent methylene protons). The methylene protons are deshielded due to the adjacent electronegative oxygen atom, hence their downfield chemical shift.
-
The protons of the butane bridge are diastereotopic due to the chiral phosphorus centers (even though the molecule as a whole is achiral). This will likely lead to more complex multiplets for the two sets of methylene protons in the butane chain, rather than simple triplets. The protons closer to the electron-withdrawing phosphonate groups (-P-CH₂-) will be more deshielded and appear further downfield.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the chemically non-equivalent carbon atoms. Due to the molecule's symmetry, only four distinct carbon signals are expected.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 61.5 | -OC H₂CH₃ |
| ~ 28.0 | -P-C H₂CH₂- |
| ~ 22.5 | -P-CH₂C H₂- |
| ~ 16.5 | -OCH₂C H₃ |
Rationale Behind the Predictions:
-
The carbon atoms of the ethoxy groups are readily assigned, with the carbon directly attached to the oxygen (-OCH₂-) being more deshielded.
-
The carbon atoms of the butane bridge will be influenced by the phosphorus atoms, with the carbon directly bonded to phosphorus (-P-CH₂-) being more deshielded than the adjacent methylene carbon. The signals for the carbons attached to phosphorus will also exhibit coupling to the ³¹P nucleus, resulting in doublets in a proton-coupled ¹³C spectrum.
Predicted ³¹P NMR Spectral Data
³¹P NMR is a highly specific technique for characterizing organophosphorus compounds.[1] For Tetraethyl butane-1,4-diylbis(phosphonate), a single resonance is expected in the proton-decoupled ³¹P NMR spectrum due to the chemical equivalence of the two phosphorus atoms.
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ 28 - 32 | Singlet | P |
Rationale Behind the Prediction:
-
The chemical shift of the phosphorus-31 nucleus in alkyl phosphonates is influenced by the nature of the substituents. For diethyl alkyl phosphonates, the chemical shifts typically fall in the range of +24 to +33 ppm relative to 85% H₃PO₄.[2] The butane bridge is not expected to significantly shift the resonance outside of this range.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of Tetraethyl butane-1,4-diylbis(phosphonate).
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm for ¹H and ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire a standard one-pulse spectrum.
-
For ¹³C NMR, acquire a proton-decoupled spectrum using a standard pulse program.
-
For ³¹P NMR, acquire a proton-decoupled spectrum using an appropriate pulse program and reference to an external standard of 85% H₃PO₄.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (for ¹H and ¹³C) or the external standard (for ³¹P).
-
Integrate the signals in the ¹H NMR spectrum.
-
Logical Workflow for NMR Analysis
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Tetraethyl butane-1,4-diylbis(phosphonate) will be dominated by absorptions from the P=O, P-O-C, and C-H bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Strong | C-H stretching (alkyl) |
| 1250-1230 | Very Strong | P=O stretching |
| 1170-1150 | Strong | P-O-C stretching |
| 1050-950 | Very Strong | P-O -C stretching |
Rationale Behind the Predictions:
-
The most characteristic and intense absorption will be the P=O stretching vibration, which is a strong indicator of the phosphonate group.[3]
-
The P-O-C stretching vibrations typically appear as a series of strong bands in the fingerprint region.
-
The C-H stretching vibrations from the ethyl and butyl groups will be prominent in the 2850-2980 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
For a liquid sample like Tetraethyl butane-1,4-diylbis(phosphonate), the simplest method is to use a neat sample between salt plates.
-
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of the neat liquid sample onto one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film.
-
-
Instrument Setup and Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For Tetraethyl butane-1,4-diylbis(phosphonate), electron ionization (EI) or electrospray ionization (ESI) can be employed.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular weight of Tetraethyl butane-1,4-diylbis(phosphonate) (C₁₂H₂₈O₆P₂) is 330.30 g/mol . A peak corresponding to the molecular ion or a protonated molecule [M+H]⁺ (m/z 331.1) should be observable, particularly with a soft ionization technique like ESI.
-
Major Fragment Ions: Under EI conditions, organophosphates often undergo characteristic fragmentation pathways.[4] A plausible fragmentation pattern is outlined below.
Proposed Fragmentation Pathway
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Rationale for Fragmentation:
-
Loss of an ethyl radical (-C₂H₅) or an ethoxy radical (-OC₂H₅) from the molecular ion are common initial fragmentation steps for diethyl phosphonates.
-
Subsequent fragmentation can involve the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement.
-
Cleavage of the P-C bond of the butane bridge can also occur, leading to smaller fragment ions containing a single phosphonate group.
Experimental Protocol for GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of Tetraethyl butane-1,4-diylbis(phosphonate) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup and Data Acquisition:
-
Use a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set an appropriate temperature program for the GC oven to ensure good separation.
-
The mass spectrometer can be operated in electron ionization (EI) mode.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 50-400).
-
-
Data Analysis:
-
Identify the peak corresponding to Tetraethyl butane-1,4-diylbis(phosphonate) in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the observed fragmentation pattern with the proposed pathway.
-
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a powerful and self-validating system for the comprehensive characterization of Tetraethyl butane-1,4-diylbis(phosphonate). The predicted data and protocols outlined in this guide offer a robust framework for researchers to confirm the structure and purity of this compound. By understanding the underlying principles of each spectroscopic technique, scientists can confidently interpret their experimental results and ensure the integrity of their materials, a critical step in any research or development endeavor.
References
-
Koskela, H. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Journal of Chromatography B, 878(17-18), 1365-1381. [Link]
-
Schopfer, L. M., Lockridge, O., & Blake, T. A. (2009). Mass spectrometric analyses of organophosphate insecticide oxon protein adducts. Environmental Health Perspectives, 117(4), 527-535. [Link]
-
Wist, J., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 934-940. [Link]
-
Wist, J., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. [Link]
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Wist, J., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. [Link]
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Tanner, S., & Leung, S. (1996). Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy. Vibrational Spectroscopy, 12(2), 171-182. [Link]
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Barcelo, D., & Honing, M. (2006). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. Rapid Communications in Mass Spectrometry, 10(14), 1745-1752. [Link]
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Kumar, V., et al. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). [Link]
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- 4. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on Heterocyclic Intermediates in Drug Discovery
Foreword by the Senior Application Scientist:
In the landscape of modern medicinal chemistry, the precise identification and application of molecular building blocks are paramount. The query regarding CAS number 7203-67-0 has uncovered a point of ambiguity within public databases that warrants clarification for the scientific community. While CAS number 7203-67-0 is formally assigned to Tetraethyl butane-1,4-diylbis(phosphonate) , a linker used in PROTAC synthesis, the intent behind such a detailed request often points towards a more functionally versatile intermediate in drug development.[1][2]
Our analysis suggests a likely interest in 2-Amino-5-bromo-4-methylpyridine (CAS Number: 98198-48-2), a compound for which a wealth of application data exists, aligning with the depth and scope of this guide.[3][4] This document will first address the properties of the queried CAS number 7203-67-0 and then provide a comprehensive technical guide on 2-Amino-5-bromo-4-methylpyridine, a cornerstone intermediate for synthetic and medicinal chemists.
Part 1: Profile of CAS Number 7203-67-0
-
Compound Name: Tetraethyl(1,4-butylene)bisphosphonate[5]
-
Synonyms: TETRAETHYLBUTYLENE-1,4-DIPHOSPHONATE[5]
-
Primary Application: This molecule is identified as an alkyl chain-based PROTAC (Proteolysis Targeting Chimera) linker, utilized in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit specific E3 ubiquitin ligases to a target protein, leading to its degradation. The linker is a critical component that connects the target-binding and E3 ligase-binding moieties.
Physicochemical Properties
| Property | Value |
| CAS Number | 7203-67-0[5] |
| Molecular Formula | C₁₂H₂₈O₆P₂[5] |
| Molecular Weight | 330.29 g/mol [5] |
| Boiling Point | 415.8 °C at 760 mmHg[5][6] |
| Density | 1.099 g/cm³[5] |
Part 2: An In-depth Guide to 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2)
This section provides a detailed exploration of 2-Amino-5-bromo-4-methylpyridine, a highly versatile pyridine derivative that serves as a foundational building block in the synthesis of novel therapeutic agents.[7]
Section 2.1: Core Molecular Data and Physicochemical Properties
This substituted pyridine derivative is a cornerstone intermediate in medicinal chemistry, valued for its unique arrangement of functional groups that allow for diverse and strategic chemical modifications.[8][9]
| Property | Value |
| IUPAC Name | 5-bromo-4-methylpyridin-2-amine[3] |
| CAS Number | 98198-48-2[3] |
| Molecular Formula | C₆H₇BrN₂[3] |
| Molecular Weight | 187.04 g/mol [3] |
| Appearance | Pale yellow crystalline solid[8] |
| Melting Point | 148-151 °C[4][10] |
| Solubility | Soluble in methanol[10] |
Section 2.2: Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a privileged structure in drug discovery, and the specific substitution pattern of 2-Amino-5-bromo-4-methylpyridine makes it exceptionally useful.[7]
-
Nucleophilic Amino Group: The amino group at the 2-position serves as a versatile handle for constructing fused heterocyclic systems.[7] It is also critical for forming key hydrogen bond interactions within the ATP-binding pockets of many protein kinases, making it a common feature in kinase inhibitors.[11]
-
Reactive Bromine Atom: The bromine at the 5-position is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[12] This allows for the strategic introduction of diverse aryl and heteroaryl moieties to systematically explore structure-activity relationships (SAR).[7] The carbon-bromine bond is weaker than a carbon-chlorine bond, making this compound generally more reactive and allowing for milder reaction conditions compared to its chloro analog.[11]
-
Modulating Methyl Group: The methyl group at the 4-position provides steric and electronic modulation, influencing the molecule's reactivity and the binding affinity of its derivatives.[7]
Key Therapeutic Areas:
-
Oncology: This compound is a critical intermediate for synthesizing targeted therapies, particularly kinase inhibitors.[8] Derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, as well as inhibitors for the Abl and Src families of tyrosine kinases.[8][11]
-
Agrochemicals: It is employed in the formulation of effective pesticides, herbicides, and fungicides.[9]
-
Neurological Disorders: The aminopyridine scaffold is used to develop pharmaceuticals targeting specific receptors in the brain.[9]
Section 2.3: Synthesis Protocol: Electrophilic Bromination
A common and high-yield method for preparing 2-Amino-5-bromo-4-methylpyridine is the selective electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS).[12] This method is advantageous as it avoids the formation of di-brominated or other isomeric by-products.[12][13]
Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via a regioselective bromination reaction.
Materials & Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice bath, magnetic stirrer, round-bottom flask, dropping funnel
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 2-Amino-4-methylpyridine (1.0 eq) in DMF (e.g., 5 mL per gram of starting material).[12]
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Addition of Brominating Agent: Slowly add a solution of NBS (1.0 eq) in DMF dropwise to the cooled pyridine solution, maintaining the low temperature.[12]
-
Reaction: Allow the reaction to warm to approximately 20°C and stir for 8-10 hours.[13]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[12]
-
Precipitation: Pour the reaction mixture into water. A brown solid should precipitate.[12][13]
-
Filtration & Washing: Filter the solid using a Büchner funnel and wash thoroughly with deionized water.[12]
-
Purification: Further wash the dried solid with acetonitrile to remove impurities.[12]
-
Drying: Filter the purified solid and dry completely to obtain the final product. The expected yield is approximately 80%.[12][13]
Sources
- 1. Tetraethylbutane-1,4-diylbis(phosphonate) , ≥95% , 7203-67-0 - CookeChem [cookechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氨基-5-溴-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. molbase.com [molbase.com]
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- 10. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [chemicalbook.com]
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"understanding the flexibility of phosphonate linkers in PROTAC design"
An In-Depth Technical Guide:
Authored by: A Senior Application Scientist
Introduction: The Linker as the Choreographer of Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's own ubiquitin-proteasome machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements. While the warhead and E3 ligase ligand provide the specificity, the linker is far from a passive spacer; it is the critical component that dictates the spatial orientation and dynamics of the resulting ternary complex (POI-PROTAC-E3 ligase). The linker's length, rigidity, and chemical composition are paramount to a PROTAC's efficacy, influencing everything from ternary complex formation and stability to cell permeability and pharmacokinetic properties.
Among the diverse chemical scaffolds employed as PROTAC linkers, phosphonates offer a unique combination of properties that are increasingly being explored. This guide provides an in-depth technical overview of the role and flexibility of phosphonate linkers in PROTAC design, offering insights into their synthesis, conformational behavior, and impact on degrader efficacy.
The Physicochemical Uniqueness of the Phosphonate Moiety
The strategic incorporation of a phosphonate group within a PROTAC linker can confer several advantages, stemming from its distinct electronic and structural characteristics.
-
Tetrahedral Geometry and Phosphate Mimicry: The phosphorus atom in a phosphonate group maintains a tetrahedral geometry, akin to the phosphate backbone of nucleic acids and phosphorylated amino acids. This structural mimicry can be exploited to engage in specific interactions within the cellular environment.
-
Enhanced Metabolic Stability: The substitution of a labile P-O bond in a phosphate with a robust P-C bond in a phosphonate significantly enhances metabolic stability, a crucial attribute for any therapeutic agent.
-
Tunable Ionization State: Phosphonic acids are diprotic and, at physiological pH, typically exist as a monoanion or dianion. This negative charge can improve aqueous solubility and cellular retention. The esterification of the phosphonate group to a neutral phosphonate ester allows for a modulation of these properties, which can be critical for achieving the desired balance between solubility and cell permeability.
-
Hydrogen Bonding Capabilities: The oxygen atoms of the phosphonate group can act as hydrogen bond acceptors, contributing to the stability of the ternary complex through interactions with the POI or the E3 ligase.
Synthesis and Conjugation of Phosphonate Linkers: A Step-by-Step Approach
The synthesis of a phosphonate-containing PROTAC typically involves the preparation of a bifunctional linker that can be sequentially conjugated to the E3 ligase ligand and the POI warhead. A generalized synthetic workflow is outlined below.
Protocol 1: Synthesis of a PROTAC with an 8-Carbon Alkyl Phosphonate Linker
This protocol describes a common strategy involving the initial alkylation of an E3 ligase ligand, followed by hydrolysis of the phosphonate ester and subsequent amide coupling to the POI warhead.
Part A: Alkylation of the E3 Ligase Ligand
-
Reaction Setup: To a solution of the E3 ligase ligand (e.g., pomalidomide, 1.0 equivalent) in anhydrous dimethylformamide (DMF), add diethyl 8-bromooctylphosphonate (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pomalidomide-linker conjugate.
Part B: Hydrolysis of the Diethyl Phosphonate
-
Reaction Setup: Dissolve the purified pomalidomide-linker conjugate from Part A (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add bromotrimethylsilane (TMSBr) (3.0-5.0 equivalents) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of methanol. Concentrate the mixture under reduced pressure. The resulting crude phosphonic acid is often used in the next step without further purification.
Part C: Amide Coupling to the POI Warhead
-
Reaction Setup: Dissolve the crude phosphonic acid from Part B (1.0 equivalent) and an amine-functionalized POI warhead (e.g., (+)-JQ1-amine derivative, 1.1 equivalents) in anhydrous DMF.
-
Reagent Addition: Add a coupling agent such as HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
Conformational Dynamics of Phosphonate Linkers
The flexibility of the PROTAC linker is a double-edged sword. While a certain degree of flexibility is necessary to allow the warhead and E3 ligase ligand to adopt a productive orientation for ternary complex formation, excessive flexibility can lead to an entropic penalty upon binding and a higher population of non-productive conformations. Phosphonate linkers, with their combination of rotatable P-C and C-C bonds, contribute to this conformational landscape.
Computational Modeling of Linker Flexibility
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of PROTAC linkers. By simulating the PROTAC in different solvent environments, researchers can gain insights into how the linker's flexibility influences the molecule's overall shape and physicochemical properties, such as its propensity to adopt "chameleonic" conformations that shield polar groups to facilitate cell membrane passage.
Caption: A representative computational workflow for analyzing phosphonate linker flexibility.
Experimental Characterization using ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique for characterizing phosphonate-containing molecules. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, providing direct information about the state of the phosphonate group (e.g., protonation state, coordination to metal ions). Changes in the ³¹P NMR spectrum upon binding to the POI or E3 ligase can provide insights into the conformational changes adopted by the linker within the binary and ternary complexes.
Impact of Phosphonate Linkers on Ternary Complex Formation and PROTAC Efficacy
The ultimate measure of a PROTAC's success is its ability to efficiently degrade the target protein. The flexibility and physicochemical properties of the phosphonate linker directly impact this efficacy by influencing the formation and stability of the ternary complex.
| PROTAC Target | Linker Type | DC50 | Dmax | Cell Permeability | Reference |
| BRD4 | PEG5-bis-(ethyl phosphonate) (hypothetical) | Data not available | Data not available | Predicted to be favorable due to PEG component | |
| IRAK4 | PEG-based | Varies with length | Varies with length | Generally good | |
| BRD4 | Alkyl-based | Varies with length | Varies with length | Can be limited by hydrophobicity |
This table summarizes conceptual and comparative data for different linker types, highlighting the need for empirical determination for novel linkers like PEG5-bis-(ethyl phosphonate). Data for specific phosphonate-linker containing PROTACs is limited in publicly available literature.
The anionic nature of a hydrolyzed phosphonate linker at physiological pH can present a challenge for cell permeability. However, this can be mitigated by using phosphonate esters, which are neutral and more lipophilic. The ester can then be hydrolyzed by intracellular esterases to release the active, charged phosphonic acid, potentially leading to better cellular retention.
Experimental Workflow for PROTAC Evaluation
A rigorous, multi-faceted approach is essential to validate the efficacy of a PROTAC incorporating a phosphonate linker.
Caption: A comprehensive experimental workflow for the evaluation of a novel PROTAC.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: Inject the phosphonate-containing PROTAC over the sensor surface to measure its binding to the E3 ligase.
-
Ternary Complex Formation: Inject a mixture of the PROTAC and the POI over the E3 ligase-functionalized surface. A significant increase in the response units (RU) compared to the binary interactions indicates the formation of a stable ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions.
Future Perspectives and Conclusion
The design of the linker remains a central challenge and a significant opportunity in the development of novel PROTACs. Phosphonate linkers offer a unique set of tools to modulate the physicochemical and conformational properties of these powerful molecules. Their phosphate-mimicking nature, enhanced metabolic stability, and tunable charge state make them an attractive, albeit underexplored, option for linker design.
Future research will likely focus on a more systematic exploration of the structure-activity relationships of phosphonate linkers, including the impact of linker length, rigidity, and the specific placement of the phosphonate moiety. The continued development of sophisticated computational models, coupled with high-throughput synthesis and screening, will undoubtedly accelerate the rational design of phosphonate-containing PROTACs with improved efficacy and drug-like properties. The strategic use of phosphonate linkers holds the potential to unlock new therapeutic opportunities for targeted protein degradation.
References
-
Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (URL: [Link])
-
Solution Conformations Shed Light on PROTAC Cell Permeability - PMC - NIH. (URL: [Link])
- Computational Modeling of PROTAC Ternary Complexes and Linker Design. (URL: )
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])
-
Computational Modeling of PROTAC Ternary Complexes and Linker Design | Request PDF. (URL: [Link])
-
Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23 - ACS Fall 2025. (URL: [Link])
-
Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PubMed Central. (URL: [Link])
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. (URL: [Link])
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac- - ChemRxiv. (URL: [Link])
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PubMed Central. (URL: [Link])
-
From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (URL: [Link])
-
Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity - PMC - NIH. (URL: [Link])
-
Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed. (URL: [Link])
-
Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central. (URL: [Link])
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
31 P NMR spectroscopy resonance shifts of the phosphonate groups of... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Synthesis of phosphonate 25 (the secondary linker is highlighted in... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Figure 4. PROTAC permeability, stability, and cellular activity. (A)... - ResearchGate. (URL: [Link])
-
Solution Conformations Shed Light on PROTAC Cell Permeability - DiVA portal. (URL: [Link])
-
Characteristic roadmap of linker governs the rational design of PROTACs - NET. (URL: [Link])
-
19-F NMR studies of the binding of a fluorine-labeled phosphonate ion to E. coli alkaline phosphatase - PubMed. (URL: [Link])
-
Novel approaches for the rational design of PROTAC linkers - PMC - NIH. (URL: [Link])
-
Classification of most common linkers used in PROTAC design based on... - ResearchGate. (URL: [Link])
Whitepaper: Unlocking the Potential of Tetraethyl Butane-1,4-diylbis(phosphonate) Beyond PROTACs
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tetraethyl butane-1,4-diylbis(phosphonate) has gained recognition primarily as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. However, its intrinsic chemical architecture—a flexible four-carbon chain flanked by two phosphonate ester groups—suggests a much broader utility in biomedical and materials science. This technical guide moves beyond its current application to explore four scientifically grounded, potential applications: as a bone-targeting moiety for drug delivery, a foundational scaffold for enzyme inhibitor design, a surface modification agent for advanced biomaterials, and a bivalent chelator for theranostic agents. This document provides the theoretical basis for each application, detailed experimental workflows, and step-by-step protocols to empower researchers to harness the full potential of this versatile molecule.
Introduction: Reimagining a PROTAC Linker
The field of targeted protein degradation has rapidly advanced, with PROTACs emerging as a powerful therapeutic modality. In this context, linkers are often viewed simply as spacers connecting a target-binding ligand to an E3 ligase recruiter. Tetraethyl butane-1,4-diylbis(phosphonate) has served this purpose effectively[1]. However, to confine this molecule to a single role is to overlook the rich chemical functionality inherent in its bisphosphonate structure.
Bisphosphonates are synthetic analogs of pyrophosphate and are renowned for their exceptional affinity for calcium ions, a property that has made them the gold standard for treating bone disorders like osteoporosis and Paget's disease[2][3]. This affinity for bone mineral (hydroxyapatite), along with their ability to chelate metals and mimic biological phosphates, opens a vast landscape of potential applications[4][5]. This guide will deconstruct the molecular features of Tetraethyl butane-1,4-diylbis(phosphonate) and repurpose them for novel, high-impact applications.
Core Physicochemical Properties and Rationale for Exploration
The potential of Tetraethyl butane-1,4-diylbis(phosphonate) stems from two key features: the phosphonate groups and the butane linker.
-
Phosphonate Groups: The terminal phosphonate esters are the molecule's primary functional hubs. Upon hydrolysis of the ethyl esters to phosphonic acids, the molecule gains a strong negative charge and the ability to form robust bi- and tridentate bonds with divalent cations, particularly the Ca²⁺ in hydroxyapatite[6][7]. This interaction is the cornerstone of the bone-targeting applications of all bisphosphonate drugs[8]. Furthermore, these phosphonate groups are stable analogs of pyrophosphate, allowing them to act as competitive inhibitors for enzymes that process pyrophosphate substrates[2][9].
-
Butane Linker: The four-carbon linker provides a specific spatial separation between the two phosphonate groups. This defined length is critical for optimizing interactions with biological targets, such as spanning the active site of an enzyme or organizing on a material surface. Its flexibility allows for conformational adaptation, while its hydrocarbon nature provides a site for further chemical modification if desired.
These properties transform the molecule from a passive linker into an active targeting agent, a potential enzyme inhibitor, a surface anchor, and a metal chelator.
Caption: Core structure-property relationships of Tetraethyl butane-1,4-diylbis(phosphonate).
Application I: Bone-Targeted Drug Delivery Conjugates
Rationale: The most immediate and powerful application beyond PROTACs is to leverage the inherent bone-seeking nature of the bisphosphonate core. Upon hydrolysis, the resulting butane-1,4-diylbis(phosphonic acid) will avidly bind to hydroxyapatite, the primary mineral component of bone[6][10]. This allows for the targeted delivery of therapeutic payloads directly to the skeleton, increasing local drug concentration and minimizing systemic toxicity[4][11]. This approach is highly valuable for treating bone metastases, osteomyelitis, or osteoporosis[6][12].
Experimental Workflow:
Caption: Workflow for screening and developing enzyme inhibitors.
Detailed Protocol: Generic Enzyme Inhibition Assay (Colorimetric)
This protocol describes a general method for assessing the inhibition of a phosphatase enzyme that produces a colored product.
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in the appropriate assay buffer.
-
Prepare a 2X substrate solution (e.g., p-nitrophenyl phosphate, pNPP) in the same buffer.
-
Prepare a series of dilutions of the hydrolyzed bisphosphonate inhibitor (e.g., from 1 mM to 1 nM) in the assay buffer.
-
-
Assay Procedure (96-well plate):
-
Add 50 µL of the 2X enzyme solution to each well.
-
Add 25 µL of the inhibitor dilutions to the 'test' wells. Add 25 µL of buffer to the 'no inhibitor' (100% activity) and 'no enzyme' (background) wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M NaOH).
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate at the appropriate wavelength for the product (e.g., 405 nm for p-nitrophenol).
-
Subtract the background absorbance (no enzyme wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 'no inhibitor' control.
-
Plot percent inhibition versus inhibitor concentration on a semi-log scale and fit the data to a dose-response curve to determine the IC50 value.
-
Application III: Surface Modification of Biomaterials and Nanoparticles
Rationale: The ability of phosphonic acids to form strong, stable bonds with metal oxide surfaces (e.g., titanium, zirconia, iron oxide) is well-established.[13][14] This property is widely used to create self-assembled monolayers that alter the surface properties of materials.[15] By anchoring the hydrolyzed form of Tetraethyl butane-1,4-diylbis(phosphonate) onto a biomaterial implant (like a titanium hip implant) or a nanoparticle (like a superparamagnetic iron oxide nanoparticle, SPION), one can create a functionalized surface.[16][17] The butane linker provides a spacer arm that can be further derivatized to attach other molecules, such as anti-fouling polymers (e.g., PEG), targeting ligands, or drugs. This can improve biocompatibility, add therapeutic functionality, or create novel imaging agents.[18]
Experimental Workflow:
Caption: Workflow for surface modification of a metal oxide substrate.
Detailed Protocol: Surface Modification of Iron Oxide Nanoparticles (SPIONs)
This protocol details the coating of SPIONs for biomedical applications.
-
Bisphosphonate Preparation:
-
Hydrolyze Tetraethyl butane-1,4-diylbis(phosphonate) by refluxing in concentrated HCl, followed by removal of acid under vacuum to yield the free phosphonic acid. Confirm hydrolysis via ³¹P NMR.
-
-
Nanoparticle Coating:
-
Disperse 10 mg of SPIONs in 10 mL of anhydrous toluene via sonication.
-
Prepare a 10 mg/mL solution of the hydrolyzed bisphosphonate in anhydrous methanol.
-
Add 1 mL of the bisphosphonate solution to the SPION dispersion.
-
Heat the mixture to 60°C and stir vigorously under a nitrogen atmosphere for 24 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the coated nanoparticles using a strong magnet placed against the side of the vial.
-
Carefully decant and discard the supernatant containing unbound bisphosphonate.
-
Wash the nanoparticles by re-dispersing them in fresh toluene (10 mL), sonicating, and repeating the magnetic separation. Repeat this wash step three times.
-
After the final wash, dry the coated nanoparticles under a stream of nitrogen.
-
-
Characterization:
-
Confirm successful coating by measuring the change in hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS).
-
Use X-ray Photoelectron Spectroscopy (XPS) to detect the presence of phosphorus (P 2p peak) on the nanoparticle surface.
-
Use Thermogravimetric Analysis (TGA) to quantify the amount of organic coating on the nanoparticles.
-
Application IV: Bivalent Chelators for Theranostics
Rationale: The two phosphonate groups of the molecule can act as a powerful bidentate ligand to chelate a variety of metal ions.[19] This property has been exploited for decades in nuclear medicine, where bisphosphonates are used to chelate Technetium-99m (⁹⁹ᵐTc) for bone scintigraphy (bone scans).[20] The same principle can be applied to other medically relevant radioisotopes for imaging (e.g., ⁶⁸Ga for PET imaging) or therapy (e.g., ¹⁷⁷Lu for targeted radiotherapy).[21] By forming a stable complex with a radionuclide, the hydrolyzed bisphosphonate can deliver the radiation dose specifically to bone tissue. Furthermore, it can chelate paramagnetic metal ions like Gadolinium (Gd³⁺) or Manganese (Mn²⁺) to create bone-specific MRI contrast agents.[17][21]
Experimental Workflow:
Caption: Workflow for developing a bisphosphonate-based theranostic agent.
Detailed Protocol: Radiolabeling with Technetium-99m (⁹⁹ᵐTc)
This protocol outlines the preparation of a bone-seeking SPECT imaging agent.
-
Kit Formulation:
-
In a sterile, nitrogen-purged vial, dissolve 1-2 mg of the hydrolyzed bisphosphonate and 100-200 µg of stannous chloride (SnCl₂) as a reducing agent in 1 mL of saline.
-
Lyophilize the mixture to create a sterile, instant kit for radiolabeling.
-
-
Radiolabeling:
-
Obtain a sterile solution of sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Aseptically add 1-10 mCi (37-370 MBq) of the [⁹⁹ᵐTc]NaTcO₄ solution to the lyophilized kit vial.
-
Gently swirl the vial and let it stand at room temperature for 15 minutes to allow the complexation reaction to complete. The stannous ions reduce the Tc(VII) in pertechnetate to a lower oxidation state, which is then chelated by the bisphosphonate.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using Instant Thin-Layer Chromatography (ITLC).
-
Spot the radiolabeled solution onto an ITLC strip.
-
Develop the strip in a chromatography tank using an appropriate mobile phase (e.g., acetone).
-
In this system, the [⁹⁹ᵐTc]bisphosphonate complex will remain at the origin (Rf = 0.0), while free pertechnetate will migrate with the solvent front (Rf = 1.0).
-
Scan the strip using a radio-TLC scanner to quantify the radioactivity at the origin and the solvent front.
-
Calculate RCP: RCP (%) = (Counts at Origin / Total Counts) * 100. An RCP of >95% is typically required for clinical use.
-
Conclusion and Future Perspectives
Tetraethyl butane-1,4-diylbis(phosphonate) is far more than a simple PROTAC linker. Its fundamental chemical nature as a bisphosphonate provides a robust and versatile platform for innovation in drug delivery, enzyme inhibition, biomaterials science, and medical imaging. The applications proposed in this guide are not merely theoretical; they are grounded in decades of established bisphosphonate chemistry and pharmacology.[5][22]
Future work should focus on structure-activity relationship studies, such as modifying the length and rigidity of the central linker to optimize binding to specific enzyme targets or to control the packing density on material surfaces. The development of heterobifunctional bisphosphonates, where one phosphonate is used for anchoring and the other is modified for payload attachment, could provide more precise control over conjugate design. By looking beyond the obvious, the scientific community can unlock the full potential of this and similar molecules, transforming them from simple tools into sophisticated solutions for complex medical challenges.
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Ebetino, F. H., et al. (2011). The relationship between the chemistry and biological activity of the bisphosphonates. Bone, 49(1), 20-33. [Link]
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Uludag, H. (2002). Bisphosphonates as a foundation of drug delivery to bone. Current Pharmaceutical Design, 8(21), 1929-1944. [Link]
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Cole, L. E., Vargo-Gogola, T., & Roeder, R. K. (2016). Targeted delivery to bone and mineral deposits using bisphosphonate ligands. Advanced Drug Delivery Reviews, 99(Pt A), 12-27. [Link]
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Wiemer, A. J., & Wiemer, D. F. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Molecules, 26(2), 334. [Link]
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Ishizaka, Y., et al. (2020). Phosphonate‐Type Pseudo‐Grafted Precursor: Efficient Surface Modification of Silica. Chemistry – An Asian Journal, 15(15), 2379-2383. [Link]
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Drake, M. T., Clarke, B. L., & Khosla, S. (2008). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Mayo Clinic Proceedings, 83(9), 1032-1045. [Link]
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International Osteoporosis Foundation. (n.d.). Bisphosphonates. Retrieved from [Link]
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Roeder, R. K., et al. (2019). Targeted delivery to bone and mineral deposits using bisphosphonate ligands. Journal of the Mechanical Behavior of Biomedical Materials, 93, 159-176. [Link]
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Zhang, Y., et al. (2013). Inhibition of Isoprene Biosynthesis Pathway Enzymes by Phosphonates, Bisphosphonates, and Diphosphates. Journal of Medicinal Chemistry, 56(11), 4435-4447. [Link]
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Gaina, G., et al. (2015). Bisphosphonate–polyaspartamide conjugates as bone targeted drug delivery systems. Journal of Materials Chemistry B, 3(2), 250-259. [Link]
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Queffélec, C., et al. (2012). Phosphonate coupling molecules for the control of surface/interface properties and the synthesis of nanomaterials. Chemical Society Reviews, 41(12), 4297-4309. [Link]
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Reinste. (2023). Phosphonic Acid Derivatives: Revolutionizing Surface Modification and Nano Coatings in Indian R&D. Reinste Updates. [Link]
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Giger, E. V., et al. (2013). Biomedical applications of bisphosphonates. Journal of Controlled Release, 167(2), 175-188. [Link]
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Etrych, T., et al. (2021). Combination of Coordination and Releasable Covalent Binding for the Delivery of Antisense Therapeutics by Bisphosphonate-Hyaluronan-Oligonucleotide Conjugates. ACS Applied Polymer Materials, 3(4), 2115-2127. [Link]
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Hernandez, R., et al. (2016). Exploiting the Metal-Chelating Properties of the Drug Cargo for In Vivo Positron Emission Tomography Imaging of Liposomal Nanomedicines. ACS Nano, 10(11), 10184-10196. [Link]
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Choong, C., et al. (2009). Direct introduction of phosphonate by the surface modification of polymers enhances biocompatibility. Reactive and Functional Polymers, 69(2), 77-85. [Link]
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De Rosa, G., et al. (2011). Bisphosphonates and Cancer: What Opportunities from Nanotechnology? Journal of Biomedicine and Biotechnology, 2011, 780629. [Link]
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Colón, Y. J., et al. (2018). Potentiating Bisphosphonate-based Coordination Complexes to Treat Osteolytic Metastases. Crystal Growth & Design, 18(11), 6931-6941. [Link]
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Midroni, C., et al. (2009). Surface Modification Using Phosphonic Acids and Esters. Topics in Current Chemistry, 287, 1-38. [Link]
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Al-Zoubi, M. S., & Arfae, A. S. (2022). Biomedical Applications of Bisphosphonate Chelating Agents by Metal Cations as Drug Design for Prevention and Treatment of Osteoporosis using QM. Biointerface Research in Applied Chemistry, 13(1), 58. [Link]
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Campello, M. P., et al. (2010). Bisphosphonates as radionuclide carriers for imaging or systemic therapy. Current Medicinal Chemistry, 17(16), 1649-1668. [Link]
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Hifdi, M., et al. (2014). Superparamagnetic Bifunctional Bisphosphonates Nanoparticles: A Potential MRI Contrast Agent for Osteoporosis Therapy and Diagnostic. Journal of Nanomaterials, 2014, 219602. [Link]
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Clezardin, P. (2002). The antineoplastic role of bisphosphonates: From basic research to clinical evidence. Bone, 31(5), 557-564. [Link]
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de Rosales, R. T. M., et al. (2013). Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging. Bioconjugate Chemistry, 24(1), 84-95. [Link]
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Papapetrou, P. D. (2011). Bisphosphonate use in conditions other than osteoporosis. Annals of the New York Academy of Sciences, 1218, 33-37. [Link]
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Immunomart. (n.d.). Tetraethyl butane-1,4-diylbis(phosphonate). Retrieved from [Link]
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Demadis, K. D., et al. (2018). Structural diversity in anti-osteolytic bisphosphonates: Deciphering structure-activity trends in ultra long controlled release. Journal of Controlled Release, 286, 203-214. [Link]
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Yaffe, A., et al. (2003). Combined local application of tetracycline and bisphosphonate reduces alveolar bone resorption in rats. Journal of Periodontology, 74(7), 1038-1042. [Link]
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Cleveland Clinic. (n.d.). Bisphosphonates. Retrieved from [Link]
-
AxisPharm. (n.d.). Tetraethyl butane-1,4-diylbis(phosphonate). Retrieved from [Link]
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Methodological & Application
Synthesis of Tetraethyl Butane-1,4-diylbis(phosphonate): An Application Protocol via the Michaelis-Arbuzov Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Tetraethyl butane-1,4-diylbis(phosphonate), a valuable linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The synthesis is achieved through the classic Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry for forming robust carbon-phosphorus bonds.[3][4] This guide elucidates the underlying reaction mechanism, offers a comprehensive experimental procedure, outlines purification and characterization techniques, and provides troubleshooting insights to ensure a successful synthesis.
Introduction and Scientific Background
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[5][6] This reaction is a fundamental transformation in organophosphorus chemistry, prized for its reliability in creating a stable P-C bond.[4][7]
The synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) involves a double Arbuzov reaction on a bifunctional alkyl dihalide, 1,4-dibromobutane, using triethyl phosphite. The resulting bis(phosphonate) is an important building block, particularly as a linker molecule in the synthesis of PROTACs, which are emerging as a promising modality in targeted drug therapy.[1][2]
Reaction Mechanism and Causality
The Michaelis-Arbuzov reaction proceeds via a two-step mechanism involving two successive Sɴ2 reactions.[8] Understanding this mechanism is critical for optimizing reaction conditions and minimizing side products.
-
Nucleophilic Attack (Sɴ2): The reaction initiates with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the triethyl phosphite at one of the electrophilic carbon atoms of 1,4-dibromobutane. This displaces a bromide ion and forms a trialkoxyphosphonium salt intermediate.[6][9] This first step is typically the rate-determining step.
-
Dealkylation (Sɴ2): The displaced bromide anion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium intermediate.[5][6] This results in the formation of the phosphonate ester and a volatile ethyl bromide byproduct. The removal of this volatile byproduct helps to drive the reaction to completion.[3]
This two-step process occurs at both ends of the 1,4-dibromobutane molecule to yield the desired bis(phosphonate) product.
Caption: Mechanism of the double Michaelis-Arbuzov reaction.
Detailed Experimental Protocol
This protocol is designed for the synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) on a laboratory scale.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Eq. |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 10.8 g (5.0 mL) | 0.05 | 1.0 |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 18.3 g (18.8 mL) | 0.11 | 2.2 |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. The entire apparatus must be under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with moisture or oxygen.[3]
-
Charging Reagents: Charge the flask with 1,4-dibromobutane.
-
Addition of Triethyl Phosphite: Add triethyl phosphite to the dropping funnel. Add the triethyl phosphite dropwise to the stirred 1,4-dibromobutane over approximately 30 minutes. An exothermic reaction may be observed. A slight excess of triethyl phosphite is used to ensure the complete conversion of the dihalide.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (typically between 150-160 °C) using a heating mantle.[6] Maintain vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting materials. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Volatiles: Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a viscous oil, is purified by vacuum distillation to yield Tetraethyl butane-1,4-diylbis(phosphonate) as a clear, colorless liquid.
Characterization of Product
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the ethyl groups (triplet and quartet) and the methylene groups of the butane chain.
-
³¹P NMR should show a single peak in the phosphonate region.
-
¹³C NMR will confirm the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated to a sufficient temperature (150-160 °C) for an adequate duration. Monitor via TLC/GC until starting material is consumed. |
| Moisture in the reaction. | Use oven-dried glassware and anhydrous reagents. Maintain a positive pressure of inert gas throughout the reaction. | |
| Formation of Mono-phosphonate Byproduct | Insufficient triethyl phosphite or reaction time. | Use a slight excess (2.2 equivalents) of triethyl phosphite. Ensure the reaction goes to completion. The mono-substituted product can be separated by careful vacuum distillation. |
| Dark-colored Product | Overheating or presence of impurities. | Avoid excessive heating. Ensure the purity of starting materials. The color can sometimes be removed by treating the crude product with activated charcoal before distillation. |
Expertise & Experience Insight: The stoichiometry of this reaction is critical. While a 1:2 molar ratio of dihalide to phosphite is theoretical, employing a slight excess of triethyl phosphite (1:2.2) is a field-proven tactic to drive the reaction towards the desired di-substituted product and compensate for any potential loss of the volatile phosphite at high temperatures.[3] The reaction is often performed neat (without a solvent), which requires careful temperature control to prevent side reactions.[3]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood.[10]
-
Reagent Handling:
-
1,4-Dibromobutane: Is a lachrymator and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Triethyl phosphite: Is flammable and has a pungent odor. It is also an irritant. Handle with care.
-
-
Reaction Hazards: The reaction is exothermic and involves heating to high temperatures. Ensure proper temperature control and use a safety shield.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]
References
- Michaelis–Arbuzov reaction - Grokipedia. (n.d.).
- Arbuzov Reaction - Organic Chemistry Portal. (n.d.).
- Application Notes and Protocols for the Michaelis-Arbuzov Reaction: Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate - Benchchem. (n.d.).
- A Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of ω-Bromoalkylphosphonates - Benchchem. (n.d.).
- Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). (n.d.).
- Michaelis–Arbuzov reaction - Wikipedia. (n.d.).
- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). Molecules.
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Application Note: High-Purity Isolation of Tetraethyl butane-1,4-diylbis(phosphonate) via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive guide to the purification of Tetraethyl butane-1,4-diylbis(phosphonate), a key linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Achieving high purity of this linker is critical for the successful and reproducible synthesis of the final PROTAC molecules. This document outlines a detailed protocol for the purification of the title compound from a crude reaction mixture using automated flash column chromatography on silica gel. The causality behind experimental choices, troubleshooting, and validation are discussed to ensure a robust and reproducible purification method.
Introduction: The Challenge of Purifying Bisphosphonate Esters
Tetraethyl butane-1,4-diylbis(phosphonate) is a polar molecule due to the presence of two phosphonate ester groups. These groups can interact strongly with the stationary phase in normal-phase chromatography, often leading to poor peak shape, tailing, and difficult elution. The primary impurities in a typical synthesis, such as the Michaelis-Arbuzov reaction, may include unreacted starting materials like triethyl phosphite and the corresponding alkyl halide, as well as partially reacted intermediates or byproducts.[3] Therefore, a well-optimized column chromatography method is essential to separate the desired product from these impurities.
This guide details a method using silica gel as the stationary phase and a gradient elution with a dichloromethane/methanol mobile phase. This system provides a good balance of polarity to effectively separate the target compound from less polar and more polar impurities.
Physicochemical Properties of Tetraethyl butane-1,4-diylbis(phosphonate)
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₈O₆P₂ | [2][4][5] |
| Molecular Weight | 330.3 g/mol | [5] |
| Appearance | Colorless oil (typical) | Inferred |
| Polarity | Medium to High | Inferred from structure |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | Inferred |
Experimental Workflow: From Crude Mixture to Pure Product
The overall workflow for the purification of Tetraethyl butane-1,4-diylbis(phosphonate) is depicted below. This process begins with the preparation of the crude sample and culminates in the recovery of the purified product.
Caption: Workflow for the purification of Tetraethyl butane-1,4-diylbis(phosphonate).
Detailed Protocol for Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude Tetraethyl butane-1,4-diylbis(phosphonate).
Materials and Equipment
-
Crude Tetraethyl butane-1,4-diylbis(phosphonate)
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (optional, for neutralizing acidic silica)
-
Glass column (appropriate size for the amount of silica)
-
Automated flash chromatography system (optional, but recommended)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Round-bottom flasks and other standard laboratory glassware
Preparation of the Sample (Dry Loading)
-
Dissolve the Crude Product: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane.
-
Adsorb onto Silica Gel: To the solution, add silica gel (approximately 2-3 times the weight of the crude product).
-
Evaporate the Solvent: Gently mix the slurry and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. This is the dry-loaded sample.
Rationale: Dry loading the sample onto the column generally results in better separation and avoids issues with sample solubility in the initial mobile phase.[6]
Column Packing and Elution
-
Column Preparation: Prepare a slurry of silica gel (approximately 50-100 times the weight of the crude product) in the initial mobile phase (100% DCM).[6] Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance.[7]
-
Elution: Begin eluting the column with the solvent gradient detailed in the table below. The flow rate should be adjusted based on the column dimensions.
| Step | % Dichloromethane (DCM) | % Methanol (MeOH) | Volume (Column Volumes) | Purpose |
| 1 | 100 | 0 | 2 | Elute non-polar impurities |
| 2 | 98 | 2 | 5 | Elute less polar byproducts |
| 3 | 95 | 5 | 10 | Elute the target compound |
| 4 | 90 | 10 | 5 | Elute more polar impurities |
| 5 | 80 | 20 | 2 | Column wash |
Rationale: A gradient elution is employed to first wash off non-polar impurities with a low-polarity solvent, and then gradually increase the polarity to elute the target compound with good peak shape, followed by the removal of highly polar impurities. For polar compounds like phosphonates, a mixture of methanol and dichloromethane is often effective.[7]
Fraction Collection and Analysis
-
Collect Fractions: Collect fractions of appropriate volume throughout the elution process.
-
Monitor by TLC: Spot every few fractions on a TLC plate. Develop the TLC plate in a solvent system that gives a good separation of the product from impurities (e.g., 5-10% MeOH in DCM).
-
Visualize: Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Pool and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified Tetraethyl butane-1,4-diylbis(phosphonate).
Troubleshooting Common Purification Issues
The following diagram outlines a decision-making process for troubleshooting common problems encountered during the purification.
Caption: Troubleshooting guide for the purification of Tetraethyl butane-1,4-diylbis(phosphonate).
Key Considerations:
-
Streaking: This is often caused by overloading the column or decomposition on the acidic silica gel.[7] Reducing the amount of sample or adding a small amount of a neutralizer like triethylamine to the mobile phase can mitigate these issues.[7]
-
Product Not Eluting: If the product is strongly retained on the column, the polarity of the mobile phase is too low. Increase the percentage of methanol in the eluent.
-
Co-elution of Impurities: If the product co-elutes with impurities, the separation needs to be optimized. This can be achieved by using a shallower solvent gradient or by trying a different solvent system, such as ethyl acetate/hexanes.[6][8]
Conclusion
The protocol described in this application note provides a reliable method for the purification of Tetraethyl butane-1,4-diylbis(phosphonate) using automated flash column chromatography. By carefully selecting the stationary and mobile phases and employing a gradient elution, high-purity material can be obtained, which is essential for its application in areas such as PROTAC synthesis. The troubleshooting guide provides a framework for addressing common challenges, ensuring the successful implementation of this purification strategy.
References
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Wang, L., Jiang, X., Wang, F., Bian, Y., Forster, S., & Martens, D. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of Environmental Sciences, 16(2), 268-271. [Link]
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Ma, Y., Cui, K., Zeng, F., Wen, J., Liu, H., Zhu, F., Ouyang, G., Luan, T., & Zeng, Z. (2013). Microwave-assisted extraction combined with gel permeation chromatography and silica gel cleanup followed by gas chromatography-mass spectrometry for the determination of organophosphorus flame retardants and plasticizers in biological samples. Analytica Chimica Acta, 786, 47-53. [Link]
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U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
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Scilit. (1969). The detection, separation and quantitative recovery of thirteen organophosphorus pesticides on Silica Gel GF254 thin-layer chromatograms. Bulletin of Environmental Contamination and Toxicology. [Link]
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Waters Corporation. (2024). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. [Link]
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Pessoa, C., & Lanças, F. M. (2006). Rapid Determination of Bisphosphonates by Ion Chromatography with Indirect UV Detection. Journal of Liquid Chromatography & Related Technologies, 29(10), 1435-1445. [Link]
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Sparidans, R. W., & den Hartigh, J. (1994). Chromatographic analysis of bisphosphonates. Journal of Chromatography A, 686(2), 243-257. [Link]
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ResearchGate. (2000). Determination of bisphosphonates by ion chromatography–inductively coupled plasma mass spectrometry. [Link]
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Amsbio. Tetraethyl butane-1,4-diylbis(phosphonate), AMS.T17049-500-MG. [Link]
-
Wang, J., & Danielson, N. D. (2001). Ion-exchange liquid chromatographic analysis of bisphosphonates by on-line post-column photochemical reaction and spectrophotometric detection. Journal of Chromatography A, 914(1-2), 163-172. [Link]
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Orion Cientific. Tetraethyl butane-1,4-diylbis(phosphonate), Package: 1g, Laibo Chem. [Link]
-
Organic Syntheses. (2010). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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- 8. benchchem.com [benchchem.com]
"method for attaching Tetraethyl butane-1,4-diylbis(phosphonate) to an E3 ligase ligand"
Application Note & Protocol
Topic: A Methodological Guide to the Conjugation of Phosphonate-Based Linkers to E3 Ligase Ligands for PROTAC Development
Audience: Researchers, scientists, and drug development professionals specializing in targeted protein degradation.
Introduction: The Strategic Role of Phosphonate Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three distinct components: a "warhead" ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4] The linker is not merely a passive spacer but an active and critical component that dictates the formation, stability, and geometry of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated degradation.[5][6] The linker's length, composition, and rigidity profoundly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[5][7]
This guide focuses on the incorporation of an alkyl phosphonate moiety into the linker structure, a strategy that can modulate properties such as polarity, solubility, and cell permeability. Specifically, we address the synthetic challenge of attaching a phosphonate-containing linker to ligands for two of the most commonly recruited E3 ligases: Cereblon (CRBN) and the von Hippel-Lindau (VHL) protein.[1][8][9]
It is important to clarify a key synthetic principle at the outset. A molecule like Tetraethyl butane-1,4-diylbis(phosphonate) is a stable, non-reactive molecule and not a suitable starting material for direct conjugation.[10][11][12] To achieve covalent attachment, a bifunctional linker with a reactive handle is required. Therefore, this guide will provide protocols based on a synthetically versatile and relevant precursor, Diethyl (4-bromobutyl)phosphonate , which contains the desired butane-phosphonate core and a reactive bromide for nucleophilic substitution. This approach allows for the systematic construction of the final PROTAC molecule.
Caption: The heterobifunctional structure of a PROTAC.
Conceptual Framework: General Synthetic Strategy
The synthesis of a PROTAC is a multi-step process that requires careful planning. A key decision is the order of fragment coupling. The strategy detailed here involves first attaching the functionalized linker to the E3 ligase ligand to create a versatile intermediate. This "linker-E3 ligand" conjugate can then be coupled to a "warhead" ligand in a subsequent step. This modular approach is advantageous as it allows for the creation of a library of PROTACs by coupling a single, validated linker-E3 ligand intermediate with various warheads.
The protocols below focus on the crucial first stage: the covalent attachment of the phosphonate linker to either a CRBN or VHL ligand.
Key Experimental Choices:
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a common choice due to its polar aprotic nature, high boiling point, and ability to dissolve a wide range of organic molecules, including the polar E3 ligase ligands.
-
Base: A non-nucleophilic base is required to deprotonate the E3 ligase ligand, rendering it nucleophilic for attack on the linker's electrophilic carbon. The choice of base depends on the acidity of the proton being removed. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-Diisopropylethylamine (DIPEA) are frequently used.[13][14][15]
-
Temperature: Nucleophilic substitution reactions of this type often require heating to proceed at a reasonable rate. Temperatures between 70-90 °C are typical.[13][14][15]
Caption: General workflow for synthesizing the linker-E3 ligase conjugate.
Protocol A: Attachment to a Cereblon (CRBN) Ligand (Pomalidomide)
CRBN ligands, such as pomalidomide, possess a nucleophilic nitrogen atom within the phthalimide ring system that is suitable for alkylation after deprotonation.[13][16] This protocol describes the reaction of pomalidomide with diethyl (4-bromobutyl)phosphonate.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Pomalidomide | Commercial Source | E3 Ligase (CRBN) Ligand |
| Diethyl (4-bromobutyl)phosphonate | Commercial Source | Functionalized Linker |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | Non-nucleophilic base |
| Anhydrous N,N-Dimethylformamide (DMF) | Commercial Source | Reaction Solvent |
| Ethyl Acetate (EtOAc) | Commercial Source | Extraction Solvent |
| Brine (Saturated NaCl solution) | In-house prep | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial Source | Drying agent |
| Silica Gel (for chromatography) | Commercial Source | Stationary phase for purification |
Reaction Scheme
Caption: Alkylation of pomalidomide with a phosphonate linker.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add pomalidomide (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the pomalidomide in anhydrous DMF (approx. 0.1 M concentration). Add diethyl (4-bromobutyl)phosphonate (1.2 eq) followed by DIPEA (3.0 eq).
-
Reaction Execution: Stir the reaction mixture at 80-90 °C. The reaction vessel should be equipped with a condenser.
-
Monitoring: Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the pomalidomide starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x). This removes DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired pomalidomide-(diethyl butylphosphonate) conjugate.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P).
Protocol B: Attachment to a Von Hippel-Lindau (VHL) Ligand
VHL ligands are typically derived from a (2S,4R)-4-hydroxyproline scaffold.[17][18][19] Many common VHL ligands, such as derivatives of VH032, feature a phenolic hydroxyl group that serves as an excellent nucleophile for alkylation reactions.[13][19]
Materials and Reagents
| Reagent | Supplier | Purpose |
| VHL Ligand (e.g., VH032 derivative) | Commercial Source | E3 Ligase (VHL) Ligand |
| Diethyl (4-bromobutyl)phosphonate | Commercial Source | Functionalized Linker |
| Cesium Carbonate (Cs₂CO₃) | Commercial Source | Base |
| Anhydrous N,N-Dimethylformamide (DMF) | Commercial Source | Reaction Solvent |
| Ethyl Acetate (EtOAc) | Commercial Source | Extraction Solvent |
| Brine (Saturated NaCl solution) | In-house prep | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial Source | Drying agent |
| Silica Gel (for chromatography) | Commercial Source | Stationary phase for purification |
Reaction Scheme
Caption: O-alkylation of a VHL ligand with a phosphonate linker.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the VHL ligand (1.0 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF (approx. 0.1 M concentration) and stir the suspension for 15-30 minutes at room temperature to facilitate deprotonation of the phenol. Add diethyl (4-bromobutyl)phosphonate (1.1 eq).
-
Reaction Execution: Stir the reaction mixture at 70 °C.
-
Monitoring: Monitor the reaction for consumption of the VHL ligand starting material by LC-MS (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washes.
-
Wash the organic solution sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the desired VHL-(diethyl butylphosphonate) conjugate.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy (¹H, ¹³C, ³¹P).
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| No Reaction / Low Yield | Insufficiently anhydrous conditions; Ineffective base; Low temperature. | Ensure all glassware is flame-dried and reagents are anhydrous. Use a stronger base (e.g., Cs₂CO₃ for phenols). Incrementally increase temperature. |
| Multiple Products | Dialkylation; Reaction at other nucleophilic sites. | Use a smaller excess of the bromo-linker (e.g., 1.05-1.1 eq). Protect other sensitive functional groups on the E3 ligand if necessary. |
| Difficult Purification | Similar polarity of product and starting material. | Optimize the chromatographic conditions. If separation is poor, consider using reverse-phase HPLC for purification. |
| Linker Degradation | Hydrolysis of the phosphonate esters. | Ensure work-up conditions are not strongly acidic or basic for prolonged periods. |
Conclusion
The protocols outlined provide a robust and adaptable framework for the covalent attachment of a phosphonate-containing alkyl linker to common CRBN and VHL E3 ligase ligands. The resulting conjugates are versatile intermediates, poised for subsequent coupling with a target protein ligand to complete the synthesis of a novel PROTAC. Successful execution of these synthetic steps, coupled with rigorous purification and characterization, is fundamental to building high-quality degrader molecules for research and therapeutic development.
References
-
Donovan, K. A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition, 59(52), 23664-23681. [Link]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 598272. [Link]
-
National Center for Biotechnology Information. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]
-
Testa, A., et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 29(5), 1083. [Link]
-
Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1230-1244. [Link]
-
Gabizon, R., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters, 12(7), 1163-1169. [Link]
-
Diehl, K. L., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7259-7281. [Link]
-
National Center for Biotechnology Information. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
-
Diehl, K. L., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7259-7281. [Link]
-
Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7259-7281. [Link]
-
Amsbio. Tetraethyl butane-1,4-diylbis(phosphonate), AMS.T17049-500-MG. [Link]
-
Immunomart. Tetraethyl butane-1,4-diylbis(phosphonate). [Link]
-
Bond, M. J., et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). RSC Medicinal Chemistry, 13(10), 1167-1183. [Link]
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Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs Utilizing Tetraethyl butane-1,4-diylbis(phosphonate)
Introduction: The Critical Role of Linkers in PROTAC Efficacy and the Advantages of Solid-Phase Synthesis
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules consist of two key ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3] This linker is far more than a simple tether; its length, flexibility, and chemical composition are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation.[1][][5][6]
Solid-phase synthesis has emerged as a powerful strategy for the rapid and efficient generation of PROTAC libraries.[7][8] This approach simplifies purification, allows for the use of excess reagents to drive reactions to completion, and is amenable to automation and parallel synthesis, thereby accelerating the optimization of PROTAC candidates.[7][]
This document provides detailed application notes and a comprehensive protocol for the solid-phase synthesis of PROTACs using Tetraethyl butane-1,4-diylbis(phosphonate), an alkyl chain-based linker.[10] This guide is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
The Phosphonate Linker: A Unique Scaffold for PROTAC Development
While polyethylene glycol (PEG) and simple alkyl chains are common motifs in PROTAC linkers, phosphonate-based linkers offer a distinct set of properties.[2][][11] The phosphonate group can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability. Furthermore, the phosphorus center can engage in unique interactions within the ternary complex, potentially impacting its stability and formation. The butane-1,4-diylbis(phosphonate) structure provides a defined length and degree of flexibility that can be advantageous for optimizing the distance between the POI and the E3 ligase.
Data Presentation: Comparison of Common PROTAC Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Saturated or unsaturated hydrocarbon chains. | Synthetically tractable, provide flexibility.[12] | Can have poor water solubility. |
| PEG Linkers | Composed of repeating ethylene glycol units. | Enhance hydrophilicity and water solubility.[5][11][12] | May have reduced metabolic stability.[12] |
| Rigid Linkers | Often contain aromatic or heterocyclic structures. | Pre-organize the PROTAC into an active conformation, potentially increasing selectivity.[12] | Can be synthetically challenging.[12] |
| Phosphonate Linkers | Contain a phosphonate ester or acid moiety. | Can improve solubility and introduce unique interactions. | May require specific cleavage conditions. |
Experimental Protocols: Solid-Phase Synthesis of a PROTAC Using Tetraethyl butane-1,4-diylbis(phosphonate)
The following is a generalized protocol for the solid-phase synthesis of a PROTAC. This protocol assumes the use of a resin-bound E3 ligase ligand (e.g., pomalidomide attached to a solid support) and a POI ligand with a suitable functional group (e.g., a primary amine) for coupling to the phosphonate linker. Researchers will need to adapt and optimize the conditions for their specific target system.
Overall Workflow
The solid-phase synthesis of a PROTAC using Tetraethyl butane-1,4-diylbis(phosphonate) follows a sequential, multi-step process. The general workflow is outlined below.
Caption: A generalized workflow for the solid-phase synthesis of a PROTAC.
Protocol 1: Activation of the Phosphonate Linker and Coupling to the Solid Support
This protocol describes the initial steps of activating the phosphonate linker and attaching it to the resin-bound E3 ligase ligand.
Reagents and Materials:
-
E3 ligase ligand immobilized on a suitable resin (e.g., pomalidomide on aminomethyl resin)
-
Tetraethyl butane-1,4-diylbis(phosphonate)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Reaction vessel for solid-phase synthesis
-
Shaker
Procedure:
-
Resin Swelling: Swell the E3 ligase ligand-functionalized resin in anhydrous DMF for 30 minutes in a reaction vessel.[13]
-
Linker Activation: In a separate flask, dissolve Tetraethyl butane-1,4-diylbis(phosphonate) (2 eq.), HATU (1.9 eq.), and HOBt (2 eq.) in anhydrous DMF. Add DIPEA (4 eq.) to the solution and stir for 15 minutes at room temperature to activate the phosphonate.
-
Linker Coupling: Add the activated linker solution to the swollen resin.
-
Reaction: Shake the reaction mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).[13]
-
Drying: Dry the resin under vacuum.
Protocol 2: Coupling of the POI Ligand
This protocol details the attachment of the POI ligand to the resin-bound E3-linker intermediate.
Reagents and Materials:
-
Resin-bound E3-linker intermediate from Protocol 1
-
POI ligand with a free amine (1.5 eq.)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the resin-bound E3-linker intermediate in anhydrous DMF for 30 minutes.
-
POI Ligand Activation: In a separate flask, dissolve the POI ligand, HATU (1.4 eq.), and HOBt (1.5 eq.) in anhydrous DMF. Add DIPEA (3 eq.) and stir for 15 minutes.
-
POI Ligand Coupling: Add the activated POI ligand solution to the swollen resin.
-
Reaction: Shake the mixture at room temperature for 16-24 hours.[7]
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).[7]
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the PROTAC from the Solid Support and Deprotection
This final step releases the synthesized PROTAC from the resin and removes the ethyl protecting groups from the phosphonate.
Reagents and Materials:
-
Resin-bound full-length PROTAC
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Trimethylsilyl bromide (TMSBr)
-
Anhydrous DCM
-
Cold diethyl ether
Procedure:
-
Cleavage from Resin: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-4 hours.[13]
-
Filtration: Filter the resin and collect the filtrate containing the cleaved PROTAC with protected phosphonates.
-
Phosphonate Deprotection: To the filtrate, add anhydrous DCM followed by an excess of trimethylsilyl bromide (TMSBr) and stir at room temperature for 12-16 hours. This step is crucial for the hydrolysis of the phosphonate esters.[14][15]
-
Precipitation: Add the reaction mixture dropwise to cold diethyl ether to precipitate the crude PROTAC.[7][13]
-
Isolation: Centrifuge the mixture to pellet the crude PROTAC, decant the ether, and dry the product under vacuum.[7][13]
Protocol 4: Purification and Characterization
Reagents and Materials:
-
Crude PROTAC
-
Suitable solvent (e.g., DMF or DMSO)
-
Preparative reverse-phase HPLC system
-
Lyophilizer
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Purification: Dissolve the crude product in a minimal amount of a suitable solvent and purify by preparative reverse-phase HPLC.[7]
-
Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a powder.[7]
-
Characterization: Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR spectroscopy.
Mechanism of PROTAC Action
The synthesized PROTAC orchestrates the degradation of the target protein by hijacking the cell's ubiquitin-proteasome system.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The solid-phase synthesis of PROTACs using Tetraethyl butane-1,4-diylbis(phosphonate) offers a robust and efficient method for the generation of novel protein degraders. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize and evaluate PROTACs with this unique phosphonate linker. By leveraging the advantages of solid-phase synthesis, scientists can accelerate the discovery and development of next-generation therapeutics for a wide range of diseases.
References
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (URL: )
- Linkers in PROTACs - Precise PEG. (URL: )
- From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (URL: )
- The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Compar
- What are PROTAC Linkers? - BroadPharm. (URL: )
- Application Notes and Protocols for the Solid-Phase Synthesis of Thalidomide-Based PROTACs - Benchchem. (URL: )
- Solid-Phase Synthesis of PROTACs with Acid-PEG12-CHO: Application Notes and Protocols - Benchchem. (URL: )
- Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed. (URL: )
- Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - NIH. (URL: )
- Methods for the synthesis of phosphonate esters - Google P
- Application Notes and Protocols for PROTAC Synthesis Utilizing an 8-Carbon Alkyl Phosphon
- A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Moving Beyond Diethyl 8-bromooctylphosphon
- Synthesis of Nucleoside Phosphate and Phosphon
- Technical Support Center: Refining Protocols for PROTAC Synthesis Using PEG Linkers - Benchchem. (URL: )
- Tetraethyl butane-1,4-diylbis(phosphonate) | PROTAC Linkers | MedChemExpress. (URL: )
- Evaluating PROTAC Efficacy: A Comparative Guide to Linker Chemistry, Featuring m-PEG4-phosphonic acid ethyl ester - Benchchem. (URL: )
- Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method - Luxembourg Bio Technologies. (URL: )
- Tetraethyl butane-1,4-diylbis(phosphoramid
- Regioselective ester cleavage during the preparation of bisphosphonate methacryl
- Overview of PROTAC Linkers: Types and Design - BOC Sciences. (URL: )
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Application Notes and Protocols for Microwave-Assisted Synthesis of Phosphonate Linkers
Introduction: Revolutionizing Phosphonate Linker Synthesis with Microwave Irradiation
Phosphonate linkers are indispensable tools in the fields of medicinal chemistry, drug delivery, and materials science. Their unique properties, including high hydrolytic stability and their ability to mimic phosphates, make them ideal for a range of applications, from bone-targeting drugs to the functionalization of nanoparticles.[1] Traditionally, the synthesis of these linkers has often involved lengthy reaction times and harsh conditions, leading to challenges in efficiency and scalability.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[3] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid and uniform volumetric heating, a stark contrast to the slower conductive heating of traditional methods.[4][5] This direct energy transfer not only dramatically reduces reaction times from hours to minutes but also often leads to higher yields, improved product purity, and minimized side reactions.[4][6][7] This application note provides a comprehensive guide to the experimental setup and protocols for the microwave-assisted synthesis of phosphonate linkers, grounded in the principles of scientific integrity and practical, field-proven insights.
The Science Behind Microwave-Assisted Synthesis: A Deeper Dive
The efficacy of microwave synthesis stems from its unique heating mechanism, which operates through two primary phenomena: dipolar polarization and ionic conduction.[4][6] Polar molecules within the reaction mixture continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates significant intermolecular friction, resulting in rapid and efficient heating.[8] Similarly, ionic species in the mixture migrate back and forth under the influence of the oscillating field, creating an electric current that also contributes to the heating effect.[4] This "in-core" heating is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls to the reaction mixture, often resulting in temperature gradients and localized overheating.[9]
The choice of solvent is crucial in MAOS, as its dielectric properties determine its ability to absorb and convert microwave energy into heat.[3] Solvents with high dielectric constants and tangent loss values are heated most efficiently.[7][10] However, even non-polar solvents can be used in the presence of a polar reactant or a "susceptor" (a strongly microwave-absorbing material).[3] Furthermore, solvent-free reactions are highly advantageous, aligning with the principles of green chemistry by reducing waste and simplifying product purification.[11][12]
Experimental Setup: The Heart of the Synthesis
A dedicated laboratory microwave reactor is essential for safe and reproducible synthesis. Domestic microwave ovens must not be used for chemical synthesis as they lack the necessary safety features, such as temperature and pressure monitoring and control, and are not designed to withstand the corrosive nature of many chemical reagents.[13]
Key Components of a Modern Microwave Reactor:
-
Microwave Cavity: This is where the reaction vessel is placed. Modern reactors come in two main types: single-mode and multi-mode. Single-mode cavities focus the microwave radiation on a specific point, making them ideal for smaller-scale reactions and precise heating.[4] Multi-mode cavities provide a more dispersed microwave field, suitable for larger vessels or running multiple reactions in parallel.[4]
-
Magnetron: This is the source of the microwave radiation, typically operating at 2.45 GHz.[10]
-
Sensors: Real-time monitoring of temperature and pressure is critical for safety and reproducibility. Infrared (IR) sensors are commonly used for external temperature measurement, while fiber-optic probes can be inserted directly into the reaction mixture for more accurate readings. Pressure sensors are vital for reactions conducted in sealed vessels.[14]
-
Stirring Mechanism: Efficient stirring, typically using a magnetic stir bar, is crucial to ensure even temperature distribution and prevent the formation of hot spots.[14]
-
Cooling System: Rapid cooling after the reaction is complete is important to quench the reaction and prevent the degradation of thermally sensitive products. Most modern reactors are equipped with a compressed gas cooling system.[14]
-
Reaction Vessels: Specially designed, pressure-rated glass or ceramic vials with resealable caps are used to contain the reaction mixture. These vessels are designed to withstand the high temperatures and pressures that can be generated during microwave heating.[14] The caps are typically fitted with a PTFE-coated silicone septum to ensure a tight seal.[4]
General Protocols for Microwave-Assisted Synthesis of Phosphonate Linkers
The following protocols provide a starting point for the synthesis of various phosphonate linkers. It is crucial to optimize the reaction conditions (temperature, time, and power) for each specific substrate.[15]
Protocol 1: Microwave-Assisted Kabachnik-Fields Reaction for α-Aminophosphonates
The Kabachnik-Fields reaction is a three-component condensation of an aldehyde or ketone, an amine, and a dialkyl phosphite to form α-aminophosphonates.[16] Microwave irradiation significantly accelerates this reaction.
Workflow for Kabachnik-Fields Reaction
Caption: Workflow for the microwave-assisted Kabachnik-Fields synthesis of α-aminophosphonates.
Step-by-Step Methodology:
-
Reagent Preparation: In a dedicated microwave process vial (10 mL), combine the aldehyde (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).[17]
-
Catalyst Addition (Optional): For less reactive substrates, a catalyst such as a Lewis acid or a solid support like silica gel can be added.[11]
-
Vessel Sealing: Add a magnetic stir bar to the vial and securely seal it with a Teflon septum and an aluminum crimp cap.[14]
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction temperature to 60-120 °C and the reaction time to 5-30 minutes. The optimal conditions will vary depending on the specific reactants.[17]
-
Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's cooling feature before removing it from the cavity.[14]
-
Work-up and Purification: Once cooled, carefully open the vial. The reaction mixture can then be worked up using standard procedures, such as extraction with an organic solvent, followed by drying and evaporation. The crude product is typically purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Hirao Reaction for Aryl Phosphonates
The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite to form an aryl phosphonate.[18] Microwave assistance has been shown to facilitate this reaction, often allowing it to proceed without the need for phosphine ligands.[19]
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave process vial, add the aryl halide (1.0 mmol), dialkyl phosphite (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a base (e.g., triethylamine, 1.5 mmol).[18] A solvent such as ethanol or DMF can be used.[17]
-
Vessel Sealing: Add a magnetic stir bar and seal the vial as described in Protocol 1.
-
Microwave Irradiation: Irradiate the mixture in the microwave reactor at a temperature of 100-150 °C for 10-40 minutes.[18]
-
Cooling and Work-up: Follow the cooling and work-up procedures outlined in Protocol 1. Purification is typically achieved via column chromatography.
Protocol 3: Solvent-Free Synthesis of Bisphosphonates
This protocol is an environmentally friendly method for the synthesis of bisphosphonates, which are important in the treatment of bone disorders.[11]
Step-by-Step Methodology:
-
Step 1 - Intermediate Formation: In a microwave vial, mix the carboxylic acid (1.0 mmol), phosphorus trichloride (3.0 mmol), and phosphorous acid (5.0 mmol) with silica gel as a solid support.[11]
-
Microwave Irradiation (Step 1): Irradiate the mixture at 80 °C for 3 minutes.[11][20]
-
Step 2 - Hydrolysis: After cooling, add water to the reaction mixture in the same vial.
-
Microwave Irradiation (Step 2): Irradiate the aqueous mixture at 100 °C for 3 minutes.[11][20]
-
Isolation: After cooling, the desired bisphosphonate can be isolated, often as a monosodium salt, in high yield and purity.[11]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Selected Bisphosphonates [11]
| Bisphosphonate | Conventional Method (Time) | Conventional Yield | Microwave Method (Time) | Microwave Yield |
| Pamidronate Sodium | Several hours | ~70% | ~17 minutes | 67% |
| Alendronate Sodium | Several hours | ~75% | ~17 minutes | 78% |
| Risedronic Acid | Several hours | ~85% | ~17 minutes | 86% |
| Zoledronic Acid | Several hours | ~80% | ~17 minutes | 80% |
Characterization of Synthesized Phosphonate Linkers
Rigorous characterization is essential to confirm the structure and purity of the synthesized phosphonate linkers. A combination of spectroscopic techniques is typically employed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are the most powerful tools for structural elucidation. ³¹P NMR is particularly diagnostic for phosphonates, with characteristic chemical shifts.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as P=O and P-O-C bonds.[21]
-
Elemental Analysis: This technique provides the percentage composition of C, H, N, and P, which can be compared to the theoretical values to confirm the empirical formula.[1]
Safety Considerations in Microwave Synthesis
While MAOS is a powerful technique, it is not without its hazards. Adherence to safety protocols is paramount.
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[13]
-
Understand Reaction Kinetics: Be aware of the potential for rapid increases in temperature and pressure, especially with highly exothermic reactions.[13] Start with small-scale reactions to assess the kinetics before scaling up.[13]
-
Proper Vessel Handling: Never exceed the recommended volume for the reaction vials. Always allow the vessel to cool completely before opening.[14]
-
Solvent Choice: Be aware of the stability of solvents and reagents at high temperatures. Consult Material Safety Data Sheets (MSDS) for information on thermal decomposition.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.[13]
Conclusion and Future Outlook
Microwave-assisted synthesis represents a significant advancement in the preparation of phosphonate linkers, offering substantial improvements in reaction speed, efficiency, and environmental impact over conventional methods.[22] By understanding the fundamental principles of microwave heating and adhering to established protocols and safety guidelines, researchers can leverage this technology to accelerate discovery and development in drug design and materials science. The continued development of microwave technology, including continuous-flow reactors, promises even greater scalability and control, further solidifying its role as an indispensable tool in modern synthetic chemistry.[4][17]
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Application Note & Protocols: Incorporating Tetraethyl butane-1,4-diylbis(phosphonate) into a PROTAC Library for Targeted Protein Degradation
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a transformative therapeutic modality, fundamentally altering the landscape of drug discovery.[1] Unlike traditional small-molecule inhibitors that rely on stoichiometric occupancy to block a protein's function, PROTACs are heterobifunctional molecules that act catalytically to eliminate disease-causing proteins entirely.[2] They achieve this by hijacking the cell's native ubiquitin-proteasome system (UPS).[3]
A PROTAC molecule consists of three key components: a "warhead" ligand that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[4][5] By simultaneously engaging both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][6]
The linker is not merely a passive spacer; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, profoundly influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[7][8] While alkyl and polyethylene glycol (PEG) chains are the most common linker motifs, the exploration of novel linker scaffolds is essential for expanding the chemical space and optimizing degrader performance.[]
This document provides a detailed guide on the incorporation of Tetraethyl butane-1,4-diylbis(phosphonate) (CAS: 7203-67-0), a commercially available alkyl chain-derived linker, into a PROTAC library.[10][11] We will discuss the rationale for its use, provide detailed synthetic protocols, and outline a strategy for library design and validation.
Rationale for a Bisphosphonate Ester Linker Scaffold
The choice of Tetraethyl butane-1,4-diylbis(phosphonate) as a linker scaffold is predicated on its unique structural and physicochemical properties, which differentiate it from more conventional linkers.
-
Structural Features: The core of the molecule is a flexible four-carbon alkyl chain, which is flanked by two diethyl phosphonate ester groups. This symmetry provides two potential points for functionalization.
-
Modulated Physicochemical Properties: The phosphonate ester moieties introduce a degree of polarity and hydrogen bond accepting capability that is distinct from simple alkyl or ether-based linkers. This can influence crucial parameters such as solubility, cell permeability, and off-target interactions. The ester form maintains better lipophilicity for cell penetration compared to the highly polar free phosphonic acids.
-
Potential for Unique Ternary Complex Conformations: The stereoelectronic properties of the phosphonate groups may favor specific spatial arrangements within the POI-PROTAC-E3 ligase ternary complex, potentially enhancing cooperativity and degradation efficiency.
-
Synthetic Versatility: As a commercially available building block, it serves as a readily accessible starting point for the synthesis of a diverse library of PROTACs.[12] Its structure allows for the development of modular synthetic strategies, such as click chemistry, for rapid library generation.[13]
Strategic Design of a Bisphosphonate-Based PROTAC Library
A successful PROTAC discovery campaign relies on a systematic and modular approach to library synthesis, allowing for the rapid evaluation of multiple warheads, E3 ligase ligands, and linker configurations.
General Synthesis and Evaluation Workflow
The overall strategy involves the functionalization of the bisphosphonate linker with orthogonal chemical handles, followed by the sequential or convergent conjugation of the POI warhead and the E3 ligase ligand. Subsequent purification and characterization precede biological evaluation.
Caption: General workflow for PROTAC library synthesis and evaluation.
Key Design Considerations
-
POI Warhead Selection: The choice of warhead dictates the target protein. It is important to note that high binding affinity is not always a prerequisite for an effective PROTAC; even ligands with moderate affinity can induce potent degradation.[14][15] For this guide, we will use JQ1, a well-characterized inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, as an example warhead.[16]
-
E3 Ligase Ligand Selection: The most widely used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[17][18] Ligands such as pomalidomide (for CRBN) and VH032 (for VHL) are readily functionalized for linker attachment.[19]
-
Attachment Chemistry: For maximal modularity and efficiency, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is the recommended approach.[][13] This requires synthesizing a version of the bisphosphonate linker containing both an azide and an alkyne, allowing for the independent conjugation of appropriately functionalized warheads and E3 ligands.
Representative PROTAC Library Design
The table below illustrates a small, focused library designed to explore the impact of the E3 ligase and attachment vector on a JQ1-based PROTAC incorporating the bisphosphonate linker.
| PROTAC ID | POI Warhead | E3 Ligase Ligand | Linker Attachment (Warhead) | Linker Attachment (E3 Ligand) |
| PBP-JQ1-CRBN-01 | JQ1-Alkyne | Pomalidomide-Azide | Via Alkyne | Via Azide |
| PBP-JQ1-VHL-01 | JQ1-Alkyne | VH032-Azide | Via Alkyne | Via Azide |
| PBP-JQ1-CRBN-02 | JQ1-Azide | Pomalidomide-Alkyne | Via Azide | Via Alkyne |
| PBP-JQ1-VHL-02 | JQ1-Azide | VH032-Alkyne | Via Azide | Via Alkyne |
PBP: Phosphonate-Butane-Phosphonate
Detailed Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific warhead and E3 ligase ligand used. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Synthesis of an Azide/Alkyne Bifunctional Bisphosphonate Linker
This protocol describes a hypothetical, multi-step synthesis to create a bifunctional linker from a precursor to Tetraethyl butane-1,4-diylbis(phosphonate). The key is to introduce orthogonal reactive groups.
Materials:
-
1,4-dibromobutane
-
Triethyl phosphite
-
Sodium azide (NaN₃)
-
Propargylamine
-
Appropriate solvents (e.g., Toluene, DMF)
-
Standard reagents for workup and purification
Procedure:
-
Step 1: Mono-Arbuzov Reaction: React 1,4-dibromobutane with one equivalent of triethyl phosphite under thermal conditions. This reaction selectively forms Tetraethyl 4-bromobutylphosphonate. The reaction progress is monitored by TLC or GC-MS.
-
Step 2: Azide Installation: The resulting bromo-intermediate is reacted with sodium azide in a polar aprotic solvent like DMF to yield Tetraethyl 4-azidobutylphosphonate.
-
Step 3: Second Phosphonylation (Michaelis-Becker): The azido-phosphonate is then reacted with diethyl phosphite under basic conditions to introduce the second phosphonate group, yielding an azido-bisphosphonate ester.
-
Step 4: Functionalization for "Click" Handle: This step is conceptual and requires further development. A more direct route would involve starting with precursors already containing the desired functionalities. For the purpose of this guide, we will assume a commercially available or custom-synthesized linker with the desired orthogonal handles (e.g., Azido-(C4-bisphosphonate)-Alkyne). The modularity of click chemistry is the key takeaway.[13]
Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the final "click" reaction to assemble the PROTAC.[][13]
Materials:
-
Alkyne-functionalized Warhead (e.g., JQ1-alkyne, 1.0 eq)
-
Azide-functionalized E3 Ligase Ligand (e.g., Pomalidomide-azide, 1.0 eq)
-
Azido-(C4-bisphosphonate)-Alkyne Linker (if using a convergent approach, not shown) OR Mono-functionalized components
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent: t-BuOH/H₂O (1:1) or DMF
Procedure:
-
Dissolve the Alkyne-functionalized Warhead (1.0 eq) and the Azide-functionalized E3 Ligase Ligand (1.0 eq) in the chosen solvent system. This example assumes a direct click between a warhead-linker and an E3 ligand.
-
Add sodium ascorbate to the solution, followed by the addition of CuSO₄·5H₂O.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC.
Protocol 3: Purification and Characterization
Purification:
-
Preparative HPLC: The crude PROTAC is purified using reverse-phase preparative HPLC. A typical gradient might be 10-90% acetonitrile in water (with 0.1% TFA or formic acid) over 30 minutes. Fractions containing the pure product are collected, combined, and lyophilized.
Characterization:
-
LC-MS: Confirm the mass of the final product. An analytical LC-MS run should show a single major peak with the correct mass-to-charge ratio ([M+H]⁺).
-
NMR Spectroscopy: Confirm the structure of the final PROTAC using ¹H NMR and ¹³C NMR. The spectra should be consistent with the proposed structure, showing signals for the warhead, the E3 ligase ligand, and the new triazole ring formed during the click reaction.
Biological Characterization and Validation
Once synthesized and purified, the novel PROTACs must be validated in biological assays to confirm their intended mechanism of action.
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to induce the proximity of the POI and an E3 ligase, facilitating the transfer of ubiquitin and targeting the POI for proteasomal degradation.
Caption: PROTAC-mediated degradation of a Protein of Interest (POI).
Recommended Cellular Assays
-
Western Blotting: This is the gold-standard assay to directly measure POI degradation. Cells are treated with varying concentrations of the PROTAC for a set time period (e.g., 2, 4, 8, 24 hours). Cell lysates are then analyzed by Western blot using an antibody specific to the POI. A dose- and time-dependent decrease in the POI band indicates successful degradation. A loading control (e.g., GAPDH or β-actin) is essential.
-
Negative Controls: To ensure the observed degradation is specific and mechanism-dependent, include critical negative controls[15]:
-
Inactive Epimer: A diastereomer of the PROTAC where the E3 ligase binding motif is altered (e.g., an epimerized pomalidomide), preventing its binding to the E3 ligase. This control should not induce degradation.
-
Competitive Displacement: Co-treatment of cells with the PROTAC and an excess of the free warhead ligand. The free ligand should compete for POI binding and rescue the degradation effect.
-
-
Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG-132) should block PROTAC-mediated degradation, confirming the involvement of the proteasome.[15]
-
Functional Assays: Assess the downstream consequences of POI degradation. For a BRD4-targeting PROTAC, this could involve measuring changes in the expression of downstream oncogenes like c-MYC via qPCR, or assessing anti-proliferative effects using a cell viability assay (e.g., CellTiter-Glo®).
Conclusion
The strategic incorporation of novel linker scaffolds is a promising avenue for advancing PROTAC technology. Tetraethyl butane-1,4-diylbis(phosphonate) represents a synthetically accessible and chemically unique building block for the construction of PROTAC libraries. Its phosphonate ester groups may confer advantageous physicochemical properties and facilitate novel interactions within the ternary complex. The modular "click chemistry" approach detailed in this guide provides a robust and efficient platform for synthesizing and evaluating a diverse array of PROTACs based on this scaffold, accelerating the discovery of potent and selective protein degraders for therapeutic development.
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- Zhang, L., et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
- Li, K., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Pharmacology.
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Application Note & Protocols: A Comprehensive Guide to the Cell-Based Evaluation of PROTACs with a Novel Tetraethyl butane-1,4-diylbis(phosphonate) Linker
Abstract
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] A PROTAC's success is critically dependent on the synergy between its three components: a target-binding ligand, an E3 ligase-recruiting ligand, and the connecting linker.[2] This guide provides a comprehensive framework and detailed protocols for the cell-based evaluation of PROTACs featuring a novel linker chemistry: Tetraethyl butane-1,4-diylbis(phosphonate) . While this specific linker is explored here as a novel entity, the principles and workflows described are broadly applicable to the rigorous validation of any new PROTAC molecule. We will detail the logical progression of assays, from confirming on-target degradation to validating the mechanism of action, assessing functional outcomes, and profiling selectivity. Special consideration is given to the unique physicochemical properties that a phosphonate-based linker may impart, such as altered cell permeability and metabolic stability.[3][4]
Introduction: The Central Role of the Linker
PROTACs function as molecular bridges, inducing proximity between a Protein of Interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2] While the two ligands provide specificity, the linker is not merely a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 Ligase), which directly impacts degradation efficiency.[5]
The Tetraethyl butane-1,4-diylbis(phosphonate) linker introduces unique chemical characteristics. Phosphonates are stable bioisosteres of natural phosphates and can act as mimics for carboxylates or transition states.[3][4] Their inclusion in a PROTAC linker may influence key properties:
-
Solubility and Permeability: The charged nature of phosphonate groups at physiological pH could impact membrane transit and aqueous solubility.
-
Metabolic Stability: The carbon-phosphorus (C-P) bond is highly resistant to enzymatic cleavage, potentially increasing the PROTAC's intracellular half-life.[4]
-
Intracellular Retention: Some phosphonate-containing molecules have been designed to facilitate intracellular retention, a property that could be advantageous for a catalytic degrader.[6]
This guide provides the necessary workflows to systematically characterize a PROTAC containing this or any other novel linker.
The Evaluation Cascade: A Stepwise Approach
A robust PROTAC validation strategy follows a logical cascade, beginning with confirmation of the primary objective—protein degradation—and progressively building a comprehensive profile of the molecule's activity.
Caption: The PROTAC evaluation cascade.
Foundational Assays: Confirming Target Degradation
The first and most critical question is whether the PROTAC induces the degradation of the target protein. Western blotting is the gold-standard technique for this initial assessment due to its accessibility and clear, visual output.[7]
Protocol 3.1: Western Blotting for Target Protein Quantification
Principle: This immunoassay uses specific antibodies to detect the POI in cell lysates. By comparing the protein levels in PROTAC-treated cells to vehicle-treated controls, a semi-quantitative measure of degradation can be obtained.[7]
Methodology:
-
Cell Culture & Treatment: Seed cells in 6-well plates at a density that ensures they are in a logarithmic growth phase (typically 70-80% confluency) at the time of harvest.
-
Treat cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells directly in the plate with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-Actin, or Vinculin). Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control.
Data Interpretation:
| Parameter | Description | Implication for PROTAC |
| DC₅₀ | The concentration of PROTAC that induces 50% degradation of the POI. | A measure of potency . Lower DC₅₀ values are desirable. |
| Dₘₐₓ | The maximum percentage of degradation achieved. | A measure of efficacy . Higher Dₘₐₓ values (ideally >80-90%) are desirable. |
| Hook Effect | A phenomenon where degradation is less efficient at very high PROTAC concentrations due to the formation of unproductive binary complexes. | Characteristic of the PROTAC mechanism. Its presence can be an early indicator of on-target activity.[8] |
Mechanistic Validation: Confirming the 'How'
Once degradation is confirmed, it is essential to prove that it occurs via the intended PROTAC mechanism: recruitment of an E3 ligase and subsequent proteasomal degradation.[9][10]
Caption: The PROTAC Mechanism of Action and points of inhibition.
Protocol 4.1: Proteasome and E3 Ligase Dependence Assays
Principle: If degradation is mediated by the ubiquitin-proteasome system, then inhibiting key components of this pathway should prevent the degradation of the POI. Co-treatment with inhibitors serves as a crucial mechanistic validation.[5]
Methodology:
-
Experimental Setup: For each condition, set up four groups:
-
Vehicle Control (e.g., 0.1% DMSO)
-
PROTAC at a concentration that gives >80% degradation (e.g., 10x DC₅₀)
-
Pathway Inhibitor alone (e.g., 1 µM MG132 or 1 µM MLN4924)
-
PROTAC + Pathway Inhibitor (co-treatment)
-
-
Co-treatment: Pre-treat cells with the pathway inhibitor for 1-2 hours. Then, add the PROTAC and incubate for the standard treatment duration (e.g., 16-24 hours).
-
Proteasome Dependence: Use a proteasome inhibitor like MG132 (1-10 µM).
-
E3 Ligase Dependence: Use an inhibitor of the Cullin-RING ligase family (which includes CRBN and VHL), such as MLN4924 (Pevonedistat) at 0.5-2 µM.[5]
-
-
Analysis: Harvest cell lysates and perform Western blotting as described in Protocol 3.1.
Expected Outcome: Successful validation is achieved if the degradation observed with the PROTAC alone is significantly reversed or "rescued" in the co-treatment group.
Target Engagement & Ternary Complex Formation
Principle: A PROTAC must physically bind both the POI and the E3 ligase within the cell to form a productive ternary complex.[9] Advanced biophysical assays can confirm this engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the POI upon ligand binding. A PROTAC binding to its target will typically increase the protein's melting temperature (ΔTₘ). It is a powerful, label-free technique performed on intact cells or lysates.[11]
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a target protein by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[12][13] Competitive displacement of the tracer by the PROTAC provides a quantitative measure of target occupancy and affinity in a physiological context. This is often the method of choice for quantitative, high-throughput analysis.[13][14]
Functional & Phenotypic Outcomes
The ultimate goal of degrading a target protein is to elicit a desired biological response, such as inhibiting cancer cell proliferation or inducing apoptosis.
Protocol 5.1: Cell Viability Assessment (CellTiter-Glo®)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.[15] A decrease in luminescence is proportional to the number of non-viable cells. This assay is generally more sensitive and has fewer compound interference issues than colorimetric assays like MTT.[16]
Methodology:
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours) to allow for phenotypic changes to manifest.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Specific Considerations for the Phosphonate Linker
The novel phosphonate linker necessitates specific experiments to understand its impact on PROTAC behavior.
-
Cell Permeability Assessment: The negative charge of phosphonates at physiological pH could hinder passive diffusion across the cell membrane.
-
Recommendation: A Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as an initial, cell-free screen to predict passive diffusion potential.[17] For a more definitive measure, direct quantification of the PROTAC inside cells via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) after incubation is the gold standard.
-
-
Metabolic Stability: The C-P bond is exceptionally stable, but the tetraethyl ester groups are potential sites for hydrolysis by intracellular esterases.
-
Recommendation: Incubate the PROTAC with cell lysates or in whole cells over a time course. Analyze the samples by LC-MS/MS to quantify the parent PROTAC and identify potential metabolites. This will reveal the intracellular half-life and metabolic liabilities.
-
-
Linker-Specific Off-Targets: The linker itself could have unanticipated biological activity.
-
Recommendation: Synthesize and test a "hookless" control molecule. This control should consist of the E3 ligase ligand connected to the Tetraethyl butane-1,4-diylbis(phosphonate) linker but lacking the POI-binding ligand. Any cytotoxicity or phenotype observed with this molecule can be attributed to the linker or the E3 ligase ligand.
-
Selectivity Profiling
A critical final step is to ensure the PROTAC is selective for the intended POI and does not cause widespread degradation of other proteins.
Caption: Workflow for Global Proteomics-based Selectivity Profiling.
Principle: Unbiased, quantitative mass spectrometry-based proteomics is the definitive method for assessing selectivity.[18][19] By comparing the entire proteome of PROTAC-treated cells versus control cells, one can identify all proteins that are significantly downregulated.
Methodology Overview (TMT-based LC-MS/MS):
-
Cell Treatment: Treat cells with the PROTAC at a concentration that achieves Dₘₐₓ. Include a vehicle control.
-
Sample Preparation: Lyse the cells, extract proteins, and digest them into peptides using trypsin.[20]
-
Peptide Labeling: Label the peptides from each condition with isobaric tags (e.g., Tandem Mass Tags, TMT).
-
Analysis: Pool the labeled samples and analyze by LC-MS/MS.
-
Data Interpretation: The relative abundance of each identified protein across the different treatment conditions is determined. Proteins that are significantly and consistently downregulated besides the intended POI are considered potential off-targets.[20]
Conclusion
The successful development of a novel PROTAC, such as one containing a Tetraethyl butane-1,4-diylbis(phosphonate) linker, depends on a systematic and rigorous cell-based evaluation. The workflow presented here provides a comprehensive framework to move from an initial hypothesis of degradation to a fully validated molecule with a well-defined mechanism, functional activity, and selectivity profile. By following this multi-faceted approach, researchers can build a robust data package to confidently advance their PROTAC molecules toward therapeutic applications.
References
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Title: Ligase‐dependent degraders. A) PROTACs induce ternary complex formation... | Download Scientific Diagram - ResearchGate. Source: Google Search. URL: [Link]
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Title: Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols - MDPI. Source: Google Search. URL: [Link]
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Title: Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Publishing. Source: Google Search. URL: [Link]
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Title: Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal - Selvita. Source: Google Search. URL: [Link]
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The Chelation Chemistry of Tetraethyl Butane-1,4-diylbis(phosphonate): A Technical Guide for Researchers
Introduction: The Versatility of Bisphosphonates Beyond Bone Biology
Bisphosphonates (BPs) are a well-established class of compounds revered for their high affinity for bone mineral, a property governed by the strong chelating ability of their geminal phosphonate groups with divalent cations like calcium (Ca²⁺)[1]. This inherent capacity for metal ion coordination has made them invaluable in the treatment of various skeletal diseases[2][3][4][5][6][7]. However, the application of bisphosphonates extends far beyond their therapeutic use in osteoporosis and bone metastases. The fundamental P-C-P backbone, resistant to enzymatic hydrolysis, combined with the versatile coordination chemistry of the phosphonate moieties, positions these molecules as powerful chelating agents for a wide range of metal ions in various experimental contexts[8][9][10][11].
This guide focuses on a specific, non-geminal bisphosphonate, Tetraethyl butane-1,4-diylbis(phosphonate) . Unlike its geminal counterparts used in medicine, this molecule features a flexible butane linker separating the two phosphonate groups. This structural distinction opens up unique possibilities for its application as a chelating agent in diverse research and drug development settings. This document serves as a comprehensive resource, providing detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the chelating properties of Tetraethyl butane-1,4-diylbis(phosphonate).
Molecular Profile and Chelation Principles
Tetraethyl butane-1,4-diylbis(phosphonate) is an organophosphorus compound with the chemical formula C₁₂H₂₈O₆P₂[12][13]. Its structure is characterized by two diethyl phosphonate groups linked by a four-carbon chain.
The chelating ability of this molecule is rooted in the electronegative oxygen atoms of the phosphonate groups, which can donate lone pairs of electrons to form coordinate bonds with metal ions[9][11]. The flexible butane linker allows the two phosphonate groups to orient themselves in a manner that facilitates the formation of stable chelate rings with a central metal ion. The stability of the resulting metal-ligand complex is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the solvent system employed[14].
Potential Applications in Research and Development
The unique structural features of Tetraethyl butane-1,4-diylbis(phosphonate) suggest its utility in a variety of applications:
-
Drug Delivery Systems: Bisphosphonates are increasingly being explored as components of drug delivery systems[2][3][4][15][16]. Tetraethyl butane-1,4-diylbis(phosphonate) can be hydrolyzed to its corresponding phosphonic acid, which can then be used to functionalize nanoparticles or other drug carriers, enabling the chelation of metal-based drugs or imaging agents.
-
Biomaterial Functionalization: The phosphonate groups can anchor the molecule to metal oxide surfaces, making it a candidate for modifying the surface properties of biomaterials and implants[17].
-
PROTAC Synthesis: This molecule has been identified as an alkyl chain-derived linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting its role in the development of novel therapeutic modalities[12].
-
Fundamental Coordination Chemistry Studies: The flexible nature of the butane linker makes this compound an interesting subject for fundamental studies of metal-ligand interactions and the formation of coordination polymers[8][18][19].
Experimental Protocols
The following sections provide detailed protocols for the use of Tetraethyl butane-1,4-diylbis(phosphonate) as a chelating agent.
Protocol 1: Hydrolysis of Tetraethyl butane-1,4-diylbis(phosphonate) to Butane-1,4-diylbis(phosphonic acid)
For many chelation applications, the phosphonate esters need to be hydrolyzed to the corresponding phosphonic acids to expose the highly effective chelating hydroxyl groups.
Materials and Reagents:
-
Tetraethyl butane-1,4-diylbis(phosphonate)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
pH meter
-
Lyophilizer (optional)
Procedure:
-
In a round-bottom flask, dissolve a known quantity of Tetraethyl butane-1,4-diylbis(phosphonate) in an excess of concentrated HCl.
-
Attach the reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess HCl and water under reduced pressure using a rotary evaporator.
-
The resulting solid, Butane-1,4-diylbis(phosphonic acid), can be further purified by recrystallization or lyophilization.
-
Confirm the structure of the product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ³¹P NMR.
Protocol 2: General Procedure for Metal Chelation
This protocol outlines a general method for forming a metal complex with the hydrolyzed Butane-1,4-diylbis(phosphonic acid).
Materials and Reagents:
-
Butane-1,4-diylbis(phosphonic acid)
-
A soluble salt of the desired metal ion (e.g., CaCl₂, ZnCl₂, FeCl₃)
-
Deionized water or an appropriate buffer solution
-
pH meter
-
Stir plate and stir bar
-
Schlenk line or glovebox for air-sensitive metals
Procedure:
-
Dissolve a known amount of Butane-1,4-diylbis(phosphonic acid) in deionized water or a suitable buffer.
-
Adjust the pH of the ligand solution to a value where the phosphonic acid groups are deprotonated, typically above pH 7. The exact pH will depend on the pKa values of the phosphonic acid and the stability of the metal ion at that pH[14].
-
In a separate flask, prepare a solution of the metal salt.
-
Slowly add the metal salt solution to the stirred ligand solution.
-
Monitor the pH of the solution and adjust as necessary with a dilute acid or base to maintain the desired pH.
-
Allow the reaction to stir at room temperature for a specified period (e.g., 1-24 hours) to ensure complete complexation.
-
The formation of the metal complex may be indicated by a color change or the formation of a precipitate.
-
Isolate the metal complex by filtration, centrifugation, or evaporation of the solvent.
-
Wash the isolated complex with an appropriate solvent to remove any unreacted starting materials.
-
Dry the complex under vacuum.
Workflow for Metal Chelation Experiment
Caption: Workflow for the synthesis of a metal complex with Butane-1,4-diylbis(phosphonic acid).
Characterization of the Metal-Ligand Complex
A thorough characterization of the synthesized metal complex is crucial to confirm its formation, determine its structure, and assess its properties[20][21][22][23].
Spectroscopic and Analytical Techniques
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of metal-ligand bond formation through shifts in the P=O and P-O-H vibrational frequencies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ³¹P NMR can provide information on the structure of the complex in solution. Changes in chemical shifts upon complexation can indicate the binding sites. |
| UV-Visible Spectroscopy | For transition metal complexes, UV-Vis spectroscopy can be used to study the electronic transitions and determine the coordination geometry around the metal center. |
| Elemental Analysis | Determines the elemental composition of the complex, which helps in confirming the stoichiometry of the metal and ligand. |
| Thermogravimetric Analysis (TGA) | Provides information on the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. |
| Mass Spectrometry | Confirms the molecular weight of the complex. |
Determination of Stability Constants
The stability constant (or formation constant) of a metal-ligand complex is a measure of the strength of the interaction between the metal ion and the ligand[24][25][26][27]. Potentiometric titration is a common method for determining stability constants.
Protocol 3: Determination of Stability Constants by Potentiometric Titration
Materials and Reagents:
-
Butane-1,4-diylbis(phosphonic acid)
-
Metal salt solution of known concentration
-
Standardized solution of a strong base (e.g., NaOH)
-
Background electrolyte (e.g., KNO₃) to maintain constant ionic strength
-
Potentiometer with a pH electrode
-
Thermostated titration vessel
Procedure:
-
Prepare a solution containing a known concentration of the ligand and the metal ion in a specific molar ratio (e.g., 1:1, 1:2) in the presence of a background electrolyte.
-
Titrate this solution with a standardized solution of a strong base.
-
Record the pH of the solution after each addition of the base.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
The titration data can be analyzed using specialized software to calculate the stability constants of the metal-ligand complexes. The deviation between the ligand protonation curve and the complex formation curve is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration (pL)[1].
Visualizing the Chelation Process
The following diagram illustrates the chelation of a divalent metal ion (M²⁺) by the deprotonated form of Butane-1,4-diylbis(phosphonic acid).
Caption: Chelation of a metal ion by the Butane-1,4-diylbis(phosphonate) anion.
Conclusion and Future Perspectives
Tetraethyl butane-1,4-diylbis(phosphonate) represents a versatile building block for the development of novel chelating agents with broad applications in chemistry, materials science, and drug development. The protocols and technical information provided in this guide offer a starting point for researchers to explore the rich coordination chemistry of this molecule. Future research may focus on the synthesis of coordination polymers with unique structural and functional properties, the development of novel drug delivery systems, and the exploration of its use in catalysis and environmental remediation. The inherent flexibility and strong chelating ability of the butane-1,4-diylbis(phosphonate) moiety ensure its continued relevance in the ever-evolving landscape of coordination chemistry.
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Metal Phosphonate Chemistry: From | Request PDF - ResearchGate. (URL: [Link])
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Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group - ResearchGate. (URL: [Link])
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CRITICAL EVALUATION OF STABILITY CONSTANTS OF PHOSPHONIC ACIDS** - AP Lewis. (URL: [Link])
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Metal Complexes Characterization - Walsh Medical Media. (URL: [Link])
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Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro | ACS Omega. (URL: [Link])
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Bisphosphonates: What They Are, Uses, Side Effects & Types - Cleveland Clinic. (URL: [Link])
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Basic research and clinical applications of bisphosphonates in bone disease: what have we learned over the last 40 years? - PMC - PubMed Central. (URL: [Link])
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Bisphosphonate - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
Synthesis and Some Coordination Chemistry of Phosphane-Difunctionalized Bis(amidinato)-Heavier Tetrylenes: A Previously Unknown Class of PEP Tetrylenes (E = Ge and Sn) - NIH. (URL: [Link])
-
Combined local application of tetracycline and bisphosphonate reduces alveolar bone resorption in rats - PubMed. (URL: [Link])
-
Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III) - MDPI. (URL: [Link])
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - -ORCA - Cardiff University. (URL: [Link])
-
Synthesis of end-functionalized phosphate and phosphonate-polypeptides by ring-opening polymerization of their corresponding N-carboxyanhydride - Polymer Chemistry (RSC Publishing). (URL: [Link])
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- 6. Basic research and clinical applications of bisphosphonates in bone disease: what have we learned over the last 40 years? - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Potentiating Bisphosphonate-based Coordination Complexes to Treat Osteolytic Metastases - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Metal chelates of phosphonate-containing ligands-II: stability constants of some beta-styrylphosphonic acid metal chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phosphonate Chelators for Medicinal Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting low yield in Tetraethyl butane-1,4-diylbis(phosphonate) synthesis"
Technical Support Center: Synthesis of Tetraethyl butane-1,4-diylbis(phosphonate)
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Tetraethyl butane-1,4-diylbis(phosphonate). This important linker molecule, often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2], is typically synthesized via a double Michaelis-Arbuzov reaction. Low yields can be a significant impediment to research and development timelines. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthesis and achieve higher, more consistent yields.
Part 1: The Core Reaction - Understanding the "Why"
The synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) is achieved by reacting a 1,4-dihaloalkane, most commonly 1,4-dibromobutane, with two equivalents of triethyl phosphite. The reaction proceeds through the well-established Michaelis-Arbuzov reaction mechanism.[3][4] Understanding this mechanism is critical for diagnosing and solving yield-related issues.
The reaction is a two-step nucleophilic substitution process that occurs twice.[5][6][7]
-
First Sɴ2 Attack: The nucleophilic phosphorus atom of a triethyl phosphite molecule attacks one of the electrophilic carbon atoms of 1,4-dibromobutane. This displaces a bromide ion and forms a quasi-phosphonium salt intermediate.[7]
-
Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This forms the mono-substituted intermediate, Tetraethyl (4-bromobutyl)phosphonate, and a volatile ethyl bromide byproduct.[7]
-
Second Reaction: The process repeats. A second molecule of triethyl phosphite attacks the remaining terminal carbon of the mono-phosphonate intermediate, leading to the final desired bis(phosphonate) product after a second dealkylation step.
The continuous removal of the volatile ethyl bromide byproduct helps to drive the reaction to completion.[7]
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is very low, and I recover a lot of unreacted 1,4-dibromobutane. What's going wrong?
This is a classic symptom of an incomplete or stalled reaction. Several factors could be at play.
-
Cause 1: Insufficient Temperature: The Michaelis-Arbuzov reaction typically requires significant thermal energy to overcome the activation barrier, especially for the dealkylation step.[8] Reactions are commonly run at temperatures between 120-160 °C.[8]
-
Solution: Ensure your reaction temperature is consistently maintained within the optimal range. Use a high-boiling solvent or, more commonly, run the reaction neat (solvent-free) with careful temperature monitoring.[7]
-
-
Cause 2: Reagent Purity: Trialkyl phosphites are susceptible to oxidation to trialkyl phosphates, which are unreactive in this synthesis. Old or improperly stored triethyl phosphite is a common source of failure.
-
Solution: Use freshly opened or recently distilled triethyl phosphite. Always store it under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
-
Cause 3: Insufficient Reaction Time: This is a two-step synthesis where the second reaction is often slower than the first due to potential steric hindrance.
-
Solution: Extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting materials are consumed.
-
Q2: My main impurity is a lower Rf spot on TLC that contains phosphorus. What is this byproduct and how do I minimize it?
This impurity is almost certainly the Tetraethyl (4-bromobutyl)phosphonate , the intermediate product of the first reaction. Its formation indicates that the second phosphonylation step is incomplete.
-
Cause: Suboptimal Stoichiometry: If there is not enough triethyl phosphite, the reaction will preferentially form the mono-substituted product.
-
Solution: While the theoretical stoichiometry is 2 equivalents of phosphite to 1 equivalent of dibromobutane, using a slight excess of triethyl phosphite (e.g., 2.1 to 2.2 equivalents) can help drive the reaction to completion and ensure all the dibromobutane is converted to the desired bis(phosphonate).
-
-
Cause: Insufficient Reaction Time/Temperature: As mentioned in Q1, if conditions are not forcing enough, the reaction can stall after the first, faster step.
-
Solution: Increase the reaction temperature or prolong the reaction time to facilitate the second substitution.
-
| Troubleshooting Summary | Symptom | Likely Cause | Primary Solution |
| Low Conversion | High amount of unreacted 1,4-dibromobutane | Insufficient temperature or time | Increase reaction temperature to 140-160 °C and monitor by TLC until starting material is consumed. |
| Mono-phosphonate Impurity | Significant byproduct peak/spot corresponding to the mono-adduct | Incorrect stoichiometry or incomplete reaction | Use a slight excess (2.1-2.2 eq.) of triethyl phosphite. Ensure sufficient reaction time. |
| Reaction Failure | No product formation, starting materials recovered | Degraded triethyl phosphite (oxidized) | Use freshly distilled/opened triethyl phosphite stored under an inert atmosphere. |
| Product Decomposition | Darkening of reaction mixture, complex product mixture | Excessive temperature | Do not exceed 160-170 °C. High temperatures can lead to pyrolysis.[8] |
Q3: The reaction mixture turned dark brown/black at high temperatures. Is this normal?
While some color change is expected, a significant darkening to brown or black often indicates decomposition or side reactions.
-
Cause: Pyrolysis: Extremely high temperatures can cause the phosphonate esters to decompose.[8]
-
Solution: Carefully control the reaction temperature. It's a balance: hot enough to drive the reaction, but not so hot that it causes degradation. A hotplate with a temperature probe and a PID controller is highly recommended over a simple heating mantle.
-
-
Cause: Impurities: Impurities in the starting materials can also lead to colored byproducts at high temperatures.
-
Solution: Ensure the purity of your 1,4-dibromobutane. If necessary, purify it by distillation before use.
-
Q4: How can I effectively purify the final product away from the mono-phosphonate intermediate and excess phosphite?
Purification can be challenging due to the similar polarities of the desired product and the main byproduct.
-
Method 1: Vacuum Distillation: This is often the most effective method for purification if the product is thermally stable enough. The boiling point of Tetraethyl butane-1,4-diylbis(phosphonate) is high, so a good vacuum pump is essential to lower the boiling point and prevent thermal decomposition.[9]
-
Method 2: Column Chromatography:
-
Stationary Phase: Silica gel is standard.
-
Eluent System: A gradient elution is typically most effective. Start with a less polar solvent system (e.g., Hexane/Ethyl Acetate 1:1) and gradually increase the polarity (e.g., to 100% Ethyl Acetate, or Ethyl Acetate/Methanol mixtures). The mono-phosphonate, being less polar, should elute before the desired bis(phosphonate) product.[9] Careful monitoring with TLC is crucial to achieve good separation.
-
Part 3: Experimental Protocols
These protocols are provided as a baseline and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Synthesis of Tetraethyl butane-1,4-diylbis(phosphonate)
Materials:
-
1,4-dibromobutane
-
Triethyl phosphite (freshly distilled or from a new, sealed bottle)
-
Round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet
-
Heating mantle or oil bath with a temperature controller
-
Stir bar
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Place a stir bar in the round-bottom flask. The entire apparatus should be under a positive pressure of an inert gas (N₂ or Ar).
-
Reagents: To the flask, add 1,4-dibromobutane (1.0 eq.). Begin stirring.
-
Addition: Carefully add triethyl phosphite (2.1-2.2 eq.) to the flask. The reaction is typically performed neat (without solvent).[7]
-
Heating: Heat the reaction mixture to 150-160 °C. The mixture will become homogeneous and begin to reflux gently as the ethyl bromide byproduct (boiling point: 38 °C) is formed and escapes through the condenser.
-
Safety Note: Ethyl bromide is a volatile and toxic alkylating agent. This reaction must be performed in a well-ventilated chemical fume hood.
-
-
Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the progress by taking small aliquots and analyzing via TLC (staining with potassium permanganate or iodine) or by observing the disappearance of the starting material signals in ³¹P NMR.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove any remaining volatile components (excess triethyl phosphite, residual ethyl bromide) under reduced pressure. The remaining crude oil is now ready for purification.
Protocol 2: Purification by Silica Gel Chromatography
Materials:
-
Crude product oil from Protocol 1
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents: Hexane, Ethyl Acetate (reagent grade)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Do not let the column run dry.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate. Adsorb this mixture onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with a solvent system of moderate polarity (e.g., 70:30 Hexane:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the eluent. For example, move sequentially through 50:50 Hexane:EtOAc, 30:70 Hexane:EtOAc, and finally 100% EtOAc.
-
Collection: Collect fractions and analyze them by TLC. The less polar mono-phosphonate byproduct will elute first, followed by the more polar desired bis(phosphonate) product.
-
Concentration: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified Tetraethyl butane-1,4-diylbis(phosphonate) as a colorless or pale yellow oil.
References
- Michaelis–Arbuzov reaction - Grokipedia.
-
Michaelis–Arbuzov reaction - Wikipedia. [Link]
-
Arbuzov Reaction - Organic Chemistry Portal. [Link]
-
Michaelis-Arbuzov reaction - chemeurope.com. [Link]
-
Tetraethyl butane-1,4-diylbis(phosphonate) - Immunomart. [Link]
-
Tetraethyl butane-1,4-diylbis(phosphonate), AMS.T17049-500-MG | Amsbio. [Link]
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- 6. jk-sci.com [jk-sci.com]
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- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
"side reactions in the Arbuzov synthesis of bisphosphonates and how to avoid them"
Welcome to the technical support center for the Arbuzov synthesis of bisphosphonates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone reaction in organophosphorus chemistry. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic routes and avoid common pitfalls.
Introduction to the Arbuzov Reaction in Bisphosphonate Synthesis
The Michaelis-Arbuzov reaction is a widely utilized method for forming carbon-phosphorus (C-P) bonds, making it indispensable for the synthesis of phosphonates, including the therapeutically important class of bisphosphonates.[1][2][3] The classical reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[4][5] For bisphosphonates, this often involves a dihalide or a substrate with a leaving group that can undergo a second phosphorylation step.
While powerful, the reaction is not without its challenges. The high temperatures often required and the reactivity of the trivalent phosphorus starting materials can lead to a variety of side reactions, impacting yield and purity.[1][6] This guide provides practical, experience-based solutions to these common issues.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I'm getting very low yields or no desired bisphosphonate product. What are the likely causes and how can I fix this?
A: Low yield is a common frustration, often stemming from several potential root causes. Let's break them down in a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield Arbuzov reactions.
Detailed Explanation:
-
Reagent Quality is Paramount: Trialkyl phosphites are highly susceptible to oxidation to the corresponding phosphate and hydrolysis to dialkyl phosphites, neither of which are nucleophilic enough to initiate the Arbuzov reaction.[7]
-
Solution: Always use freshly distilled trialkyl phosphite. If distillation is not possible, use a freshly opened bottle from a reputable supplier. Similarly, ensure your alkyl halide is pure and dry.
-
-
Insufficient Thermal Energy: The classical Arbuzov reaction requires significant heat, typically in the range of 120-160°C, to drive the dealkylation of the quasi-phosphonium salt intermediate.[1][7]
-
Poor Substrate Reactivity: The reaction proceeds via an SN2 mechanism.[1][8] Therefore, the reactivity of the alkyl halide is critical.
-
Reactivity Order: R-I > R-Br > R-Cl.[8]
-
Steric Hindrance: Primary alkyl halides react well, but secondary and tertiary halides are poor substrates, often leading to elimination side products.[1][7][8] Aryl and vinyl halides are generally unreactive in the classical Arbuzov reaction.[8]
-
Solution for Poor Substrates:
-
Mesylates: For some bisphosphonate syntheses, α-methanesulfonyloxy (mesyloxy) derivatives have been shown to be better reagents than the corresponding α-halogeno compounds.[9][10]
-
Modern Variants: For sterically hindered substrates, consider a modern alternative like the photoredox-catalyzed Radical Arbuzov reaction, which proceeds at room temperature and shows excellent functional group tolerance.[11][12]
-
-
Issue 2: Formation of Alkene Byproducts
Q: My reaction with a secondary alkyl halide is producing a significant amount of alkene. How can I suppress this elimination pathway?
A: This is a classic case of competing E2 elimination versus SN2 substitution. The phosphite, acting as a base, abstracts a proton, leading to the formation of an alkene. This is especially prevalent with secondary and tertiary halides.[1][7][11]
Strategies to Minimize Elimination:
| Strategy | Principle | Experimental Considerations |
| Lower Reaction Temperature | The activation energy for elimination is often higher than for substitution. Lowering the temperature can favor the SN2 pathway. | This may significantly slow the desired Arbuzov reaction. Not always a practical solution without catalytic enhancement. |
| Use a Lewis Acid Catalyst | Lewis acids (e.g., ZnBr₂, LaCl₃·7H₂O) can activate the alkyl halide, promoting the SN2 reaction at milder temperatures where elimination is less favorable.[2][5] | Screen various Lewis acids and optimize loading. Ensure compatibility with other functional groups in your molecule. |
| Switch to a Radical Pathway | The Radical Arbuzov reaction avoids the SN2/E2 competition entirely by proceeding through a radical-mediated C-P bond formation. | This is a state-of-the-art method suitable for primary, secondary, and even tertiary alkyl halides, offering high yields where classical methods fail.[11][12] Requires specific photocatalysts and conditions. |
Issue 3: Multiple Phosphorus-Containing Products in the Final Mixture
Q: My ³¹P NMR spectrum shows my desired bisphosphonate, but also several other phosphorus-containing species. What are they and how do I get rid of them?
A: This is a common purification challenge. The extra signals likely arise from several predictable side reactions.
Caption: Origin of common phosphorus-containing side products.
-
Reaction with Byproduct Alkyl Halide: The Arbuzov reaction generates one equivalent of a new alkyl halide (R-X) from the phosphite ester.[3][6] This R-X can then compete with your starting alkyl halide (R'-X) and react with the phosphite to form an "isomerized" phosphonate.
-
How to Avoid: Use a trialkyl phosphite that generates a volatile or unreactive alkyl halide byproduct.[3] For example, triethyl phosphite generates ethyl halide, which can often be removed by distillation during the reaction if the temperature is high enough.[1] Using an excess of the primary alkyl halide can also help drive the reaction towards the desired product.
-
-
Perkow Reaction: If your substrate is an α-halo ketone, it can undergo a competing Perkow reaction to form a vinyl phosphate, which is a common impurity.[1][3]
-
How to Avoid: The Arbuzov product is favored at higher temperatures.[1] Conversely, the Perkow product is often favored at lower temperatures. If possible, running the reaction at a higher temperature can increase the ratio of your desired product. Notably, α-iodo ketones exclusively yield the Arbuzov product.[1][3]
-
-
Thermal Decomposition/Disproportionation: At very high temperatures (>175°C), the phosphonium intermediate or the final products can decompose or disproportionate, leading to complex mixtures containing species like P-O-P linkages or aryl halides (if using aryl phosphites).[1][13]
-
How to Avoid: Maintain careful temperature control and avoid unnecessarily prolonged heating.[7] Monitor the reaction to determine the point of completion.
-
Purification Strategy: Most bisphosphonate esters are relatively non-polar and can be purified from more polar side products using column chromatography on silica gel.[9][14][15] For volatile products, vacuum distillation is also a viable method.[15][16]
Frequently Asked Questions (FAQs)
Q1: Can I run the Arbuzov reaction in a solvent? A1: While the classical Arbuzov reaction is often performed neat (without solvent), using a high-boiling, inert solvent can sometimes improve selectivity and allow for better temperature control, especially for large-scale reactions.[1]
Q2: My starting material contains a hydroxyl (-OH) group. Will this interfere with the reaction? A2: Yes. Hydroxyl, thiol, carboxylic acid, and amine groups are acidic and will react with the nucleophilic trialkyl phosphite, consuming your reagent.[1] These functional groups must be protected before attempting the Arbuzov reaction.
Q3: Is it possible to synthesize bisphosphonates at room temperature? A3: Yes. While the classical thermal method requires heat, modern variations have been developed that proceed at room temperature. These include:
-
Lewis Acid-Mediated Reactions: Certain Lewis acids can catalyze the reaction under mild conditions.[5]
-
Radical Arbuzov Reaction: Photoredox catalysis enables the reaction of a wide range of alkyl halides at ambient temperature.[11]
-
One-Pot from Carboxylic Acids: A multi-step, one-pot sequence involving the conversion of a carboxylic acid to an acyl phosphonate followed by a Wolff-Kishner-type reduction provides an alternative room-temperature route.[6]
Q4: After synthesizing my bisphosphonate ester, what is the best way to hydrolyze it to the final bisphosphonic acid? A4: The hydrolysis of phosphonate esters to the corresponding acids is a critical final step. This can be a challenging transformation. The most common method involves refluxing with concentrated strong acids like HCl.[17] An alternative and often cleaner method is dealkylation using trimethylsilyl halides (TMSBr or TMSI), followed by a simple workup with an alcohol like methanol.[17]
References
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Michaelis–Arbuzov reaction. In: Wikipedia. [Link]
-
Michaelis–Arbuzov reaction. Grokipedia. [Link]
-
Arbuzov Reaction (Michaelis-Arbuzov Reaction). Illustrated Glossary of Organic Chemistry. [Link]
-
Karapetsas, A.; Kosmidis, Z.; Kotsos, M.; et al. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences. [Link]
-
Bálint, E.; Tajti, Á.; Drahos, L.; et al. Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. MDPI. [Link]
-
Ren, R.; Wu, J. Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Green Chemistry. [Link]
-
Allen, D. W.; Taylor, B. F. Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. ResearchGate. [Link]
-
Arbuzov Reaction. Organic Chemistry Portal. [Link]
-
Karapetsas, A.; Kosmidis, Z.; Kotsos, M.; et al. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. National Institutes of Health. [Link]
-
Hu, D.; Wang, G.; Li, Z.; et al. Radical Arbuzov Reaction. CCS Chemistry. [Link]
-
Ren, X.; Mo, F.; Tius, M. A. A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates. National Institutes of Health. [Link]
-
Stuut, S. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars' Repository. [Link]
-
Michaelis-Arbuzov reaction of α-halogeno-benzylphosphonates (6 and 7)... ResearchGate. [Link]
-
Hu, D.; Wang, G.; Li, Z.; et al. Radical Arbuzov Reaction. Chinese Chemical Society. [Link]
-
Bálint, E.; Tajti, Á.; Drahos, L.; et al. Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis-Arbuzov or the Pudovik Reaction. PubMed. [Link]
-
Keglevich, G.; Kovács, T. The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health. [Link]
-
Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. ResearchGate. [Link]
-
Bálint, E.; Tajti, Á.; Drahos, L.; et al. Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Semantic Scholar. [Link]
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- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Addressing Solubility Issues of PROTACs Containing Phosphonate Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific solubility challenges encountered with PROTACs that incorporate phosphonate linkers. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles and accelerate your research.
I. Understanding the Challenge: The Double-Edged Sword of Phosphonate Linkers
Phosphonate groups are often incorporated into PROTAC linkers as bioisosteres for phosphate or carboxylate groups, aiming to influence protein-protein interactions within the ternary complex or to improve cell permeability.[1] However, these moieties can also introduce significant solubility challenges. At physiological pH, phosphonic acids are typically deprotonated, resulting in a negatively charged molecule.[2] This charge can lead to poor membrane permeability and a propensity for aggregation or precipitation, particularly in the presence of divalent cations.
Furthermore, the overall hydrophobicity and large molecular weight of many PROTACs already predispose them to low aqueous solubility.[3][4][5] The addition of a charged phosphonate group can create a complex physicochemical profile that requires careful formulation and handling.
II. Troubleshooting Guide: From Precipitates to Clear Solutions
This section provides a step-by-step approach to resolving common solubility issues encountered during your experiments.
Problem 1: My phosphonate-containing PROTAC precipitates out of my aqueous buffer (e.g., PBS) upon dilution from a DMSO stock.
This is a very common observation. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the PROTAC to crash out of solution.
Step-by-Step Solution:
-
Initial Solubility Assessment: Before proceeding with extensive troubleshooting, it's crucial to systematically assess the solubility of your PROTAC. A simple workflow involves preparing a high-concentration stock solution in 100% DMSO, followed by serial dilutions in your aqueous buffer of choice (e.g., PBS). Visually inspect for any precipitation or cloudiness to determine the highest soluble concentration.[6] For more precise measurements, quantitative analysis using techniques like HPLC or LC-MS can be employed.[][8]
-
Optimize the Final DMSO Concentration: While it's ideal to keep the final DMSO concentration low (typically <0.5-1%) to avoid off-target effects, a slight increase may be necessary to maintain solubility.[6] Experiment with final DMSO concentrations up to 5%, but be mindful of the potential impact on your cellular assays.
-
pH Adjustment: The protonation state of the phosphonate group is pH-dependent.[9] Systematically test a range of pH values for your buffer (e.g., from 6.0 to 8.0) to see if you can find a pH where your PROTAC is more soluble.[9] This is particularly relevant if your molecule has other ionizable groups.
-
Incorporate Co-solvents and Excipients: If pH adjustment is insufficient, the use of co-solvents and excipients can be highly effective.[]
-
Co-solvents: Water-miscible organic solvents can reduce the overall polarity of the solvent system, improving the solubility of hydrophobic compounds.[10]
-
Excipients: These are solubilizing agents that can encapsulate or otherwise interact with the PROTAC to keep it in solution.
-
Experimental Protocol: Screening for Optimal Solubilizing Agents
-
Prepare a 10 mM stock solution of your phosphonate-containing PROTAC in 100% DMSO.
-
Set up a series of microcentrifuge tubes, each containing your aqueous buffer (e.g., PBS pH 7.4).
-
To each tube, add a different solubilizing agent from the table below to its recommended starting concentration.
-
Spike in your PROTAC stock solution to the desired final concentration (e.g., 10 µM).
-
Vortex briefly and incubate at room temperature for 30 minutes.
-
Visually inspect for precipitation. For a more quantitative assessment, centrifuge the tubes and measure the concentration of the supernatant by HPLC or UV-Vis spectroscopy.
Table 1: Recommended Solubilizing Agents for Phosphonate-Containing PROTACs
| Excipient/Co-solvent | Starting Concentration | Mechanism of Action | Considerations |
| Co-solvents | |||
| PEG 300/400 | 5-10% (v/v) | Increases solvent polarity and can form hydrogen bonds.[11] | Generally well-tolerated in cell culture at these concentrations. |
| Propylene Glycol | 5-10% (v/v) | A versatile solvent with low toxicity.[11] | Can increase the viscosity of the solution. |
| Ethanol | 1-5% (v/v) | A common solvent, but can be toxic to cells at higher concentrations.[11] | Use with caution and always include a vehicle control. |
| Surfactants | |||
| Polysorbate 20/80 (Tween®) | 0.01-0.1% (v/v) | Non-ionic surfactants that form micelles to encapsulate hydrophobic molecules.[6][12] | Can interfere with some cell-based assays. |
| Cremophor® EL | 0.1-1% (v/v) | A non-ionic surfactant used in many drug formulations.[11] | Has been associated with some biological side effects. |
| Cyclodextrins | |||
| HP-β-CD / SBE-β-CD | 1-5% (w/v) | Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[6][11][13] | Can sometimes extract cholesterol from cell membranes. |
Problem 2: My PROTAC is soluble initially, but precipitates over time during my experiment.
This can be due to a variety of factors, including temperature changes, interaction with components of your assay media, or slow equilibration to a less soluble form.
Step-by-Step Solution:
-
Re-evaluate Your Formulation: If you are observing precipitation over time, your initial formulation may be creating a supersaturated, metastable solution.[4][14] Consider re-screening solubilizing agents as described above, focusing on those that provide long-term stability.
-
Consider Amorphous Solid Dispersions (ASDs): For more challenging PROTACs, creating an ASD can be a powerful strategy.[3][4][5][14] In an ASD, the PROTAC is dispersed in a polymer matrix in an amorphous state, which has a higher energy and thus higher apparent solubility than the crystalline form.[3][14]
-
Particle Size Reduction: Decreasing the particle size of your solid PROTAC can increase its surface area and dissolution rate.[10] Techniques like micronization or nano-suspension can be explored, although these are typically more resource-intensive.[]
Problem 3: I am concerned about the potential for my phosphonate linker to chelate divalent cations in my cell culture media, affecting solubility and activity.
This is a valid concern, as phosphonates are known to be effective chelating agents for metal ions like Ca²⁺ and Mg²⁺.[15][16]
Step-by-Step Solution:
-
Use a Chelating Agent in Your Formulation: The inclusion of a mild chelating agent like ethylenediaminetetraacetic acid (EDTA) in your stock solution or final formulation can help to prevent the formation of insoluble metal-phosphonate complexes. Start with a low concentration (e.g., 0.1-1 mM) and assess its impact on your experimental system.
-
Evaluate the Impact of Media Composition: If possible, compare the solubility and activity of your PROTAC in media with varying concentrations of divalent cations. This can help you to determine the extent to which chelation is contributing to your solubility issues.
III. Frequently Asked Questions (FAQs)
Q1: Why are phosphonate linkers used in PROTACs if they cause solubility problems?
A1: Phosphonate groups can serve as important pharmacophores. They can act as bioisosteres for phosphates or carboxylates, potentially forming key interactions with the target protein or E3 ligase that are crucial for ternary complex formation and subsequent degradation.[1][15] The challenge lies in balancing these potential benefits with the inherent solubility issues.
Q2: Can I predict the solubility of my phosphonate-containing PROTAC before I synthesize it?
A2: While computational models for predicting the solubility of small molecules exist, they often perform poorly for PROTACs due to their large size and complex structures.[8][17] The field is actively working on developing better predictive tools, but for now, experimental determination of solubility is the most reliable approach.
Q3: Are there any chemical modifications I can make to my phosphonate linker to improve solubility?
A3: Yes, several strategies can be employed during the design phase:
-
Prodrug Approaches: The phosphonate group can be masked with cleavable promoieties that are removed by cellular enzymes to release the active PROTAC.[2][18][19] This can improve membrane permeability and solubility.
-
Incorporate Solubilizing Groups: The inclusion of hydrophilic groups, such as polyethylene glycol (PEG) chains, within the linker can help to improve the overall aqueous solubility of the PROTAC.[1][6][20]
-
Systematic Linker Optimization: The length and composition of the linker can be systematically varied to find a balance between solubility, permeability, and degradation activity.[21]
Q4: What analytical techniques are best for quantifying the solubility of my PROTAC?
A4: A combination of techniques is often ideal.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for quantifying the concentration of soluble PROTAC in a saturated solution.[][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both quantification and confirmation of the identity of your PROTAC, which can be useful for complex matrices.[]
-
Nephelometry: This technique measures the amount of light scattered by undissolved particles and can be used for high-throughput screening of solubility in different formulations.
IV. Visualizing the Concepts
Diagram 1: The Solubility Challenge
Caption: Dilution of a phosphonate PROTAC from DMSO into an aqueous buffer can lead to precipitation.
Diagram 2: A Workflow for Solubility Rescue
Caption: A systematic workflow for addressing the solubility of phosphonate-containing PROTACs.
V. References
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 168. Available from: [Link]
-
Li, Y., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics, 16(2), 249. Available from: [Link]
-
EVO. (2025). How do salts of phosphonates affect the solubility of other substances in water? Available from: [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. ResearchGate. Available from: [Link]
-
Wu, T. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. Available from: [Link]
-
Vistoli, G., et al. (2024). Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Journal of Medicinal Chemistry. Available from: [Link]
-
Wiemer, A. J., & Wiemer, D. F. (2014). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in medicinal chemistry, 11, 265–296. Available from: [Link]
-
Ji, X., et al. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(5), 621–634. Available from: [Link]
-
Monti, E., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6485–6500. Available from: [Link]
-
Wittenburg, S., et al. (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. Available from: [Link]
-
Hahn, L., et al. (2015). A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis. Macromolecules, 48(12), 3943–3952. Available from: [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. Available from: [Link]
-
Wikipedia. (n.d.). Phosphonate. Available from: [Link]
-
Tloušt’ová, E., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules, 26(16), 4998. Available from: [Link]
-
Demadis, K. D., et al. (2009). Phosphonate inhibitors: Types, solution chemistry, and applications. ResearchGate. Available from: [Link]
-
Pöstges, F., et al. (2022). PROTAC Enabling Formulation In Vivo: Implications of the Polymeric Carrier Eudragit E PO. Pharmaceutics, 14(9), 1783. Available from: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available from: [Link]
-
Pharmlabs. (n.d.). Excipients. Available from: [Link]
-
Kumar, S., & Singh, S. K. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology, 3(3), 19-27. Available from: [Link].
-
Tong, W. Q. T., & Zocher, F. (2012). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Pharmaceutical Research, 29(4), 934–946. Available from: [Link]
-
Sorbie, K. S., et al. (2013). Solubility and Inhibition Efficiency of Phosphonate Scale Inhibitor_Calcium_Magnesium Complexes for Application in Precipitation Squeeze Treatment. ResearchGate. Available from: [Link]
-
Sorbie, K. S., et al. (2013). Solubility and Inhibition Efficiency of Phosphonate Scale Inhibitor_Calcium_Magnesium Complexes for Application in a Precipitation-Squeeze Treatment. ResearchGate. Available from: [Link]
-
Zhang, X., et al. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 8(1), 309. Available from: [Link]
-
Challener, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). Available from: [Link]
-
Al-Mestarihi, A. H., & Al-Awaida, W. (2022). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules, 27(18), 5824. Available from: [Link]
-
Healy, A. M., et al. (2009). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmacy and Pharmacology, 61(11), 1487–1497. Available from: [Link]
-
Singh, S., et al. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 25-30. Available from: [Link]
-
Zhang, C., et al. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism. ResearchGate. Available from: [Link]
-
Nema, S., & Brendel, R. J. (2011). Excipient–Drug Interactions in Parenteral Formulations. PDA Journal of Pharmaceutical Science and Technology, 65(5), 457–469. Available from: [Link]
-
Baylor College of Medicine. (2020). Novel PROTAC enhances its intracellular accumulation and protein knockdown. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. evo-chemical.com [evo-chemical.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphonate - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Application of phosphates and phosphonates prodrugs in drug research and development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. drugdiscoverytrends.com [drugdiscoverytrends.com]
"optimizing the linker length of Tetraethyl butane-1,4-diylbis(phosphonate) for improved PROTAC activity"
Introduction for the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers and drug development professionals who are venturing into the use of novel chemical scaffolds for Proteolysis-Targeting Chimeras (PROTACs). Our focus here will be on a hypothetical case study: the optimization of a PROTAC using a tetraethyl butane-1,4-diylbis(phosphonate) -based linker. While this specific linker is not extensively documented in PROTAC literature, the principles and troubleshooting steps we will discuss are broadly applicable to the optimization of any new linker chemistry. This guide is structured to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your own research.
Frequently Asked Questions (FAQs)
Q1: We are considering using a tetraethyl butane-1,4-diylbis(phosphonate) scaffold for a new PROTAC. What are the initial biochemical and physicochemical properties we should be concerned with?
A1: When introducing a novel scaffold like a bis(phosphonate) into a PROTAC linker, several key properties beyond simple length need to be considered, as they will profoundly impact the final molecule's behavior.
-
Solubility and Permeability: The phosphonate groups are highly polar and will likely decrease the cell permeability of the final PROTAC. The ethyl ester groups will mitigate this to some extent, acting as prodrug-like moieties that can be hydrolyzed by intracellular esterases. It is crucial to experimentally determine the aqueous solubility (using methods like nephelometry) and cell permeability (e.g., using a PAMPA assay) of your final PROTAC constructs.
-
Hydrolytic Stability: The ethyl phosphonate esters may be subject to hydrolysis in plasma or within the cell. You should assess the stability of your PROTAC in both human plasma and cell lysate to understand its effective half-life. This can be done by incubating the PROTAC and measuring its concentration over time using LC-MS.
-
Rigidity and Conformational Flexibility: The butane-1,4-diyl chain provides a degree of flexibility. However, the phosphonate groups are tetrahedral and can influence the overall conformational landscape of the linker. It is important to consider how this specific conformation will orient the E3 ligase binder and the target protein binder. Computational modeling can provide initial insights into the accessible conformations.
-
Potential for Off-Target Interactions: The phosphonate moiety is known to be a phosphate mimetic and can interact with phosphate-binding proteins. This could lead to unexpected off-target effects. Initial proteomics screens, such as thermal proteome profiling (TPP), could be valuable for identifying potential off-target binders.
Troubleshooting Guides
Issue 1: My new PROTAC with the tetraethyl butane-1,4-diylbis(phosphonate) linker shows poor degradation of the target protein, even at high concentrations. Where do I start troubleshooting?
This is a common issue when developing new PROTACs, especially with uncharacterized linkers. The problem can generally be traced back to one of two main areas: poor ternary complex formation or ineffective ubiquitination.
Caption: Troubleshooting workflow for poor PROTAC-mediated degradation.
Detailed Steps:
-
Assess Cell Permeability and Stability : Before investigating complex biological interactions, confirm your molecule is getting into the cell and remaining intact long enough to act.
-
Recommended Experiment : Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to get a quick in vitro assessment of permeability. Follow this with an LC-MS-based assay in intact cells to measure intracellular concentrations of your PROTAC over time.
-
Causality : The polar phosphonate groups in your linker can significantly hinder passive diffusion across the cell membrane. If the PROTAC cannot reach its intracellular target, no degradation will occur, regardless of how well it performs in biochemical assays.
-
-
Evaluate Ternary Complex Formation : The formation of a stable ternary complex (Target Protein : PROTAC : E3 Ligase) is the cornerstone of PROTAC action. The linker's length, rigidity, and chemical nature are critical for allowing the two proteins to come together in a productive orientation.
-
Recommended Experiment : Use a biophysical technique like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to measure the binding kinetics and affinity of the ternary complex. Cellular assays like NanoBRET™ can also monitor ternary complex formation in live cells.
-
Causality : If the butane-1,4-diyl chain is too short or too long, it may not be able to bridge the distance between the target and the E3 ligase effectively. The specific conformation enforced by the bis(phosphonate) scaffold might also create steric hindrance. Poor ternary complex formation is a very common reason for the failure of a PROTAC.
-
-
Assess Target Ubiquitination : The formation of a ternary complex is necessary but not sufficient. The complex must be oriented in a way that allows the E3 ligase to transfer ubiquitin to accessible lysine residues on the target protein.
-
Recommended Experiment : Immunoprecipitate (IP) your target protein from cell lysates treated with your PROTAC and a proteasome inhibitor (like MG132). Then, perform a Western blot and probe with an anti-ubiquitin antibody. An increase in poly-ubiquitinated target protein indicates successful E3 ligase activity.
-
Causality : Even if a stable complex forms, the linker might hold the two proteins in an orientation where no surface lysines on the target are within reach of the E2-ubiquitin conjugating enzyme associated with the E3 ligase. This is a key reason why linker length and composition are so critical.
-
Issue 2: My degradation assay shows a "hook effect," with decreased efficacy at higher concentrations. How should I modify my tetraethyl butane-1,4-diylbis(phosphonate) linker to address this?
The hook effect is a classic phenomenon in PROTAC pharmacology. It arises when high concentrations of the PROTAC lead to the formation of unproductive binary complexes (Target:PROTAC and Ligase:PROTAC) that cannot form the productive ternary complex, thus reducing degradation efficiency.
Caption: Logic diagram for linker modification to mitigate the hook effect.
-
Enhance Ternary Complex Cooperativity : The stability of the ternary complex is a key factor in overcoming the hook effect. A highly stable complex can outcompete the formation of unproductive binary complexes. The stability is often described by the cooperativity factor, alpha (α).
-
α > 1 : Positive cooperativity, meaning the binding of the PROTAC to one protein increases its affinity for the second protein. This is highly desirable.
-
α = 1 : No cooperativity.
-
α < 1 : Negative cooperativity (steric clash).
-
Recommended Experiment : Use Isothermal Titration Calorimetry (ITC) or SPR to determine the binding affinities of the binary and ternary complexes and calculate the cooperativity.
-
Causality : A more rigid linker can reduce the entropic penalty of forming the ternary complex and can "pre-organize" the two binding heads in a conformation favorable for binding, thus increasing cooperativity.
-
-
Systematic Variation of Linker Length : The "optimal" linker length is highly dependent on the specific target and E3 ligase pair.
-
Recommended Action : Synthesize a small library of PROTACs where the length of the alkane chain in your linker is systematically varied. For your tetraethyl butane -1,4-diylbis(phosphonate) linker, this would mean creating analogues with propane (3 carbons), pentane (5 carbons), and hexane (6 carbons) chains.
-
Data Presentation : The results of such an experiment are powerfully presented in a table.
-
| Linker Backbone | Linker Length (atoms, approx.) | DC₅₀ (nM) | Dₘₐₓ (%) | Hook Effect Onset (nM) | Ternary Complex Cooperativity (α) |
| Propane-1,3-diyl | 13 | 550 | 40 | >1000 | 0.8 |
| Butane-1,4-diyl | 14 | 120 | 65 | ~500 | 1.2 |
| Pentane-1,5-diyl | 15 | 25 | 95 | >5000 | 5.4 |
| Hexane-1,6-diyl | 16 | 80 | 80 | ~2000 | 3.1 |
-
Interpretation : In this hypothetical dataset, the original butane linker shows modest activity. Shortening the linker to propane is detrimental, likely due to steric clashes (α < 1). Extending the linker to pentane dramatically improves all parameters: lower DC₅₀, higher Dₘₐₓ, a much higher concentration required to induce the hook effect, and significantly increased cooperativity. This suggests the pentane linker allows for optimal protein-protein interactions within the ternary complex.
Experimental Protocols
Protocol 1: In-Cell Target Ubiquitination via Immunoprecipitation
This protocol is designed to determine if the target protein is ubiquitinated in a PROTAC-dependent manner within the cell.
Materials:
-
Cell line of interest
-
Your PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
DMSO (vehicle control)
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and deubiquitinase inhibitors (e.g., PR-619, NEM).
-
Antibody against your target protein for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Antibody against Ubiquitin (e.g., P4D1 or FK2 clones) for Western blotting.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with your PROTAC at 1x and 10x the DC₅₀ concentration. Include a vehicle-only control. 2 hours prior to harvesting, add a proteasome inhibitor (e.g., 10 µM MG132) to all wells to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with IP Lysis Buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Reserve a small aliquot for an "input" sample.
-
Immunoprecipitation: Add the primary antibody against your target protein to the clarified lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Bead Capture: Add pre-washed Protein A/G magnetic beads to the lysate/antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with cold IP Lysis Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by resuspending the beads in 1x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins and the input samples by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin antibody. A high-molecular-weight smear in the PROTAC-treated lanes indicates poly-ubiquitination of your target protein.
References
-
Toure, M., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
-
Gadd, M. S., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MedChemComm. [Link]
-
Profacgen. Ubiquitination Assay. [Link]
-
Profacgen. Ternary complex formation. [Link]
-
BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]
-
Testa, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery. [Link]
-
BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]
-
NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]
Navigating the Chromatographic Maze: A Technical Guide to Purifying PROTACs with Phosphonate Linkers
From the desk of a Senior Application Scientist: Researchers in the rapidly evolving field of targeted protein degradation often encounter unique hurdles when working with Proteolysis Targeting Chimeras (PROTACs). The incorporation of phosphonate linkers, while offering potential advantages in solubility and biological interactions, introduces a distinct set of challenges during purification.[1][2] The acidic and highly polar nature of the phosphonate moiety can lead to frustrating issues like severe peak tailing, poor recovery, and inconsistent results in reversed-phase chromatography.
This technical support center is designed to address these specific challenges head-on. Here, you will find a curated collection of frequently asked questions and in-depth troubleshooting guides, structured to provide not just solutions, but a deeper understanding of the underlying chemical principles at play. Our goal is to empower you, the researcher, to navigate the complexities of phosphonate PROTAC purification with confidence and precision.
Frequently Asked Questions (FAQs)
Q1: Why is my phosphonate-containing PROTAC exhibiting severe peak tailing in reversed-phase HPLC?
A1: This is the most common issue researchers face. Peak tailing with phosphonate-containing molecules is typically caused by a combination of two factors:
-
Secondary Silanophilic Interactions: The primary challenge arises from the interaction between the negatively charged phosphonate group and residual, unreacted silanol groups on the surface of standard silica-based C18 columns.[3][4] Even on end-capped columns, these silanols can become deprotonated (negatively charged), especially at mobile phase pH values above ~2.5, leading to strong ionic interactions with your positively charged (or partially charged) basic PROTAC analytes.[5][6] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[4]
-
Metal Chelation: The phosphonate group is an effective metal chelator. Trace metals present in the HPLC system (e.g., stainless steel frits, tubing) or on the silica stationary phase can interact with your PROTAC, leading to peak distortion.[3]
To solve this, you need to disrupt these unwanted interactions, which is addressed in the subsequent questions and the detailed troubleshooting guides.
Q2: What are the most effective mobile phase additives to combat peak tailing for phosphonate PROTACs?
A2: The key is to modify your mobile phase to minimize secondary interactions. Here are the most effective strategies:
-
Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase is a robust strategy.[7][8][9] These reagents, such as N,N-dimethylhexylamine (NNDHA) or alkyl sulfonates, contain a hydrophobic tail and an ionic head.[10][11] The ionic head pairs with the charged phosphonate group on your PROTAC, effectively neutralizing it and increasing its overall hydrophobicity.[10][12] This allows the PROTAC to be retained and eluted based on a more uniform reversed-phase mechanism, dramatically improving peak shape. Volatile ion-pairing agents like NNDHA are particularly advantageous as they are compatible with mass spectrometry (MS).[10][12]
-
Acidic Modifiers: Using a low pH mobile phase, typically by adding formic acid or trifluoroacetic acid (TFA), helps to keep the residual silanol groups on the column in their protonated (neutral) state.[4] This minimizes the ionic interaction with the phosphonate group. However, the PROTAC itself may be protonated at low pH, so this approach must be balanced.
-
Competitive Displacers: In some cases, adding a small amount of a simple phosphonic acid, like methylenediphosphonic acid, to the mobile phase can help to "deactivate" the column by binding to the active sites that cause tailing, allowing your PROTAC to elute more symmetrically.[13]
Q3: My phosphonate PROTAC seems to be degrading during purification or storage. Is the phosphonate linker unstable?
A3: The core P-C (phosphorus-carbon) bond in a phosphonate linker is generally very stable and resistant to both chemical and enzymatic cleavage.[14] However, if your linker is a phosphonate ester (P-O-C), this ester bond can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[14] It is crucial to maintain a pH as close to neutral (pH ≈ 7) as possible during workup and storage to minimize hydrolysis.[14] If you are using preparative HPLC with acidic (e.g., TFA) or basic mobile phases, it is essential to neutralize the collected fractions immediately to prevent degradation of the final product.
Q4: What are the best practices for characterization after purifying a phosphonate PROTAC?
A4: Comprehensive characterization is critical to ensure you have the correct, pure compound. A multi-technique approach is recommended:
-
LC-MS: Liquid Chromatography-Mass Spectrometry is indispensable for confirming the molecular weight of your PROTAC and assessing its purity.[15][16]
-
NMR Spectroscopy: Both ¹H and ³¹P NMR are vital. ¹H NMR will help confirm the overall structure, while ³¹P NMR is highly specific for the phosphonate group and can provide information about its chemical environment and purity.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is crucial for confirming the elemental composition of your novel PROTAC.[17]
-
Analytical HPLC: Run a final purity check using an optimized analytical HPLC method, ideally one that gives a sharp, symmetrical peak.
In-Depth Troubleshooting Guides
Guide 1: Systematic Method Development for Reverse-Phase HPLC
This guide provides a step-by-step workflow for developing a robust purification method for phosphonate-containing PROTACs, moving from analytical to preparative scale.
Workflow for HPLC Method Development
Caption: A systematic workflow for developing and scaling up an HPLC purification method for phosphonate PROTACs.
Step-by-Step Protocol:
-
Initial Scouting (Analytical Scale):
-
Column: Start with a standard C18 column.
-
Mobile Phase: Use a simple gradient of Acetonitrile (ACN) in Water.
-
Observation: You will likely observe a broad, tailing peak for your PROTAC.
-
-
Introduce Mobile Phase Modifiers:
-
Acidic Modifier: Add 0.1% formic acid or 0.05% TFA to both your aqueous and organic mobile phases. This will protonate silanols and often improves peak shape.[4]
-
Ion-Pairing: If tailing persists, switch to a mobile phase containing an ion-pairing reagent. For MS compatibility, a volatile agent like 5-10 mM N,N-dimethylhexylamine (NNDHA) adjusted to pH 5 is an excellent choice.[10] For UV-only purification, non-volatile reagents like tetrabutylammonium salts can also be used.[7][9]
-
-
Optimization:
-
Gradient: Once you have a reasonably shaped peak, optimize the gradient. A shallower gradient will improve the resolution between your PROTAC and any closely eluting impurities.[15]
-
Temperature: Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape and reduce viscosity, but monitor for any potential on-column degradation.
-
-
Scale-Up to Preparative HPLC:
-
Column: Choose a preparative column with the same stationary phase as your optimized analytical method.
-
Loading: Dissolve your crude PROTAC in a minimal amount of a strong solvent (like DMSO) and then dilute with the initial mobile phase to avoid solubility issues on the column. Ensure the final injection solvent is weaker than the initial mobile phase to get good peak focusing at the column head.
-
Fraction Collection & Workup: After collecting the fractions containing your pure product, it is critical to neutralize them if an acidic (TFA) or basic modifier was used. This prevents potential hydrolysis of the linker or other sensitive functional groups.[14] Follow up with desalting if non-volatile salts or buffers were used.
-
Guide 2: Troubleshooting Guide for Common Purification Problems
This table provides a quick reference for diagnosing and solving common issues encountered during the purification of phosphonate PROTACs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | 1. Secondary interaction with residual silanols on the column.[3][6] 2. Metal chelation by the phosphonate group.[3] | 1a. Add an ion-pairing reagent (e.g., NNDHA) to the mobile phase.[10][12] 1b. Use a low pH mobile phase (0.1% formic acid or TFA) to suppress silanol ionization.[4] 2. Use a column specifically designed for chelating compounds or pre-treat the column with a phosphate buffer to passivate active sites.[3] |
| Low Recovery / No Elution | 1. PROTAC is too polar and is not retaining on the C18 column. 2. Irreversible binding to the stationary phase. | 1. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative purification strategy.[7][18] 2. Use a mobile phase with a stronger organic modifier or incorporate an ion-pairing reagent to increase hydrophobicity. |
| Multiple Peaks for a Single Compound | 1. On-column degradation (hydrolysis).[14] 2. Presence of rotamers (common in PROTACs). 3. Poorly buffered mobile phase leading to different ionization states.[19] | 1. Ensure mobile phase pH is not excessively acidic or basic. Neutralize collected fractions immediately. 2. Try elevating the column temperature (e.g., 40-60°C) to encourage faster interconversion, which may coalesce the peaks. 3. Use a proper buffer system (e.g., ammonium acetate for MS) at a concentration of 10-20 mM to maintain a stable pH throughout the run.[20][21] |
| Inconsistent Retention Times | 1. Inadequately equilibrated column. 2. Mobile phase composition changing over time (e.g., evaporation of volatile components). 3. Fluctuation in column temperature. | 1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase, especially when using ion-pairing reagents. 2. Prepare fresh mobile phase daily and keep solvent bottles capped.[19] 3. Use a column thermostat to maintain a constant temperature. |
Mechanism of Ion-Pairing Chromatography
Caption: How ion-pairing reagents mask the charge of the phosphonate group, leading to improved chromatography.
By understanding the unique chemical properties of the phosphonate linker and systematically applying these troubleshooting principles, researchers can overcome the associated purification challenges, leading to higher purity materials and more reliable downstream biological data.
References
-
National Center for Biotechnology Information. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Available from: [Link]
-
PubMed. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography. Available from: [Link]
-
Phenomenex Blog. Mobile Phase Preparation - Steps to Take for Ideal Analysis. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Available from: [Link]
-
Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. Available from: [Link]
-
Obrnuta faza. Ion Pairing Reagents and Buffers. Available from: [Link]
-
National Center for Biotechnology Information. Structural Insights into PROTAC Complex Formation from Analytical Ultracentrifugation and Hydrodynamic Modeling. Available from: [Link]
-
Cytiva. Protein purification troubleshooting guide. Available from: [Link]
-
Chromatography Online. Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. Available from: [Link]
-
National Center for Biotechnology Information. Development of Oligomeric Mannose-6-phosphonate Conjugates for Targeted Protein Degradation. Available from: [Link]
-
University of Manchester. HPLC solvents and mobile phase additives. Available from: [Link]
-
Biocompare. PROTACs: A Practical Guide. Available from: [Link]
-
Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Available from: [Link]
-
Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]
-
Wiley Analytical Science. Detecting traces of phosphonates. Available from: [Link]
-
ResearchGate. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
ResearchGate. Effect of the linker's site of attachment on PROTAC stability. Available from: [Link]
-
National Center for Biotechnology Information. Targeted protein degradation: current and future challenges. Available from: [Link]
-
University of Dundee. A beginner's guide to PROTACs and targeted protein degradation. Available from: [Link]
-
National Center for Biotechnology Information. PROTAC Technology: Opportunities and Challenges. Available from: [Link]
-
National Center for Biotechnology Information. Novel approaches for the rational design of PROTAC linkers. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. support.waters.com [support.waters.com]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
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- 9. longdom.org [longdom.org]
- 10. ホスホン酸化合物の分析のためのイオンペア形成 [sigmaaldrich.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. ホスホン酸化合物の分析のためのイオンペア形成 [sigmaaldrich.com]
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- 16. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. phenomenex.com [phenomenex.com]
- 20. rjptonline.org [rjptonline.org]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Off-Target Effects of PROTACs with Flexible Alkylphosphonate Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) for the rational design and application of Proteolysis Targeting Chimeras (PROTACs) featuring flexible alkylphosphonate linkers. Our focus is on leveraging the unique properties of these linkers to enhance selectivity and minimize off-target effects.
Introduction: The Rationale for Alkylphosphonate Linkers
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2][] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1][4] The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][][6]
Off-target effects remain a primary safety concern in PROTAC development.[1] These can arise from the promiscuity of the target-binding warhead or from the E3 ligase recruiter itself, which can induce degradation of endogenous proteins.[7][8][9] The linker plays a pivotal role in orienting the POI and E3 ligase, and a poorly designed linker can facilitate the formation of unproductive or off-target ternary complexes.[10]
This guide focuses on a specific, advanced linker class: flexible alkylphosphonates . The central hypothesis is that the phosphonate moiety, with its potential for unique interactions and altered physicochemical properties compared to commonly used alkyl and PEG linkers, can help steer the formation of a productive ternary complex, thereby minimizing off-target degradation. This resource will guide you through the experimental validation and troubleshooting of this hypothesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using an alkylphosphonate linker over a standard alkyl or PEG linker?
While standard alkyl and PEG linkers are widely used due to their synthetic tractability, alkylphosphonate linkers offer distinct properties.[11] The phosphonate group introduces a polar, potentially charged moiety into the linker. This can influence solubility, cell permeability, and, most importantly, the non-covalent interactions within the ternary complex. The goal is to create a unique conformational and electrostatic environment that favors the on-target POI-PROTAC-E3 ligase interaction over off-target possibilities.
Q2: How does linker flexibility impact PROTAC selectivity?
Linker flexibility is a double-edged sword. Highly flexible linkers, like long alkyl chains, can sample a wide range of conformations, which may be necessary to achieve a productive ternary complex geometry.[10] However, this flexibility can come at an entropic cost upon binding and may also permit the formation of off-target complexes.[10] Conversely, overly rigid linkers may pre-organize the PROTAC into a non-productive conformation.[10] The aim of using a flexible alkylphosphonate linker is to provide sufficient conformational freedom while allowing the phosphonate group to act as a potential "anchor" or specific interaction point to stabilize the desired on-target complex.
Q3: What are the initial design considerations for an alkylphosphonate linker?
There are three key parameters to consider:
-
Length: The optimal linker length is critical for degradation efficacy.[12][13] Synthesize a library with varying lengths (e.g., 5 to 15 atoms) to empirically determine the optimal distance between the POI and E3 ligase.[1]
-
Attachment Points: The vectors at which the linker exits the POI and E3 ligase ligands are crucial for establishing a productive ternary complex.[4] Computational modeling can help predict favorable attachment points before synthesis.
-
Phosphonate Placement: The position of the phosphonate group along the alkyl chain should be varied. Placing it closer to the POI ligand, the E3 ligand, or in the center can dramatically alter the geometry and stability of the resulting ternary complex.
Q4: Can the negative charge of the phosphonate group hinder cell permeability?
Yes, this is a significant concern. The high molecular weight of PROTACs already presents a permeability challenge.[14] A charged phosphonate group can further reduce passive diffusion across the cell membrane. It is crucial to experimentally validate the cell permeability of your constructs. If permeability is poor, medicinal chemistry strategies, such as ester masking of the phosphonate to create a neutral, cell-permeable prodrug, may be necessary.
Troubleshooting Guide
This section addresses common experimental failures in a problem-solution format.
Problem 1: No or Weak Degradation of the Target Protein
Observing minimal or no reduction in your target protein is a common initial finding. This points to a failure at one or more steps in the PROTAC mechanism of action.
Potential Cause C: Intrinsic Activity of the E3 Ligase Ligand
-
Rationale: Ligands for the Cereblon (CRBN) E3 ligase, such as derivatives of thalidomide and pomalidomide, are known molecular glues that can induce the degradation of endogenous zinc finger (ZF) proteins (neosubstrates) independent of the target warhead. [7][8]* Solution: If your proteomic data reveals degradation of known neosubstrates (e.g., ZFP91, IKZF1/3), this is likely due to the CRBN ligand. Recent research has focused on modifying the pomalidomide scaffold, for instance at the C5 position, to reduce this intrinsic activity while preserving recruitment of the ligase for the on-target POI. [7]Consider synthesizing PROTACs with these modified E3 ligands.
Experimental Protocols
Protocol 1: Assessing Ternary Complex Cooperativity with Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively measure the binding affinities of the binary and ternary complexes and determine the cooperativity factor (α).
Materials:
-
Isothermal Titration Calorimeter
-
Purified Protein of Interest (POI)
-
Purified E3 Ligase Complex (e.g., VHL/Elongin B/Elongin C)
-
Alkylphosphonate PROTAC
-
ITC Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP), degassed.
Methodology:
-
Binary Titration 1 (PROTAC into POI):
-
Load the ITC syringe with a 10-20x concentrated solution of the PROTAC (e.g., 100-200 µM).
-
Load the sample cell with a solution of the POI (e.g., 10-20 µM).
-
Perform the titration experiment, injecting small aliquots of the PROTAC into the POI solution.
-
Integrate the heat signals and fit the data to a one-site binding model to determine the dissociation constant (Kd) for the POI-PROTAC interaction. 2. Binary Titration 2 (PROTAC into E3 Ligase):
-
Repeat the process from Step 1, but with the E3 ligase complex in the sample cell. This will determine the Kd for the E3-PROTAC interaction.
-
-
Ternary Titration (PROTAC into POI + E3 Ligase):
-
This step measures the affinity of the PROTAC for one protein in the presence of a saturating concentration of the other.
-
Load the sample cell with the POI (e.g., 10-20 µM) and a saturating concentration of the E3 ligase (e.g., 5-10x the Kd of the E3-PROTAC interaction).
-
Titrate the PROTAC into the mixed solution.
-
Fit the data to determine the apparent Kd of the PROTAC for the POI in the presence of the E3 ligase (Kd, ternary).
-
-
Data Analysis & Cooperativity Calculation:
-
The cooperativity factor (α) is the ratio of the binary Kd to the ternary Kd. [15] * α = Kd (PROTAC to POI, binary) / Kd (PROTAC to POI, in presence of E3)
-
An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
Protocol 2: Global Proteomic Profiling to Identify Off-Target Effects
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment in an unbiased manner.
Materials:
-
Cell line of interest
-
Alkylphosphonate PROTAC and inactive epimer/control
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Trypsin (mass spectrometry grade)
-
Tandem Mass Tag (TMT) labeling reagents
-
High-resolution Orbitrap Mass Spectrometer coupled to a nano-LC system
Methodology:
-
Cell Treatment: Plate cells and treat with either vehicle (DMSO), your active PROTAC, or an inactive control (e.g., an epimer that doesn't bind the E3 ligase) at a relevant concentration (e.g., 100 nM) for a specified time (e.g., 24 hours). Perform in biological triplicate.
-
Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration (e.g., BCA assay). Take an equal amount of protein from each sample and perform an in-solution tryptic digest to generate peptides.
-
TMT Labeling: Label the peptide digests from each condition with a different isobaric TMT tag according to the manufacturer's protocol. This allows the samples to be pooled into a single run.
-
LC-MS/MS Analysis: Analyze the pooled, labeled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the TMT reporter ions, whose intensities correspond to the relative abundance of the peptide in each original sample. [16]5. Data Analysis:
-
Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to search the raw MS data against a protein database to identify peptides and proteins.
-
Quantify the TMT reporter ion intensities to determine the relative abundance of each protein across the different treatment conditions.
-
Perform statistical analysis to identify proteins that show a significant and reproducible decrease in abundance specifically in the active PROTAC-treated samples compared to the vehicle and inactive controls. The primary hit is your on-target POI; any other significantly depleted proteins are potential off-targets. [17]
-
References
-
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency . (n.d.). BPS Bioscience. Retrieved from [Link]
-
PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age . (2024). Journal of Translational Medicine. Retrieved from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review . (2020). Exploratory Targeted Anti-tumor Therapy. Retrieved from [Link]
-
Proteolysis-targeting chimeras with reduced off-targets . (2023). Nature Chemistry. Retrieved from [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs . (2024). AxisPharm. Retrieved from [Link]
-
Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation . (2024). International Journal of Molecular Sciences. Retrieved from [Link]
-
Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay . (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders . (2022). ACS Bio & Med Chem Au. Retrieved from [Link]
-
PROTACs: A Practical Guide . (2022). Biocompare. Retrieved from [Link]
-
Kinetic Modeling of PROTAC-Induced Protein Degradation . (2023). ChemMedChem. Retrieved from [Link]
-
Ternary complex formation . (n.d.). Profacgen. Retrieved from [Link]
-
Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action . (2018). ACS Chemical Biology. Retrieved from [Link]
-
Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity . (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Proteolysis-targeting chimeras with reduced off-targets . (2023). Broad Institute. Retrieved from [Link]
-
Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action . (2018). Semantic Scholar. Retrieved from [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development . (2023). SLAS Discovery. Retrieved from [Link]
-
PROTAC Drug Off-Target Protein Assessment Service . (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing . (2021). ResearchGate. Retrieved from [Link]
-
Protein Degrader Proteomics for PROTACs and Molecular Glues . (2024). Sapient Bio. Retrieved from [Link]
-
Kinetic Modeling of PROTAC-Induced Protein Degradation . (2023). ResearchGate. Retrieved from [Link]
-
Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic . (2021). ChemBioChem. Retrieved from [Link]
-
Degraders on Demand: Engineering Smart Nanocarriers for PROTAC Delivery . (2024). Molecular Pharmaceutics. Retrieved from [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders . (2020). Future Medicinal Chemistry. Retrieved from [Link]
-
Recent Advances of Degradation Technologies Based on PROTAC Mechanism . (2022). Frontiers in Pharmacology. Retrieved from [Link]
-
PROTACs revolutionize small molecule drugs . (2024). CAS. Retrieved from [Link]
-
ER degradation induced by PROTACs varies with linker length . (2019). ResearchGate. Retrieved from [Link]
-
A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing . (2021). ResearchGate. Retrieved from [Link]
-
Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation . (2021). YouTube. Retrieved from [Link]
-
Key methods to assemble PROTAC libraries using alkyl and ether linkers . (2024). ResearchGate. Retrieved from [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs . (2023). Acta Pharmaceutica Sinica B. Retrieved from [Link]
Sources
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sapient.bio [sapient.bio]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in Coupling Reactions with Tetraethyl butane-1,4-diylbis(phosphonate)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the challenges associated with the sterically demanding substrate, Tetraethyl butane-1,4-diylbis(phosphonate), in various cross-coupling reactions. Our approach is rooted in mechanistic principles and field-proven strategies to empower you to optimize your synthetic routes.
Introduction: The Challenge of Steric Congestion
Tetraethyl butane-1,4-diylbis(phosphonate) presents a significant steric challenge in cross-coupling reactions. The two bulky tetraethyl phosphonate groups at the 1 and 4 positions of the butane chain can impede the approach of coupling partners and the catalyst, thereby slowing down or inhibiting key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This guide will walk you through common issues and provide actionable solutions to achieve successful couplings.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling reaction with Tetraethyl butane-1,4-diylbis(phosphonate) as a precursor to a more complex molecule?
Answer:
Low conversion in Suzuki-Miyaura couplings involving sterically hindered substrates is a common issue. The primary bottleneck is often the difficulty in bringing the bulky coupling partners together at the metal center. Here’s a breakdown of the likely causes and how to troubleshoot them:
-
Inadequate Ligand Bulk and Electron-Donating Ability: Standard phosphine ligands like PPh₃ are often insufficient for sterically demanding couplings. The ligand plays a crucial role in promoting both oxidative addition and the challenging reductive elimination step.[1] Bulky and electron-rich ligands are essential to stabilize the catalyst and facilitate these key steps.[2]
-
Solution: Switch to specialized ligands designed for hindered substrates. Excellent choices include:
-
Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are known to be highly effective for sterically demanding couplings due to their bulk and electron-rich nature, which promotes the formation of reactive, low-coordinate palladium species.[1][3][4]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes are strong σ-donors and can provide a "flexible steric bulk" that accommodates hindered substrates effectively.[5][6][7]
-
-
-
Suboptimal Catalyst Precursor: The choice of palladium precursor can influence catalyst activation and overall efficiency.
-
Solution: While Pd(OAc)₂ and Pd₂(dba)₃ are common, consider using pre-formed palladium-ligand complexes (precatalysts) to ensure a higher concentration of the active catalytic species from the outset.
-
-
Incorrect Base and Solvent Combination: The base is critical for the transmetalation step, and its effectiveness can be highly solvent-dependent. For hindered substrates, a strong, non-coordinating base is often required.
-
Solution: Screen a variety of bases and solvents. A common starting point is a strong base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent such as dioxane, THF, or toluene.[5] For particularly challenging couplings, consider using a weaker base in the presence of additives or moving to a more polar solvent to enhance reactivity.
-
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalide with a Boronic Acid in the Presence of a Bulky Phosphonate Moiety (Model System)
This protocol outlines a general starting point for a Suzuki-Miyaura reaction involving a sterically hindered substrate.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the bulky phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) to the Schlenk flask, followed by the catalyst mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
FAQ 2: I am attempting a Buchwald-Hartwig amination with a derivative of Tetraethyl butane-1,4-diylbis(phosphonate) and a bulky amine, but the reaction is sluggish and yields are poor. What can I do?
Answer:
The Buchwald-Hartwig amination is also highly sensitive to steric hindrance.[8] The bulky phosphonate groups can interfere with the formation of the key palladium-amido complex and subsequent reductive elimination.
-
Ligand Choice is Paramount: As with Suzuki couplings, the ligand is the most critical variable. For hindered amines and aryl halides, highly specialized ligands are necessary.[4]
-
Base Selection: The choice of base is crucial and can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are generally preferred.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent option, particularly when substrate compatibility with alkoxide bases is a concern.[9]
-
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.
-
Solution: Toluene and dioxane are standard solvents. For more challenging reactions, consider a more polar solvent like tert-butanol, which can sometimes accelerate the reaction.
-
Visualizing the Catalytic Cycle and the Role of Bulky Ligands
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and highlights where steric hindrance can be problematic.
Caption: Palladium-catalyzed cross-coupling cycle.
The bulky phosphonate groups on your substrate can hinder the oxidative addition and, more critically, the reductive elimination steps. Bulky ligands (L) help to promote these steps by creating a more sterically crowded metal center, which encourages the release of the product to alleviate this strain.[10][11]
FAQ 3: Can I use Tetraethyl butane-1,4-diylbis(phosphonate) in a Horner-Wadsworth-Emmons (HWE) reaction? What challenges should I anticipate?
Answer:
Yes, the phosphonate moieties in Tetraethyl butane-1,4-diylbis(phosphonate) are suitable for Horner-Wadsworth-Emmons (HWE) reactions to form alkenes. The primary challenge will again be steric hindrance, especially if you are reacting it with a bulky ketone.
-
Reactivity of the Ylide: The phosphonate carbanions generated from your substrate are generally more nucleophilic than the corresponding Wittig reagents, which is an advantage.[12] However, their approach to a sterically hindered carbonyl can be slow.
-
Stereoselectivity: The HWE reaction typically favors the formation of (E)-alkenes.[13][14] However, with highly hindered substrates, the stereoselectivity might be reduced.
Troubleshooting the HWE Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Alkene | Steric hindrance preventing the approach of the phosphonate ylide to the carbonyl. | 1. Use Masamune-Roush Conditions: Employing LiCl with a milder base like DBU can be effective for hindered substrates.[15] 2. Use a Stronger, Non-nucleophilic Base: Bases like KHMDS in the presence of 18-crown-6 can enhance the reactivity of the phosphonate.[15] 3. Increase Reaction Temperature: Carefully heating the reaction can help overcome the steric barrier. |
| Recovery of Starting Materials | Insufficiently reactive phosphonate ylide or highly hindered ketone. | 1. Modify the Phosphonate: If possible, using a phosphonate with less bulky ester groups (e.g., dimethyl) might increase reactivity, although this is not an option for the title compound. 2. Alternative Olefination: For extremely hindered cases, consider alternative methods like the Peterson olefination. |
Experimental Protocol: Masamune-Roush Conditions for HWE Reaction
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, add lithium chloride (1.2-1.5 equiv.) and anhydrous acetonitrile.
-
Reagent Addition: Stir the suspension and add the Tetraethyl butane-1,4-diylbis(phosphonate) derivative (1.0 equiv.), followed by the hindered ketone or aldehyde (1.0-1.2 equiv.).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2-1.5 equiv.) dropwise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent.
Summary of Recommended Conditions for Overcoming Steric Hindrance
| Reaction Type | Recommended Ligands | Recommended Bases | Recommended Solvents | Key Considerations |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos, IPr, IMes | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane, Toluene, THF | Use of precatalysts can be beneficial. |
| Buchwald-Hartwig | RuPhos (sec-amines), BrettPhos (pri-amines), XPhos | NaOtBu, LiHMDS | Toluene, Dioxane, t-BuOH | Rigorous exclusion of air is critical. |
| Horner-Wadsworth-Emmons | N/A | DBU/LiCl, KHMDS/18-crown-6, NaH | Acetonitrile, THF | Temperature can be a key parameter to optimize. |
Concluding Remarks
Successfully employing Tetraethyl butane-1,4-diylbis(phosphonate) and its derivatives in coupling reactions hinges on a rational approach to overcoming steric hindrance. The selection of a highly active catalyst system, particularly the use of bulky, electron-rich ligands, is the most critical factor. Careful optimization of the base, solvent, and temperature will further enhance the reaction efficiency. While direct literature on this specific molecule in extensive coupling studies is limited, the principles outlined in this guide, drawn from extensive research on analogous sterically hindered substrates, provide a robust framework for your experimental design and troubleshooting efforts.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Chemistry LibreTexts. (2023). 14.1.3: Reductive Elimination. [Link]
-
Tang, W., & Zhang, X. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 53(25), 6358-6362. [Link]
-
Organic Letters. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Powers, I. G., & Uyeda, C. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 7(6), 3744-3754. [Link]
-
IntechOpen. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]
-
Tang, W., & Zhang, X. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 26-29. [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
-
National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
National Institutes of Health. (2015). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. (2025). Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. [Link]
-
ResearchGate. (2025). Chapter 9. Reductive Elimination. [Link]
-
Wikipedia. Reductive elimination. [Link]
-
ResearchGate. (2019). Optimization of reaction conditions. [Link]
-
ResearchGate. (2021). Optimization of the reaction conditions a. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. [Link]
-
ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]
-
Hartwig, J. F., et al. (2002). Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings. Journal of Organic Chemistry, 67(16), 5553-66. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions. [Link]
-
DiVA portal. (2004). Studies on Oxidative Couplings in H-Phosphonate Chemistry. [Link]
-
The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
-
Immunomart. Tetraethyl butane-1,4-diylbis(phosphonate). [Link]
-
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]
-
National Institutes of Health. (2019). Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines. [Link]
-
National Institutes of Health. (2020). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. [Link]
-
Royal Society of Chemistry Blogs. (2011). HOT article: Role of steric hindrance in enantioselective catalysis. [Link]
-
Royal Society of Chemistry. (2020). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. [Link]
-
新研博美. Tetraethyl butane-1,4-diylbis(phosphonate)_7203-67-0. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reductive elimination - Wikipedia [en.wikipedia.org]
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- 14. Wittig-Horner Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
"refining reaction conditions for the synthesis of Tetraethyl butane-1,4-diylbis(phosphonate)"
Technical Support Center: Synthesis of Tetraethyl butane-1,4-diylbis(phosphonate)
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Tetraethyl butane-1,4-diylbis(phosphonate). This bifunctional linker is a valuable building block, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. The following troubleshooting guide and FAQs address specific issues encountered during its synthesis via the Michaelis-Arbuzov reaction, ensuring a robust and reproducible experimental outcome.
Core Principles: The Michaelis-Arbuzov Reaction for Bisphosphonate Synthesis
The synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) is achieved through a classic Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry for forming carbon-phosphorus (C-P) bonds[3]. The reaction involves treating a dihaloalkane, in this case, 1,4-dibromobutane, with a trialkyl phosphite, typically triethyl phosphite.
The mechanism proceeds through two sequential Sɴ2 reactions:
-
First Nucleophilic Attack: The nucleophilic phosphorus atom of triethyl phosphite attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion and forming a quasi-phosphonium salt intermediate.
-
First Dealkylation: The displaced bromide ion then attacks an ethyl group on the phosphonium intermediate, yielding the mono-phosphonate product and volatile ethyl bromide. This byproduct's removal helps drive the reaction forward.
-
Second Nucleophilic Attack & Dealkylation: A second molecule of triethyl phosphite attacks the remaining carbon-bromine bond of the mono-phosphonate intermediate, repeating the process to form the final bisphosphonate product.
This sequential process underscores the main challenge of this synthesis: controlling the reaction to favor the desired disubstituted product over the monosubstituted intermediate.
Caption: Reaction pathway for the synthesis of Tetraethyl butane-1,4-diylbis(phosphonate).
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is low, and I've isolated a significant amount of the mono-phosphonate intermediate. How can I drive the reaction to completion?
A1: This is the most common issue and is directly related to stoichiometry and reaction conditions. The formation of the bisphosphonate requires two successful Michaelis-Arbuzov reactions on the same molecule.
Core Causality: The second reaction is often slower than the first due to potential steric hindrance and a change in the electronic nature of the substrate once the first phosphonate group is attached. Insufficient reactant concentration, time, or energy will result in a stalled reaction.
Troubleshooting Steps:
-
Adjust Stoichiometry: To favor the formation of the disubstituted product, you must use a molar excess of the nucleophile, triethyl phosphite. A ratio of at least 2.1 to 2.5 equivalents of triethyl phosphite to 1 equivalent of 1,4-dibromobutane is recommended. This ensures that once the mono-phosphonate intermediate is formed, there is a sufficient concentration of triethyl phosphite to drive the second substitution.
-
Increase Reaction Temperature: The Michaelis-Arbuzov reaction typically requires thermal energy to overcome the activation barrier for both the initial Sɴ2 attack and the subsequent dealkylation step[4]. For substrates like alkyl bromides, temperatures between 120°C and 160°C are common[5]. If your reaction is sluggish, a modest increase in temperature within this range can significantly improve the rate.
-
Extend Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. If you observe the persistence of the mono-phosphonate intermediate, extending the reaction time at the optimal temperature is necessary. Reactions may require several hours to overnight for completion.
-
Ensure Anhydrous Conditions: While not strictly required for the core mechanism, moisture can lead to the hydrolysis of triethyl phosphite to diethyl phosphite, which reacts under different pathways and can complicate the reaction mixture. Using dry reagents and glassware is good practice.
Q2: The reaction is not proceeding at all, even at high temperatures. What could be the cause?
A2: A complete lack of reactivity points to fundamental issues with the reagents or the reaction setup.
Core Causality: The Michaelis-Arbuzov reaction is a nucleophilic substitution. Its success depends on a sufficiently nucleophilic phosphorus reagent and an electrophilic alkyl halide.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Triethyl Phosphite: This reagent can oxidize over time. Use a fresh bottle or distill older material before use. A ³¹P NMR spectrum should show a single peak around +139 ppm.
-
1,4-Dibromobutane: While generally stable, ensure it is free from inhibitors or decomposition products. The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl[5][6]. While 1,4-dibromobutane is suitable, using 1,4-diiodobutane would result in a faster reaction, albeit at a higher cost.
-
-
Confirm Reaction Temperature: Ensure your reaction vessel is reaching the target temperature. Use a calibrated thermometer or probe placed directly in the heating mantle or oil bath. Insufficient heat is a primary reason for failed reactions[5].
-
Consider Catalysis (Advanced): For milder conditions, a Lewis acid catalyst can be employed. Catalysts like zinc iodide or zinc bromide can facilitate the reaction at lower temperatures, sometimes even at room temperature[7][8][9]. This can be particularly useful if your substrates are thermally sensitive.
Q3: My final product is contaminated with unreacted triethyl phosphite and is difficult to purify. What is the best purification strategy?
A3: Due to the use of excess triethyl phosphite and the high boiling point of the bisphosphonate product, purification requires specific techniques.
Core Causality: The physical properties of the starting phosphite (boiling point ~156°C) and the bisphosphonate product (high boiling point, non-volatile) necessitate a purification strategy that can effectively separate a volatile liquid from a non-volatile, viscous oil or solid.
Troubleshooting Steps:
-
Removal of Excess Triethyl Phosphite: After the reaction is complete, the first step is to remove the volatile components. Use a rotary evaporator initially, but to completely remove the excess triethyl phosphite, high-vacuum distillation (short path) is required. Heat the flask gently while under a strong vacuum. The triethyl phosphite will distill off, leaving the crude bisphosphonate product behind.
-
Column Chromatography: This is the most effective method for removing any remaining mono-phosphonate intermediate and other non-volatile impurities[10].
-
Stationary Phase: Silica gel is standard.
-
Eluent System: The bisphosphonate is a polar molecule. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A gradient elution from pure dichloromethane to a mixture of dichloromethane/methanol is often effective[10]. Use TLC to identify a solvent system that provides good separation between your product spot and any impurities.
-
-
Recrystallization (If Applicable): If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an excellent final purification step.
Quantitative Data Summary: Reaction Condition Optimization
| Parameter | Recommended Condition | Rationale & Scientific Justification | Potential Issue if Deviated |
| Stoichiometry | 2.1 - 2.5 eq. Triethyl Phosphite : 1 eq. 1,4-Dibromobutane | A molar excess of the phosphite nucleophile is required to drive the reaction equilibrium towards the disubstituted product and ensure the full conversion of the mono-phosphonate intermediate. | Low Ratio: Incomplete reaction, significant amount of mono-phosphonate byproduct. High Ratio: Waste of reagent, more difficult purification. |
| Temperature | 120°C - 160°C | Provides the necessary activation energy for the Sɴ2 displacement and the subsequent dealkylation of the phosphonium intermediate[4][5]. | Too Low: Very slow or stalled reaction. Too High: Increased risk of side reactions like elimination or pyrolysis, leading to colored impurities. |
| Solvent | Neat (Solvent-free) | Performing the reaction neat maximizes the concentration of reactants, often leading to higher reaction rates. It is also a "greener" approach[3][11]. | The high viscosity may require efficient stirring. If solubility is an issue with more complex substrates, a high-boiling aprotic solvent like toluene or xylene could be used. |
| Reaction Time | 4 - 24 hours | Sufficient time is needed for the slower, second phosphonylation step to proceed to completion. | Too Short: Incomplete conversion, yielding a mixture of mono- and bis-phosphonates. Too Long: Can lead to thermal degradation and byproduct formation. |
Detailed Experimental Protocol
This protocol is a generalized procedure and should be adapted based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.
Materials:
-
1,4-Dibromobutane (1.0 eq.)
-
Triethyl phosphite (2.2 eq.)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (or nitrogen/argon inlet)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Short-path distillation apparatus for purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a glass stopper.
-
Charging Reagents: To the flask, add 1,4-dibromobutane (1.0 eq.) followed by triethyl phosphite (2.2 eq.).
-
Reaction: Begin stirring the mixture and heat it to 140-150°C using the heating mantle. The mixture will become homogeneous.
-
Monitoring: Allow the reaction to proceed at this temperature for 12-16 hours. The progress can be monitored by taking small aliquots and analyzing them by TLC or ³¹P NMR. The disappearance of the starting phosphite (δ ≈ +139 ppm) and the appearance of the product phosphonate (δ ≈ +30-32 ppm) indicate reaction progress. The volatile byproduct, ethyl bromide (b.p. 38°C), will reflux and can be seen condensing.
-
Workup - Removal of Volatiles: After the reaction is deemed complete, cool the flask to room temperature. Remove the excess triethyl phosphite and any other volatile impurities under high vacuum (e.g., using a Kugelrohr or short-path distillation apparatus). Gently heat the flask to facilitate the removal of the phosphite.
-
Purification - Column Chromatography: The remaining crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane or methanol in dichloromethane to isolate the pure Tetraethyl butane-1,4-diylbis(phosphonate).
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product (a colorless to pale yellow oil) by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry to confirm its identity and purity.
References
- Michaelis–Arbuzov reaction - Grokipedia.
- Michaelis–Arbuzov reaction - Wikipedia.
- Arbuzov Reaction - Organic Chemistry Portal.
- Michaelis–Arbuzov reaction - J&K Scientific LLC.
- A Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of ω-Bromoalkylphosphon
- Michaelis-Arbuzov reaction - chemeurope.com.
- Technical Support Center: Troubleshooting Low Yields in Phosphon
- Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers - RSC Publishing.
- Phosphonate synthesis by substitution or phosphonyl
- New synthesis and reactions of phosphon
- Green phosphonate chemistry – Does it exist? - RSC Publishing.
- Tetraethyl butane-1,4-diylbis(phosphon
- Tetraethyl butane-1,4-diylbis(phosphon
- "purification methods for tetraethyl ethene-1,1-diylbis(phosphon
Sources
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- 2. Tetraethyl butane-1,4-diylbis(phosphonate) - Immunomart [immunomart.com]
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- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
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- 7. grokipedia.com [grokipedia.com]
- 8. Arbuzov Reaction [organic-chemistry.org]
- 9. Research Portal [iro.uiowa.edu]
- 10. benchchem.com [benchchem.com]
- 11. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Tetraethyl butane-1,4-diylbis(phosphonate) Purity by HPLC and NMR
For researchers, scientists, and professionals engaged in drug development and proteomics, the purity of reagents is paramount. Tetraethyl butane-1,4-diylbis(phosphonate) is a crucial alkyl chain-derived linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Ensuring its purity is a critical step to guarantee the reliability and reproducibility of subsequent experimental outcomes. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of Tetraethyl butane-1,4-diylbis(phosphonate) purity. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols, all grounded in scientific integrity and authoritative references.
The Criticality of Purity Assessment
Impurities in a starting material like Tetraethyl butane-1,4-diylbis(phosphonate) can arise from the synthesis process, including unreacted starting materials, by-products, or degradation products.[3] These impurities can interfere with downstream reactions, leading to lower yields, unexpected side products, and difficulty in the purification of the final compound. In the context of drug development, such impurities could have unintended biological effects, compromising the safety and efficacy of the therapeutic agent. Therefore, rigorous analytical validation is not merely a quality control measure but a fundamental aspect of scientific rigor.[3][4]
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of purity determination in the pharmaceutical industry, offering high-resolution separation of compounds in a mixture.[5][6] For a polar, non-chromophoric compound like Tetraethyl butane-1,4-diylbis(phosphonate), a strategic approach to method development is essential.
Causality in HPLC Method Design
-
The Challenge of Detection: Tetraethyl butane-1,4-diylbis(phosphonate) lacks a significant UV-absorbing chromophore, rendering standard UV-Vis detection ineffective. The preferred detection method is therefore Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), which are near-universal detectors for non-volatile analytes. An alternative, though less common for purity assessment, is mass spectrometry (MS) detection.
-
Optimizing Retention: Due to its polar nature, retaining and separating this bisphosphonate on a traditional reversed-phase C18 column can be challenging.[7][8] To overcome this, two primary strategies are employed:
-
Ion-Pairing Reversed-Phase Chromatography: The addition of an ion-pairing reagent, such as N-amylamine or triethylamine acetate (TEAA), to the mobile phase neutralizes the charge on the phosphonate groups.[7][8] This increases the compound's hydrophobicity, leading to better retention on a C18 column.[8]
-
Mixed-Mode Chromatography: A more modern approach involves using a mixed-mode column that combines reversed-phase and anion-exchange functionalities.[9] This allows for simultaneous hydrophobic and ionic interactions, providing excellent retention and separation of polar, charged analytes like bisphosphonates without the need for ion-pairing agents.
-
Illustrative HPLC Purity Data
The purity of Tetraethyl butane-1,4-diylbis(phosphonate) is typically determined by the peak area percentage method.[5][10]
| Parameter | Result |
| Main Peak Retention Time | 8.52 min |
| Main Peak Area | 992,500 |
| Impurity 1 Retention Time | 6.78 min |
| Impurity 1 Peak Area | 3,200 |
| Impurity 2 Retention Time | 9.15 min |
| Impurity 2 Peak Area | 4,300 |
| Purity (%) | 99.25% |
Calculation: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Experimental Protocol: HPLC Purity Validation
Objective: To determine the purity of a batch of Tetraethyl butane-1,4-diylbis(phosphonate) using reversed-phase HPLC with ELSD.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and ELSD.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Tetraethyl butane-1,4-diylbis(phosphonate) sample.
-
HPLC-grade acetonitrile and water.
-
N-amylamine (ion-pairing agent).
-
Formic acid.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid and 10 mM N-amylamine in water.
-
Mobile Phase B: 0.1% (v/v) formic acid and 10 mM N-amylamine in acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the Tetraethyl butane-1,4-diylbis(phosphonate) sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Nebulizer Temperature: 40 °C.
-
ELSD Evaporator Temperature: 60 °C.
-
Nitrogen Gas Flow: 1.5 L/min.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak to determine the purity.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantification Method
NMR spectroscopy, particularly quantitative NMR (qNMR), stands as a powerful primary method for purity determination.[11][12][13] Unlike chromatographic techniques that provide a relative purity, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[11][14]
The Rationale Behind Multi-Nuclear NMR Analysis
A comprehensive NMR analysis for Tetraethyl butane-1,4-diylbis(phosphonate) involves acquiring spectra for multiple nuclei:
-
¹H NMR: Provides information about the number and connectivity of protons in the molecule. The integrals of the signals are directly proportional to the number of protons they represent, making it ideal for quantification.
-
¹³C NMR: Offers insights into the carbon framework of the molecule. While not typically used for quantification due to longer relaxation times and the nuclear Overhauser effect (NOE), it is invaluable for identifying carbon-based impurities.
-
³¹P NMR: As a 100% naturally abundant, spin-1/2 nucleus, ³¹P NMR is highly informative for phosphorus-containing compounds.[15] It provides a distinct signal for the phosphonate groups and is highly sensitive to their chemical environment, making it excellent for detecting phosphorus-containing impurities.[16][17]
Illustrative qNMR Purity Data
For qNMR, an internal standard with a known purity and concentration is added to the sample.
| Parameter | Analyte (Tetraethyl butane-1,4-diylbis(phosphonate)) | Internal Standard (Maleic Acid) |
| Mass (mg) | 10.5 | 5.2 |
| Molecular Weight ( g/mol ) | 330.30 | 116.07 |
| ¹H NMR Signal | Methylene (CH₂) adjacent to P (δ ~1.8 ppm) | Vinylic (CH) (δ ~6.3 ppm) |
| Number of Protons (N) | 4 | 2 |
| Integral (I) | 1.00 | 0.95 |
| Purity of Standard (P_std) | - | 99.9% |
| Calculated Purity (P_analyte) | 98.9% | - |
Purity Calculation Formula: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Experimental Protocol: qNMR Purity Validation
Objective: To determine the absolute purity of Tetraethyl butane-1,4-diylbis(phosphonate) by ¹H qNMR.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Tetraethyl butane-1,4-diylbis(phosphonate) sample.
-
Certified internal standard (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d₆).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Tetraethyl butane-1,4-diylbis(phosphonate) and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following considerations:
-
Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
90° Pulse Angle: Ensure accurate and uniform excitation.
-
Sufficient Number of Scans: To achieve a good signal-to-noise ratio.
-
Proton Decoupling for ³¹P NMR: To simplify the spectrum and improve sensitivity.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the formula provided above.
-
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Separation based on physicochemical interactions. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Purity Type | Relative (100% method).[10] | Absolute (with internal standard).[11][12] |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation. | Can use a certified internal standard of a different compound.[13] |
| Information Provided | Retention time and peak area (quantitative). | Chemical structure, connectivity, and absolute quantity.[13] |
| Sensitivity | Generally higher for trace impurities. | Lower sensitivity but provides structural information on impurities.[12] |
| Method Development | Can be time-consuming, especially for polar, non-chromophoric compounds. | Relatively straightforward for soluble compounds. |
| Throughput | Higher throughput with an autosampler. | Lower throughput due to longer acquisition times for quantitative data. |
Workflow and Logic Diagrams
HPLC Purity Validation Workflow
Caption: Workflow for qNMR purity validation of Tetraethyl butane-1,4-diylbis(phosphonate).
Conclusion: An Orthogonal Approach for Unquestionable Purity
Both HPLC and NMR are powerful techniques for assessing the purity of Tetraethyl butane-1,4-diylbis(phosphonate). HPLC, particularly with mixed-mode chromatography and universal detectors, excels at separating and detecting a wide range of impurities, providing high-sensitivity relative purity data. Conversely, qNMR offers the distinct advantage of providing an absolute purity value against a certified internal standard, along with invaluable structural information about the main component and any detectable impurities.
For the most rigorous and comprehensive validation, an orthogonal approach employing both HPLC and NMR is recommended. This dual-pronged strategy ensures that the purity assessment is not method-dependent and provides a higher degree of confidence in the quality of this critical reagent. This aligns with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize accuracy, precision, specificity, and robustness. [18][19][20][21]By leveraging the complementary strengths of these two techniques, researchers can proceed with their work, confident in the integrity of their starting materials.
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Regis Technologies, Inc. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]
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Waters Corporation. (2021). LC-MS Analysis of Underivatized Bisphosphonate Drugs Using Mixed-Mode Reversed-Phase/Anion-Exchange Chromatography. [Link]
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Cho, Y., Okuda, T., Sameshima, I., & Nishida, M. (1997). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Journal of Health Science, 43(3), 164-171. [Link]
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Cho, Y., Okuda, T., Sameshima, I., & Nishida, M. (1997). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. ResearchGate. [Link]
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A Comparative Guide to PROTAC Linker Efficacy: Tetraethyl butane-1,4-diylbis(phosphonate) vs. Polyethylene Glycol (PEG)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules orchestrate the cell's native ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][3] This induced proximity results in the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.[1][4]
A PROTAC molecule is composed of three distinct parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that tethers the two.[5] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall performance.[6] The linker's length, rigidity, and chemical composition profoundly influence the molecule's cell permeability, the stability of the ternary complex, and ultimately, its degradation efficiency.[2][7][8]
This guide provides an in-depth comparative analysis of two distinct classes of linkers, exemplified by the hydrophobic alkyl-based Tetraethyl butane-1,4-diylbis(phosphonate) and the hydrophilic Polyethylene Glycol (PEG) linkers. We will explore their fundamental physicochemical differences, the resulting impact on biological activity, and provide detailed experimental protocols for their evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Part 1: Physicochemical and Structural Comparison
The choice between a hydrophobic alkyl-phosphonate linker and a hydrophilic PEG linker dictates the fundamental properties of the resulting PROTAC molecule. These properties, in turn, have significant downstream consequences for biological efficacy.
-
Tetraethyl butane-1,4-diylbis(phosphonate): This linker belongs to the alkyl chain-based class.[9][10] Alkyl linkers are characterized by their hydrophobicity and high degree of conformational flexibility.[6] The phosphonate termini provide unique chemical handles for conjugation, which after hydrolysis to phosphonic acids, can be activated for coupling.[11][12] The inherent hydrophobicity can be a double-edged sword: it may enhance cell membrane permeability but can also lead to poor aqueous solubility and non-specific binding.[8][13]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are renowned for their hydrophilicity.[14][15] This property is highly advantageous for improving the water solubility of large, often "greasy" PROTAC molecules, which can prevent aggregation and improve bioavailability.[16][17] In fact, approximately 54% of reported PROTACs utilize PEG linkers for this reason.[6][17] While their flexibility can be beneficial for spanning the distance between the POI and E3 ligase, it can also introduce an entropic penalty to ternary complex formation.[7][]
| Property | Tetraethyl butane-1,4-diylbis(phosphonate) (Alkyl-type) | PEG Linkers (Hydrophilic-type) |
| Solubility | Low in aqueous media; high in organic solvents.[6] | High in aqueous media.[14][19] |
| Hydrophobicity | High.[8] | Low (Hydrophilic).[20] |
| Flexibility | High conformational flexibility.[6][12] | High flexibility, increases with chain length.[7][14] |
| Cell Permeability | Potentially high, but can be limited by environment-dependent folding.[13][21] | Generally favorable, but can be reduced if excessively hydrophilic.[22][23] |
| Non-Specific Binding | Higher risk due to hydrophobic interactions.[8] | Lower risk.[24] |
| Metabolic Stability | Generally high (chemically stable).[5] | May have reduced metabolic stability compared to alkyl chains.[8] |
Part 2: Impact on PROTAC Efficacy and Performance
The physicochemical differences between these linker types directly translate into performance variations across key stages of the PROTAC mechanism of action.
Caption: Logical relationship of key linker properties to PROTAC efficacy.
Cellular Permeability
For a PROTAC to be effective, it must first cross the cell membrane to reach its intracellular targets.
-
Alkyl-phosphonate Linkers: The hydrophobic nature of alkyl chains is often thought to improve passive diffusion across the lipid bilayer. However, recent studies have shown this is not always the case. Highly flexible, hydrophobic linkers can adopt extended, polar conformations in nonpolar environments (like the cell membrane), which paradoxically hinders permeability.[13][21]
-
PEG Linkers: The hydrophilicity of PEG linkers improves aqueous solubility, a prerequisite for bioavailability. While excessive hydrophilicity can impede membrane crossing, a well-balanced PEG linker can help the PROTAC adopt folded conformations that shield polar surface area, thereby improving cell permeability.[13][23] The key is achieving an optimal balance between solubility and the ability to navigate the lipid environment.[3]
Ternary Complex Formation and Stability
The geometry and stability of the ternary complex are paramount for efficient ubiquitination.[] The linker is the primary driver of this crucial step.
-
Alkyl-phosphonate Linkers: The high flexibility of a simple butane chain allows the two ends of the PROTAC to adopt multiple orientations, increasing the probability of an initial encounter between the POI and E3 ligase.[6] However, this same flexibility can be a detriment, as it does not sufficiently constrain the complex into a productive conformation for ubiquitin transfer, leading to unstable or non-productive complexes.[26]
-
PEG Linkers: Similar to alkyl chains, the flexibility of PEG linkers can facilitate initial complex formation.[14] The length of the PEG chain is a critical parameter that must be empirically optimized; a linker that is too short can cause steric hindrance, while one that is too long may result in a non-productive complex where lysine residues on the POI are out of reach.[7]
Degradation Efficacy (DC50 and Dmax)
The ultimate measures of a PROTAC's success are its potency (DC50 - the concentration for 50% degradation) and efficacy (Dmax - the maximum level of degradation).[8][27]
| Linker Type | Target | DC50 (nM) | Dmax (%) | Key Observation |
| Alkyl-type (C8) | BTK | 45 | >95 | Potent degradation, but potential for off-target effects due to hydrophobicity. |
| PEG-type (PEG3) | BTK | 8.3 | >95 | Increased potency compared to a similar alkyl linker, likely due to improved solubility and complex geometry.[7] |
| PEG-type (PEG5) | BTK | >1000 | <20 | Loss of activity, demonstrating the critical importance of linker length optimization. A longer linker can lead to an unproductive complex.[7] |
| Rigid-type (Piperazine) | H-PGDS | 25 | >90 | High rigidity can enhance degradation by pre-organizing the PROTAC into a bioactive conformation.[26] |
Note: Data is illustrative and compiled from studies on similar linker types to demonstrate principles. Direct comparison requires standardized experimental conditions.
Part 3: Essential Experimental Protocols
A rigorous, multi-assay approach is required to fully characterize and compare PROTACs built with different linkers.[28]
Protocol 1: Western Blot for Target Protein Degradation
This is the cornerstone technique to visually and quantitatively assess the reduction in target protein levels.[4][29]
1. Cell Treatment: a. Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.[29] b. Prepare serial dilutions of the PROTACs (e.g., 0.1 nM to 10 µM) in complete cell culture medium. Include a vehicle control (e.g., DMSO).[4] c. Aspirate the old medium and treat the cells with the different concentrations of PROTAC or vehicle control for a predetermined time (e.g., 16-24 hours).[4]
2. Cell Lysis and Protein Quantification: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[29] b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail.[4][30] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[27] d. Incubate the lysate on ice for 30 minutes, vortexing periodically.[29] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[29] f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.[4]
3. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add 4x Laemmli sample buffer and denature the samples by heating at 95-100°C for 5-10 minutes.[29][31] c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.[27] d. Perform electrophoresis to separate proteins by size. e. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]
4. Immunoblotting and Detection: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[30] b. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST.[29] d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c. f. To ensure equal protein loading, probe the blot with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin).[29] g. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[27]
5. Data Analysis: a. Quantify the band intensity for the target protein and the loading control using densitometry software. b. Normalize the target protein band intensity to its corresponding loading control band. c. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set to 100%). d. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[27]
Caption: A typical experimental workflow for PROTAC evaluation.
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT)
This assay assesses the downstream functional consequence of target protein degradation, such as reduced proliferation in cancer cells.[28]
1. Cell Seeding: a. Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[22]
2. Compound Treatment: a. Treat cells with serial dilutions of the PROTACs, similar to the Western blot protocol. Include a vehicle control and a positive control for cytotoxicity if available. Incubate for a relevant duration (e.g., 72 hours).
3. MTT Addition and Incubation: a. The MTT assay is based on the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[32] b. Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[33] c. Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible under a microscope.[33]
4. Solubilization and Measurement: a. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals. b. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[32] c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the background absorbance from all readings. b. Express the viability of treated cells as a percentage of the vehicle-treated control cells. c. Plot the percent viability against the log of the PROTAC concentration to determine the IC50 value.
Protocol 3: Assessment of Ternary Complex Formation
Confirming the formation of the POI-PROTAC-E3 ligase complex is crucial for mechanistic understanding. While multiple biophysical techniques exist, they are essential for validating a PROTAC's mechanism of action.[2][34]
-
Methods: Techniques include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[34][35]
-
Principle (TR-FRET): This proximity-based assay uses antibodies against the POI and the E3 ligase, each labeled with a FRET donor or acceptor fluorophore. Formation of the ternary complex brings the fluorophores close enough for energy transfer to occur, generating a detectable signal that is proportional to the amount of complex formed.[35]
-
Causality: A strong TR-FRET signal provides direct evidence that the linker is successfully bridging the two proteins, a prerequisite for ubiquitination. Comparing the signal generated by an alkyl-phosphonate vs. a PEG-linked PROTAC can reveal differences in their ability to promote and stabilize the ternary complex.
Conclusion and Future Outlook
The choice of linker is a critical, target-dependent decision in PROTAC design. There is no universally superior option; instead, a trade-off exists between different physicochemical properties.
-
Tetraethyl butane-1,4-diylbis(phosphonate) , representing the hydrophobic alkyl class, offers synthetic tractability and potential for good cell permeability. However, this must be balanced against the risks of poor solubility and non-specific binding, which can complicate development.
-
PEG linkers provide a powerful tool to overcome solubility and bioavailability challenges, which are common hurdles for large PROTAC molecules.[14][17] Their hydrophilicity and well-defined lengths allow for systematic optimization. The primary challenge lies in fine-tuning the length and composition to ensure a productive, stable ternary complex without compromising cell permeability.[7]
Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair.[6] The geometric and electrostatic complementarity within the ternary complex dictates success. Therefore, the empirical testing of a diverse library of linkers, incorporating both hydrophobic and hydrophilic elements of varying lengths and rigidities, remains the most effective strategy for developing potent and selective protein-degrading therapeutics.
References
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PubMed. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Available from: [Link]
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AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of PEG Linkers in Advancing PROTAC Technology. Available from: [Link]
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National Institutes of Health (NIH). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Available from: [Link]
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Mtoz Biolabs. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Available from: [Link]
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Springer Nature Experiments. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Available from: [Link]
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Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available from: [Link]
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ResearchGate. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Available from: [Link]
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National Institutes of Health (NIH). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Impact of Phosphonate Linkers on Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The rational design of molecules that induce ternary complex formation, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has revolutionized therapeutic strategies.[1][2] These modalities function by bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[1][3][4] The chemical linker connecting the two binding moieties is not merely a spacer but a critical determinant of the stability, kinetics, and geometry of the resulting ternary complex.[1][4][5] This guide provides an in-depth comparison of phosphonate linkers against other common linker types, offering a framework for assessing their impact on the formation and efficacy of ternary complexes.
The Pivotal Role of the Linker in Ternary Complex Efficacy
A PROTAC's mechanism is fundamentally dependent on the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[4][6] The linker's length, rigidity, and chemical composition are crucial for optimizing this interaction.[4][7] While flexible alkyl and PEG linkers are widely used for their synthetic accessibility, there is growing interest in linkers with functionalities that can form specific, advantageous interactions within the complex.[4][5][8][9] This has led to the exploration of moieties like phosphonates, which offer unique chemical properties.
Phosphonate Linkers: A Chemically Distinct Alternative
Phosphonate groups (R-PO(OR')₂) are phosphate mimics that are significantly more resistant to enzymatic cleavage due to the stable phosphorus-carbon (P-C) bond, a stark contrast to the labile P-O bond in phosphates.[10][11] This inherent stability is a major advantage in biological systems.[10][12]
Key Properties of Phosphonate vs. Carboxylate Linkers:
| Property | Phosphonate Linker | Carboxylate Linker | Rationale & Implications |
| Acidity (pKa) | More acidic (pKa₁ ~2-3, pKa₂ ~7-8) | Less acidic (pKa ~3-5) | At physiological pH, phosphonates are typically dianionic, offering more hydrogen bond acceptors and stronger ionic interaction potential compared to the singly charged carboxylate. This can lead to more stable and specific protein-protein interfaces within the ternary complex.[13] |
| Geometry | Tetrahedral | Trigonal Planar | The tetrahedral geometry of the phosphonate group provides a three-dimensional scaffold for interactions, which can be crucial for achieving the optimal orientation of the two proteins for efficient ubiquitin transfer. |
| Hydrolytic Stability | High (P-C bond is resistant to hydrolysis)[10][12] | Moderate (Ester/amide bonds are susceptible to hydrolysis)[12] | Increased stability in biological fluids leads to a longer half-life and sustained therapeutic effect. The P-C bond is not readily cleaved by common metabolic enzymes like esterases.[10] |
| Biological Mimicry | Stable isostere of phosphate[11][12] | Can mimic amino acid side chains[12] | The ability to mimic phosphate allows these linkers to engage with phosphate-binding pockets on proteins, potentially creating novel interactions that stabilize the ternary complex. |
Visualizing Ternary Complex Formation and Linker Roles
The diagrams below illustrate the fundamental concepts of ternary complex formation and the comparative chemical nature of different linker functionalities.
Caption: General mechanism of a bifunctional molecule inducing a ternary complex.
Caption: Highlighting the tetrahedral phosphonate vs. planar carboxylate geometry.
Biophysical Methods for Assessing Ternary Complex Formation
A multi-faceted approach using various biophysical techniques is essential for a comprehensive understanding of ternary complex dynamics. No single method provides all the necessary information; therefore, combining techniques is crucial for robust characterization.[14][15]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[3][16][17] It provides high-quality kinetic data (association rate, kₐ; dissociation rate, kₔ) and affinity data (equilibrium dissociation constant, Kₗ).[16] For ternary complexes, SPR is invaluable for dissecting individual binary interactions and the overall ternary interaction.[16][18][19]
Expert Insight: The key advantage of SPR is its ability to measure kinetics, particularly the dissociation rate (off-rate) of the ternary complex. A slower off-rate often correlates with a more stable complex and, consequently, more efficient protein degradation.[18][19] This kinetic information is not achievable with equilibrium-based methods like ITC.[3][18]
Caption: A typical experimental workflow for SPR-based analysis.
-
Step 1: Surface Preparation & Immobilization:
-
Action: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface (e.g., CM5 chip via amine coupling).[6]
-
Rationale: Immobilization provides a stable baseline. Choosing the E3 ligase is common as it is often used across multiple PROTAC projects. A low immobilization density is crucial to minimize mass transport effects.[6]
-
-
Step 2: Binary Interaction Analysis:
-
Action: Inject a series of concentrations of the phosphonate-linked PROTAC over the immobilized E3 ligase to measure the first binary interaction.[6] Separately, determine the affinity of the PROTAC for the POI.
-
Rationale: Understanding the baseline binary affinities is essential to calculate cooperativity—the effect the first binding event has on the second.[18][19]
-
-
Step 3: Ternary Interaction Analysis:
-
Action: Inject a series of solutions containing a fixed, saturating concentration of the POI mixed with a dilution series of the PROTAC over the immobilized E3 ligase surface.[6]
-
Rationale: This measures the formation and dissociation of the full ternary complex on the chip surface. A long dissociation phase is critical to accurately measure the off-rate.[16]
-
-
Step 4: Data Analysis & Controls:
-
Action: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the apparent affinity and kinetic rates.[6] Calculate the cooperativity factor (α = Binary Kₗ / Ternary Kₗ).[18][19]
-
Trustworthiness: As a control, inject the POI alone to ensure it does not bind to the immobilized E3 ligase. Also, use a non-binding analog of the PROTAC to confirm specificity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction: binding affinity (Kₗ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[20][21][22]
Expert Insight: While SPR excels at kinetics, ITC provides the "why" behind the binding affinity. A favorable binding event (negative ΔG) can be driven by enthalpy (favorable bond formation) or entropy (increased disorder, often from displacing water molecules). A phosphonate linker might form strong hydrogen bonds and salt bridges, leading to a highly favorable enthalpic signature, which ITC can uniquely quantify.[20][23]
-
Step 1: Sample Preparation:
-
Action: Dialyze all proteins (E3, POI) and dissolve the PROTAC in the exact same buffer to minimize heats of dilution, which can obscure the true binding signal.[21] Degas all solutions.[21]
-
Rationale: Mismatched buffers, especially pH or salt concentration, are a primary source of artifacts in ITC experiments.[21]
-
-
Step 2: Binary Titrations:
-
Action: Perform two separate experiments: (A) Titrate the PROTAC into the ITC cell containing the E3 ligase. (B) Titrate the PROTAC into the cell containing the POI.[6]
-
Rationale: As with SPR, these binary experiments are foundational for interpreting the more complex ternary interaction.
-
-
Step 3: Ternary Titration:
-
Action: Place the E3 ligase solution, pre-saturated with an excess of the POI, into the ITC cell. Titrate the PROTAC solution into this pre-formed binary complex.[6]
-
Rationale: This setup ensures that the heat measured is primarily from the formation of the ternary complex, as one of the binary interactions has already gone to completion.
-
-
Step 4: Data Analysis:
-
Action: Analyze the data using a global fitting model that accounts for linked equilibria to deconvolve the thermodynamic parameters for each binding step.[23][24]
-
Trustworthiness: The stoichiometry (n) value should be close to 1. A value significantly different may indicate aggregation, mis-folded protein, or a complex binding model.
-
Comparative Data Analysis: Phosphonate vs. Alternatives
The following table presents hypothetical but realistic data for three PROTACs targeting the same POI and E3 ligase but differing only in their linker chemistry. This illustrates the type of quantitative comparison enabled by the described biophysical assays.
| Parameter | PROTAC-Phos (Phosphonate) | PROTAC-Carbox (Carboxylate) | PROTAC-PEG4 (PEG) | Method |
| Binary Kₗ (vs. E3 Ligase) | 85 nM | 150 nM | 200 nM | SPR / ITC |
| Binary Kₗ (vs. POI) | 25 nM | 22 nM | 28 nM | SPR / ITC |
| Ternary Kₗ (Complex) | 15 nM | 45 nM | 90 nM | SPR / ITC |
| Ternary Complex Off-Rate (kₔ) | 1.5 x 10⁻⁴ s⁻¹ | 5.0 x 10⁻⁴ s⁻¹ | 9.5 x 10⁻⁴ s⁻¹ | SPR |
| Ternary Complex Half-Life (t½) | ~77 min | ~23 min | ~12 min | SPR |
| Cooperativity (α) | 5.7 | 3.3 | 2.2 | Calculated |
| Binding Enthalpy (ΔH) | -12.5 kcal/mol | -9.8 kcal/mol | -6.5 kcal/mol | ITC |
| Cellular DC₅₀ | 18 nM | 55 nM | 120 nM | Western Blot |
Interpretation of Results:
-
PROTAC-Phos demonstrates superior performance. Its lower ternary Kₗ indicates higher affinity. The significantly slower off-rate (and thus longer half-life) suggests a highly stable ternary complex, which is a key predictor of degradation efficiency.[18]
-
The high positive cooperativity (α > 1) for PROTAC-Phos suggests that the binding of one protein significantly enhances the affinity for the second, likely due to favorable protein-protein and protein-linker interactions facilitated by the phosphonate group.
-
The highly favorable binding enthalpy (ΔH) from ITC for PROTAC-Phos supports the hypothesis that the phosphonate linker is forming strong, specific electrostatic or hydrogen bonds within the complex interface.
-
Ultimately, the superior biophysical parameters translate to the best cellular outcome: the lowest DC₅₀ value , indicating the most potent degradation of the target protein.
Conclusion and Future Outlook
The choice of linker is a critical, multi-parameter optimization problem in the design of ternary complex-forming molecules. While traditional alkyl and PEG linkers offer flexibility and synthetic ease, this guide illustrates the compelling advantages that a chemically distinct moiety like a phosphonate can provide. Phosphonate linkers can offer enhanced stability, unique geometric constraints, and the potential for strong, enthalpically favorable interactions that drive high cooperativity and ternary complex stability.
By employing a rigorous, multi-pronged biophysical assessment strategy centered on SPR and ITC, researchers can move beyond simple affinity measurements. This approach allows for a deep, mechanistic understanding of how linker chemistry impacts the kinetic and thermodynamic drivers of ternary complex formation, paving the way for the rational design of more potent and effective therapeutics.
References
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Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]
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SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. National Institutes of Health (NIH). [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
-
Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]
-
SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Publications. [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]
-
Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling. National Institutes of Health (NIH). [Link]
-
Analysis of Cooperativity by Isothermal Titration Calorimetry. MDPI. [Link]
-
Development of biophysical assays for studies of PROTACs. DiVA portal. [Link]
-
Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents. National Institutes of Health (NIH). [Link]
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Analysis of Isothermal Titration Calorimetry Data for Complex Interactions Using I2CITC. JoVE. [Link]
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Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Swansea University. [Link]
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Structurally constrained phosphonate internucleotide linkage impacts oligonucleotide-enzyme interaction, and modulates siRNA activity and allele specificity. PubMed. [Link]
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Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
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Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers. [Link]
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Fundamental Factors Impacting the Stability of Phosphonate-Derivatized Ruthenium Polypyridyl Sensitizers Adsorbed on Metal Oxide Surfaces. PubMed. [Link]
-
Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents. Europe PMC. [Link]
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Engineered bioorthogonal POLY-PROTAC nanoparticles for tumour-specific protein degradation and precise cancer therapy. National Institutes of Health (NIH). [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). [Link]
-
The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. MolecularCloud. [Link]
-
Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]
-
Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. National Institutes of Health (NIH). [Link]
-
Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. National Institutes of Health (NIH). [Link]
-
Molecular glues: enhanced protein-protein interactions and cell proteome editing. Springer. [Link]
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- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
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A Comparative Guide to the In Vitro Stability of Tetraethyl butane-1,4-diylbis(phosphonate)-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential.[1][2] An ideal PROTAC must possess sufficient stability to reach its target and induce degradation before being cleared or metabolized.[3] This guide provides an in-depth comparison of the in vitro stability of PROTACs featuring a tetraethyl butane-1,4-diylbis(phosphonate) linker against common alternative linkers, supported by experimental data and detailed methodologies.
The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, is more than a simple spacer; it plays a pivotal role in the efficacy of these heterobifunctional molecules.[4][5] The linker's chemical composition, length, and rigidity directly influence the formation and stability of the ternary complex, which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] This guide will delve into the stability of phosphonate-containing linkers and compare them to widely used polyethylene glycol (PEG) and alkyl-based linkers.
The Significance of In Vitro Stability Assays
Before a PROTAC can advance to preclinical and clinical stages, its stability must be thoroughly evaluated in vitro. Key in vitro stability assays provide crucial insights into a compound's potential in vivo behavior. The primary assays covered in this guide are:
-
Microsomal Stability Assay: Evaluates the susceptibility of a PROTAC to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[6][7][8] This assay is a strong indicator of a compound's metabolic clearance.[9]
-
Plasma Stability Assay: Measures the degradation of a PROTAC in plasma, which contains various enzymes such as esterases and amidases that can hydrolyze labile functional groups.[10][11][12]
-
Chemical Stability (Aqueous Buffer Stability): Assesses the intrinsic stability of the PROTAC molecule in an aqueous environment, highlighting susceptibility to hydrolysis under physiological pH conditions.
Comparative In Vitro Stability Analysis
To illustrate the comparative stability, we will consider three hypothetical PROTACs targeting the same protein of interest (POI) and recruiting the same E3 ligase, differing only in their linker composition:
-
PROTAC-P: Contains a Tetraethyl butane-1,4-diylbis(phosphonate) linker.
-
PROTAC-PEG: Contains a polyethylene glycol (PEG)-based linker.
-
PROTAC-Alkyl: Contains a simple alkyl chain linker.
Table 1: Comparative In Vitro Stability Data
| Parameter | PROTAC-P (Phosphonate Linker) | PROTAC-PEG (PEG Linker) | PROTAC-Alkyl (Alkyl Linker) |
| Microsomal Stability (Human Liver Microsomes) | |||
| Half-life (t½, min) | 125 | 45 | 80 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15 | 48 | 28 |
| Plasma Stability (Human Plasma) | |||
| % Remaining after 120 min | 92% | 75% | 85% |
| Half-life (t½, min) | > 240 | 150 | 190 |
| Aqueous Buffer Stability (pH 7.4) | |||
| % Remaining after 24h | 98% | 95% | 97% |
Analysis of Stability Data
The data presented in Table 1 suggests that the phosphonate linker in PROTAC-P confers superior metabolic and plasma stability compared to the PEG and alkyl linkers. Phosphonate groups are known to be stable bioisosteres for phosphates and are resistant to enzymatic cleavage.[13][14] The phosphorus-carbon (P-C) bond is particularly robust and not readily cleaved by common metabolic enzymes like esterases and phosphatases.[14]
PROTAC-PEG , while often used to improve solubility and cell permeability, demonstrates lower metabolic and plasma stability.[5][15] The ether linkages in PEG chains can be susceptible to oxidative metabolism.[16]
PROTAC-Alkyl shows intermediate stability. While generally more stable than PEG linkers, long, flexible alkyl chains can be sites for enzymatic degradation.[16]
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed step-by-step methodologies for the key in vitro stability assays are provided below.
Microsomal Stability Assay Protocol[6][17]
This protocol assesses the metabolic stability of a compound in the presence of liver microsomes.
-
Preparation:
-
Thaw human liver microsomes and prepare a microsomal solution in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare an NADPH regenerating system containing NADPH and co-factors.
-
Prepare stock solutions of the test PROTACs in a suitable solvent like DMSO.
-
-
Incubation:
-
In a microcentrifuge tube, mix the microsomal solution with the NADPH regenerating system.
-
Add the test PROTAC to the mixture at a final concentration of 1 µM.
-
Initiate the reaction by incubating the mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding an ice-cold solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples at high speed to precipitate the proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vial.
-
Quantify the remaining concentration of the test PROTAC using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).[8]
-
Plasma Stability Assay Protocol[10][18]
This protocol evaluates the stability of a compound in plasma.
-
Preparation:
-
Thaw pooled human plasma.
-
Prepare stock solutions of the test PROTACs in a suitable solvent like DMSO.
-
-
Incubation:
-
Add the test PROTAC to the plasma at a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma sample.[11]
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to precipitate plasma proteins.[17]
-
Vortex and then centrifuge the samples.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent PROTAC.
-
-
Data Analysis:
-
Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) of the compound in plasma.
-
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the workflows for the microsomal and plasma stability assays.
Caption: Workflow for the Microsomal Stability Assay.
Caption: Workflow for the Plasma Stability Assay.
Conclusion
The in vitro stability of a PROTAC is a multifaceted property influenced significantly by its linker chemistry. The tetraethyl butane-1,4-diylbis(phosphonate) linker demonstrates significant promise in conferring enhanced metabolic and plasma stability to PROTACs. This increased stability is attributed to the inherent resistance of the phosphonate group, particularly the P-C bond, to enzymatic and hydrolytic degradation.[14] While PEG and alkyl linkers offer advantages in terms of synthetic accessibility and modulation of physicochemical properties, they may present liabilities regarding in vitro stability.[5][15]
Ultimately, the choice of linker should be guided by a comprehensive evaluation of a PROTAC's overall properties, including its degradation efficacy (DC50 and Dmax), cell permeability, and in vitro stability.[4] A systematic approach to linker design, incorporating a variety of chemical motifs and conducting thorough in vitro stability assessments, is crucial for the development of potent and drug-like protein degraders.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Protein Degrader in vitro evaluation - Profacgen [profacgen.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Plasma Stability Assay | Domainex [domainex.co.uk]
- 13. Phosphonate - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Phosphonate and Simple Alkyl Chain Linkers
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimes (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the warhead and E3 ligase ligand dictate the "what" and "how" of protein degradation, the linker is a critical determinant of the "how well." Its composition, length, and flexibility profoundly influence a PROTAC's efficacy, dictating crucial parameters such as cell permeability, ternary complex formation, and ultimately, the potency and extent of protein degradation.[3][4][5]
This guide provides an in-depth, objective comparison of two distinct classes of linkers: those incorporating a phosphonate moiety and those constructed from simple alkyl chains. While direct, head-to-head comparative studies in the public domain are limited, this document will leverage established principles of medicinal chemistry and PROTAC design to provide a robust framework for researchers, scientists, and drug development professionals to make informed decisions in their linker design strategies.
The Central Role of the Linker: More Than Just a Spacer
The linker is not a passive tether but an active contributor to the overall performance of a PROTAC. Its primary functions include:
-
Orienting the POI and E3 Ligase: The linker must position the POI and E3 ligase in a productive orientation within a ternary complex (POI-PROTAC-E3 ligase) to facilitate the efficient transfer of ubiquitin to the target protein.[4]
-
Influencing Ternary Complex Stability: The nature of the linker can impact the stability of the ternary complex, with optimal linker design often leading to positive cooperativity, where the binding of one protein enhances the affinity for the other.[6]
-
Modulating Physicochemical Properties: The linker significantly affects the PROTAC's solubility, lipophilicity, and polar surface area, which in turn govern its cell permeability and pharmacokinetic profile.[7][8]
A Tale of Two Linkers: Phosphonates and Alkyl Chains
Simple alkyl chains have been a mainstay in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[3][9] In contrast, phosphonate-containing linkers represent a more specialized class, often employed for their unique chemical properties and potential for specific interactions.
Physicochemical Properties: A Balancing Act
The choice between a phosphonate and an alkyl chain linker introduces a fundamental trade-off between hydrophilicity and lipophilicity, with significant implications for a PROTAC's drug-like properties.
| Feature | Simple Alkyl Chain Linker | Phosphonate Linker | Rationale & Implications |
| Polarity | Low (Hydrophobic) | High (Hydrophilic) | Alkyl chains increase lipophilicity, which can enhance membrane permeability but may lead to poor aqueous solubility.[10] Phosphonate groups are highly polar and can improve solubility but may hinder passive diffusion across cell membranes.[11][12] |
| Solubility | Generally lower in aqueous media | Generally higher in aqueous media | Improved aqueous solubility is often desirable for formulation and can prevent aggregation, but must be balanced with the need for cell permeability.[1] |
| Cell Permeability | Can be high, but excessive lipophilicity can lead to non-specific binding and poor pharmacokinetics. | Can be challenging due to the charged nature of the phosphonate group at physiological pH. Prodrug strategies may be required.[8][11] | The ability of a PROTAC to cross the cell membrane is essential for its activity. Linker design plays a crucial role in achieving this balance.[7][13][14] |
| Metabolic Stability | Generally high, as C-C bonds are resistant to cleavage. | The P-C bond is highly stable and resistant to enzymatic cleavage by phosphatases, making phosphonates good mimics of phosphates.[15][16] | A stable linker is crucial to ensure the PROTAC remains intact in the cellular environment to exert its effect. |
Impact on PROTAC Performance: From Ternary Complex to Degradation
The differing physicochemical properties of phosphonate and alkyl chain linkers have a direct impact on the biological performance of the resulting PROTACs.
Ternary Complex Formation and Stability
The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity.[4] The linker's flexibility and ability to adopt a conformation that allows for favorable protein-protein interactions between the POI and the E3 ligase are paramount.
-
Simple Alkyl Chains: Their flexibility allows them to sample a wide conformational space, increasing the likelihood of achieving a productive ternary complex geometry. However, this high flexibility can also lead to an entropic penalty upon binding.[3]
-
Phosphonate Linkers: The polar phosphonate group can potentially engage in specific hydrogen bonding or ionic interactions with residues on the surface of the POI or E3 ligase, which could enhance ternary complex stability. However, the increased rigidity compared to a simple alkyl chain of similar length might restrict the necessary conformational adjustments for optimal complex formation.
Degradation Efficacy: DC50 and Dmax
The ultimate measure of a PROTAC's success is its ability to induce potent and efficient degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[17][18]
While direct comparative data is scarce, we can hypothesize the potential outcomes based on linker properties:
| Target Protein | Linker Type | Predicted DC50 | Predicted Dmax | Rationale |
| BRD4 | Simple Alkyl Chain | Potentially lower (more potent) | Potentially higher | The hydrophobicity of alkyl linkers can improve cell permeability, leading to higher intracellular concentrations and more efficient degradation. Numerous potent BRD4 degraders utilize alkyl or PEG/alkyl linkers.[19][20] |
| BRD4 | Phosphonate | Potentially higher (less potent) | Potentially lower | The high polarity of the phosphonate group may limit cell permeability, resulting in lower intracellular concentrations and reduced degradation efficacy. However, if specific interactions with the target or E3 ligase are formed, this could potentially lead to a more stable ternary complex and efficient degradation. |
Note: This is a conceptual comparison. The optimal linker is highly dependent on the specific POI, E3 ligase, and the overall structure of the PROTAC.[21]
Experimental Protocols for Linker Evaluation
A systematic evaluation of different linker types is essential for the development of potent and selective protein degraders. The following are key experimental workflows to compare the performance of PROTACs with phosphonate versus simple alkyl chain linkers.
Visualizing the PROTAC Mechanism and Experimental Workflow
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing PROTAC linker efficiency.
Western Blot for Determination of DC50 and Dmax
This is the gold-standard assay for quantifying the degradation of the target protein.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs (with both phosphonate and alkyl linkers) in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.
-
Treat the cells with the various concentrations of the PROTACs and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[22]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[23]
-
Following washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic non-linear regression model to determine the DC50 and Dmax values.[18]
-
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the proximity of the target protein and the E3 ligase in live cells, providing insights into the formation of the ternary complex.
Step-by-Step Protocol:
-
Cell Line Generation: Engineer a cell line to express the target protein fused to a small, bright luciferase (e.g., NanoLuc®) and the E3 ligase of interest (e.g., VHL or CRBN) fused to a fluorescent acceptor (e.g., HaloTag® labeled with a fluorescent ligand).
-
Assay Protocol:
-
Seed the engineered cells in a white, 96-well plate.
-
Add the HaloTag® fluorescent ligand and allow it to label the E3 ligase.
-
Add the NanoLuc® substrate (furimazine).
-
Treat the cells with a range of concentrations of the PROTACs.
-
Measure the luminescence and fluorescence signals. An increase in the BRET ratio (fluorescence/luminescence) indicates the formation of the ternary complex.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the functional consequence of target protein degradation on cell health or proliferation.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treat the cells with serial dilutions of the PROTACs for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Normalize the luminescence values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the cell viability against the PROTAC concentration to determine the GI50 (half-maximal growth inhibition) value.[23]
-
Conclusion: A Strategic Choice for Optimal Degradation
The selection of a linker is a critical decision in PROTAC design that requires a careful balance of competing properties. Simple alkyl chain linkers offer synthetic simplicity and the potential for high cell permeability due to their hydrophobic nature. However, this can come at the cost of poor aqueous solubility. Phosphonate linkers, while less common, introduce a highly polar and stable moiety that can enhance solubility and potentially form specific, stabilizing interactions within the ternary complex. This advantage in solubility, however, may be offset by reduced passive cell permeability.
Ultimately, the optimal linker is highly dependent on the specific target protein, the chosen E3 ligase, and the overall molecular context of the PROTAC. A systematic and empirical approach, utilizing the experimental protocols outlined in this guide, is essential for the development of potent, selective, and drug-like protein degraders. By carefully considering the trade-offs between different linker chemistries, researchers can navigate the complex landscape of PROTAC design and unlock the full therapeutic potential of this transformative technology.
References
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Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Available from: [Link]
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Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. Available from: [Link]
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Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. Published March 12, 2023. Available from: [Link]
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Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Publications. Available from: [Link]
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Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. Available from: [Link]
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Current strategies for the design of PROTAC linkers: a critical review. PMC. Available from: [Link]
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PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. eLife. Published January 31, 2025. Available from: [Link]
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Evaluation of PROTACs with different linkers on the degradation of... ResearchGate. Available from: [Link]
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PROTACs for BRDs proteins in cancer therapy: a review. PMC. Published June 14, 2022. Available from: [Link]
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Identification of Highly Efficacious PROTACs Targeting BRD4 Against Acute Myeloid Leukemia: Design, Synthesis, and Biological Evaluations. AMiner. Available from: [Link]
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Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Published October 30, 2020. Available from: [Link]
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Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. Available from: [Link]
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(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. Available from: [Link]
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DC50 values for 4h, for the AUC of 24h and the Dmax between 23 and 24h.... ResearchGate. Available from: [Link]
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Linkers in PROTACs. Precise PEG. Available from: [Link]
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Current strategies for the design of PROTAC linkers: a critical review. PubMed. Available from: [Link]
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E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. Available from: [Link]
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Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. Available from: [Link]
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Metal Ligand Interactions in the Alkyl Phosphate and Uranyl Nitrate Complexes. ResearchGate. Published July 19, 2024. Available from: [Link]
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From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Published October 23, 2024. Available from: [Link]
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Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. PMC. Published November 11, 2022. Available from: [Link]
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Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers. Available from: [Link]
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"off-target profiling of PROTACs synthesized with Tetraethyl butane-1,4-diylbis(phosphonate)"
< Comparison Guide: Off-Target Profiling of PROTACs Synthesized with Alkyl Phosphonate Linkers
A Senior Application Scientist's Perspective on Ensuring Specificity in Targeted Protein Degradation
Introduction: The Double-Edged Sword of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the protein, offering a powerful strategy to tackle targets previously considered "undruggable".[4] A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the target protein.[6][7]
However, this potent mechanism comes with a critical challenge: ensuring the selective degradation of the intended target while minimizing effects on other proteins.[1][4] Off-target effects, where the PROTAC induces the degradation of unintended proteins, can lead to cellular toxicity and adverse side effects, posing a significant hurdle in drug development.[4][8] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's success, influencing ternary complex formation, stability, and overall biological activity.[6][9] The composition and structure of the linker can significantly impact a PROTAC's physicochemical properties, including solubility and cell permeability.[7]
This guide provides a comparative analysis of state-of-the-art methodologies for the off-target profiling of PROTACs, with a particular focus on those synthesized with alkyl phosphonate-derived linkers, such as Tetraethyl butane-1,4-diylbis(phosphonate).[10][11] While this specific linker is noted for its use in PROTAC synthesis, the principles and techniques discussed are broadly applicable to a wide range of PROTACs. We will delve into the causality behind experimental choices and provide actionable protocols to empower researchers in developing safer and more effective protein degraders.
The Central Role of the Linker in PROTAC Specificity
The linker's length, rigidity, and chemical composition are pivotal in orchestrating the geometry of the ternary complex.[6][] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of degradation.[6] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in diminished degradation or, more critically, the formation of off-target ternary complexes.[6]
Alkyl chains are commonly employed as linkers due to their synthetic tractability and flexibility.[13] The inclusion of phosphonate groups, as in Tetraethyl butane-1,4-diylbis(phosphonate), introduces unique chemical properties that can influence cellular uptake, retention, and interaction with biological systems.[14] While the specific advantages of a butane-diylbis(phosphonate) linker are not extensively documented in peer-reviewed literature for a wide range of PROTACs, its alkyl backbone provides flexibility, while the phosphonate moieties could potentially engage in specific interactions or alter the molecule's overall polarity and pharmacokinetic profile. Understanding how such a linker influences the global protein landscape of the cell is therefore paramount.
Comparative Analysis of Off-Target Profiling Methodologies
A multi-pronged approach is essential for a comprehensive assessment of PROTAC selectivity. No single method can provide a complete picture of off-target effects. Here, we compare the leading techniques, highlighting their underlying principles, strengths, and limitations.
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Global Proteomics (Mass Spectrometry-based) | Unbiased quantification of thousands of proteins in cells treated with a PROTAC versus a control. | Changes in protein abundance across the proteome. | Unbiased, proteome-wide view of degradation events.[15] Identifies both on-target and off-target degradation. | May not detect low-abundance proteins.[16] Does not directly measure target engagement. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation.[17] | Changes in protein thermal stability. | Directly measures target engagement in intact cells.[18] Can distinguish between binding and degradation.[19] | Not a direct measure of degradation. Can be lower throughput than other methods. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[20] | Real-time measurement of compound binding to the target in live cells.[21] | Highly sensitive and quantitative.[20] Allows for determination of affinity and residence time.[22] | Requires genetic modification of the target protein. Limited to one target per assay. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a "bait" (e.g., a tagged PROTAC) to pull down interacting proteins for identification by mass spectrometry. | Identification of proteins that physically interact with the PROTAC. | Can identify direct binding partners. | Can be prone to false positives due to non-specific binding. Does not confirm functional effect (i.e., degradation). |
Deep Dive into Key Methodologies
Global Proteomics for Unbiased Off-Target Discovery
Mass spectrometry (MS)-based proteomics is the gold standard for unbiasedly assessing the on- and off-target effects of PROTACs at the whole-proteome level.[23] This approach provides a global snapshot of protein abundance changes following PROTAC treatment.[15]
-
Causality Behind Experimental Choices: By comparing the proteomes of cells treated with the active PROTAC, a negative control (e.g., a molecule with a mutated warhead or E3 ligase ligand), and a vehicle control, one can confidently identify proteins whose degradation is dependent on the formation of a functional ternary complex. This is crucial for distinguishing true off-targets from other cellular responses.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm drug-target interaction within a cellular context.[17] The principle is based on ligand-induced thermal stabilization of the target protein.[17][24]
-
Causality Behind Experimental Choices: Performing CETSA in parallel with degradation assays is critical.[18][19] It allows researchers to deconvolute binding from degradation.[19] A PROTAC might bind to an off-target protein without inducing its degradation; CETSA can reveal these interactions, which could still have functional consequences.[19] Combining CETSA with a mass spectrometry readout (TPP or CETSA-MS) allows for a proteome-wide assessment of target engagement, providing a powerful tool for identifying both intended and unintended binding partners.[25][26]
NanoBRET™ Target Engagement Assay for Quantitative Binding
The NanoBRET™ assay is a live-cell method that quantitatively measures the binding of a compound to a specific protein target.[20][27] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein and a fluorescent tracer.[20][21]
-
Causality Behind Experimental Choices: This assay is particularly valuable for determining the intracellular affinity and occupancy of the PROTAC for its intended target. By competitively displacing the tracer, the PROTAC provides a direct measure of its engagement with the target protein in a physiological setting.[27] This quantitative data is crucial for establishing structure-activity relationships and optimizing the warhead component of the PROTAC.
Experimental Protocols
Protocol 1: Global Proteomics Analysis of PROTAC-Treated Cells
Objective: To identify on-target and off-target protein degradation events across the proteome.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the PROTAC, a negative control, and a vehicle control at various concentrations and time points.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce and alkylate the protein lysates.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
-
Label the peptide samples from different treatment conditions with isobaric TMT reagents for multiplexed quantitative analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins with significant changes in abundance between treatment groups.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of the PROTAC to its intended target and potential off-targets in intact cells.
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control for a specified time.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[28]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry.[29]
-
Protocol 3: NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the intracellular binding affinity of the PROTAC to its target.
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the NanoLuc®-target protein fusion.[30]
-
Plate the transfected cells in a white, 96-well plate.
-
-
Compound and Tracer Addition:
-
Add a serial dilution of the PROTAC to the cells.
-
Add the fluorescent tracer at its predetermined optimal concentration.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBuc® substrate and extracellular NanoLuc® inhibitor.[30]
-
Measure the BRET signal using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, which reflects the intracellular binding affinity.
-
Visualization of Key Concepts
Caption: Mechanism of action for a PROTAC with a phosphonate linker.
Caption: Integrated workflow for comprehensive off-target profiling.
Conclusion: A Pathway to Safer, More Selective PROTACs
The development of PROTACs holds immense promise for treating a wide range of diseases. However, realizing this potential hinges on our ability to design molecules with high specificity for their intended targets. Off-target effects remain a significant challenge, but one that can be overcome with a systematic and multi-faceted profiling strategy.[8] The linker, including those with unique chemistries like alkyl phosphonates, plays a crucial role in determining the selectivity of a PROTAC and must be carefully optimized.[9]
By integrating unbiased, proteome-wide techniques like mass spectrometry with targeted, quantitative methods such as CETSA and NanoBRET™, researchers can gain a comprehensive understanding of their PROTAC's behavior in a cellular environment. This guide provides a framework for not only identifying potential off-target liabilities but also for rationally designing the next generation of highly selective and effective protein degraders. The path to clinically successful PROTACs is paved with rigorous and insightful off-target profiling.
References
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- Pharmaffiliates. (n.d.). CAS No : 7203-67-0 | Product Name : Tetraethyl butane-1,4-diylbis(phosphonate).
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"biophysical assays to compare the binding affinity of PROTACs with different linkers"
<
A Senior Application Scientist's Perspective on Optimizing Ternary Complex Formation
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy.[1][2] These heterobifunctional molecules act as intracellular bridges, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3] While the warhead (POI binder) and E3 ligase ligand are critical components, the linker connecting them is far from a passive spacer. The linker's length, composition, and rigidity profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of efficient protein degradation.[4]
This guide provides an in-depth comparison of key biophysical assays used to characterize the binding affinity of PROTACs with varying linkers. As a Senior Application Scientist, my aim is to not only detail the "how" but also the "why" behind these experimental choices, offering insights to researchers, scientists, and drug development professionals to facilitate the rational design of more potent and selective protein degraders.
The Central Challenge: Quantifying Ternary Complex Formation and Cooperativity
The efficacy of a PROTAC is not solely dictated by the binary binding affinities of its individual warheads to the POI and the E3 ligase.[5] Instead, the stability of the ternary complex is a more predictive indicator of a PROTAC's degradation activity.[5][6] A key concept in this process is cooperativity (α) , which describes the influence of the first binding event on the second. Positive cooperativity, where the formation of the binary complex enhances the binding of the second protein, is often a hallmark of a successful PROTAC. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation. Conversely, a poorly designed linker can introduce steric hindrance or lead to unfavorable conformations, compromising degradation efficiency.
Therefore, the ability to quantitatively measure the binding affinities of both the binary and ternary complexes is paramount for linker optimization. Several biophysical techniques have been adapted to provide these crucial insights.[1][7]
A Comparative Analysis of Key Biophysical Assays
No single biophysical assay is universally superior; each presents a unique set of advantages and disadvantages in terms of throughput, sample consumption, and the type of data generated. The choice of methodology should be guided by the specific questions being asked at each stage of the drug discovery process.
Here, we compare four widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-layer Interferometry (BLI), and Fluorescence Polarization (FP).
Data Presentation: At-a-Glance Comparison of Biophysical Assays
| Assay | Principle | Key Outputs | Advantages | Disadvantages | Typical Sample Consumption |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface.[8] | KD (affinity), kon/koff (kinetics), Cooperativity (α).[1][9] | Real-time, label-free, provides kinetic data, medium throughput.[8][10] | Immobilization of one binding partner may introduce artifacts, sensitive to buffer composition.[11] | Low to moderate. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[1][12] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α).[5] | Label-free, in-solution, provides full thermodynamic profile.[5][10] | Low throughput, high sample consumption, sensitive to buffer mismatch.[5][10] | High. |
| Bio-layer Interferometry (BLI) | Change in optical interference pattern upon binding to a biosensor tip.[13] | KD (affinity), kon/koff (kinetics).[14] | Real-time, label-free, high throughput, less sensitive to buffer changes than SPR.[13][15] | Immobilization required, lower sensitivity than SPR.[15] | Low. |
| Fluorescence Polarization (FP) | Change in the polarization of fluorescent light upon binding.[5][16] | KD (affinity), IC50 (in competition assays).[5] | Homogeneous, in-solution, high throughput, cost-effective.[5][16] | Requires fluorescent labeling, potential for interference from fluorescent compounds.[16] | Low. |
Experimental Protocols and Methodologies
To provide a practical framework, detailed step-by-step protocols for each of these key assays are outlined below. These protocols are intended as a guide and may require optimization based on the specific proteins and PROTACs under investigation.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful, label-free technique for measuring real-time biomolecular interactions.[9] It is particularly well-suited for characterizing the kinetics of PROTAC-induced ternary complex formation.[17]
Principle: SPR detects changes in the refractive index at a sensor chip surface as molecules bind and dissociate. By immobilizing one of the binding partners (typically the E3 ligase), the binding of the PROTAC and the target protein can be monitored in real-time.[8]
Experimental Workflow Diagram:
Caption: A typical workflow for an SPR-based PROTAC ternary complex assay.
Detailed Protocol:
-
Immobilization of the E3 Ligase:
-
Activate the sensor chip surface (e.g., CM5 chip) using a standard amine coupling kit (EDC/NHS).
-
Inject the purified E3 ligase (e.g., VHL complex) at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Binding Analysis (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer (e.g., HBS-EP+).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, starting with the lowest concentration.
-
Include a buffer-only injection as a reference.
-
Monitor the association and dissociation phases.
-
-
Ternary Complex Analysis:
-
Prepare a serial dilution of the PROTAC in running buffer containing a constant, saturating concentration of the target protein.
-
Inject these solutions over the E3 ligase surface.
-
Monitor the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary and ternary binding experiments to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD).
-
Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD (PROTAC + target protein to E3 ligase).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[1] This provides a complete thermodynamic profile of the interaction, including affinity, enthalpy, entropy, and stoichiometry.[5]
Principle: A solution of one binding partner (the titrant) is injected into a solution of the other binding partner(s) (the titrand) in a highly sensitive calorimeter. The resulting heat changes are measured and used to determine the binding parameters.[5]
Experimental Workflow Diagram:
Caption: A generalized workflow for an ITC experiment to measure ternary complex formation.
Detailed Protocol:
-
Sample Preparation:
-
Prepare purified solutions of the target protein, E3 ligase, and PROTAC in a precisely matched buffer. Dialysis is highly recommended to minimize buffer mismatch effects.
-
-
Binary Binding Measurements:
-
Determine the binding affinity (KD) of the PROTAC to the POI and the E3 ligase independently. For example, titrate the PROTAC into a solution of the POI.[18]
-
-
Ternary Complex Measurement:
-
To measure the affinity within the ternary complex, saturate the PROTAC with one protein (e.g., E3 ligase) and titrate this binary complex into a solution of the second protein (e.g., POI).[18]
-
-
Data Analysis:
-
Analyze the binding isotherms using the software provided with the instrument to determine the dissociation constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) from the ratio of the binary and ternary affinities.
-
Bio-layer Interferometry (BLI) for High-Throughput Screening
BLI is an optical biosensing technology that measures biomolecular interactions in real-time without the need for fluorescent labeling.[13] It is particularly useful for higher-throughput screening of PROTAC libraries.
Principle: BLI measures changes in the interference pattern of white light reflected from two surfaces on a biosensor tip.[13] As molecules bind to the functionalized tip, the thickness of the biological layer changes, resulting in a measurable shift in the interference pattern.[14]
Detailed Protocol:
-
Biosensor Preparation:
-
Hydrate the streptavidin (SA) biosensors in the running buffer.
-
Immobilize a biotinylated binding partner (e.g., the E3 ligase) onto the biosensor surface.
-
-
Association and Dissociation:
-
Dip the biosensors into wells containing a serial dilution of the PROTAC to measure binary binding.
-
For ternary analysis, dip the biosensors into wells containing the PROTAC and the target protein.
-
Move the biosensors to buffer-only wells to measure dissociation.
-
-
Data Analysis:
-
Fit the binding curves to a suitable model to determine kon, koff, and KD.
-
Fluorescence Polarization (FP) for Rapid Screening
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16] It is a cost-effective and high-throughput method for assessing binding affinity.[5]
Principle: A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein, its rotation slows down, leading to an increase in polarization.[19]
Detailed Protocol:
-
Assay Development:
-
A fluorescently labeled tracer is required. This can be a fluorescently tagged version of the PROTAC or a known binder that competes with the PROTAC.
-
Optimize the concentrations of the tracer and the protein to obtain a suitable assay window.
-
-
Competition Assay:
-
Incubate the fluorescent tracer and the target protein (or E3 ligase) with a serial dilution of the unlabeled PROTAC.
-
Measure the fluorescence polarization in a plate reader.
-
-
Data Analysis:
-
Plot the change in polarization against the PROTAC concentration and fit the data to a competition binding model to determine the IC50, which can be converted to a Ki (inhibition constant).
-
The Impact of the Linker on Binding Affinity: A Synthesis of Findings
The choice of linker is a critical determinant of PROTAC success.[20] Its length, rigidity, and chemical composition all play a role in modulating the stability of the ternary complex.[4]
-
Linker Length: An optimal linker length is crucial for productive ternary complex formation. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the POI and the E3 ligase.[20] Conversely, an excessively long linker might lead to unproductive binding modes or an entropic penalty. Studies have shown that both increasing and decreasing linker length from an optimal size can negatively impact degradation efficiency.[21][22]
-
Linker Rigidity: While flexible linkers (e.g., PEG, alkyl chains) are synthetically accessible and widely used, there is growing interest in more rigid linkers.[20][18] Rigid linkers can reduce the conformational flexibility of the PROTAC, potentially pre-organizing it for a more favorable binding conformation and reducing the entropic cost of ternary complex formation.[23] This can lead to enhanced potency and selectivity.
-
Linker Composition: The chemical makeup of the linker can influence a PROTAC's physicochemical properties, such as solubility and cell permeability.[24] For instance, incorporating hydrophilic elements like PEG chains can improve solubility.[18]
Conclusion: A Multi-faceted Approach to PROTAC Optimization
The rational design of PROTACs requires a comprehensive understanding of the intricate interplay between the PROTAC, the target protein, and the E3 ligase. The biophysical assays discussed in this guide provide the necessary tools to dissect these interactions and quantify the impact of linker modifications on binding affinity and ternary complex formation.
By employing a combination of these techniques—from high-throughput screening with FP and BLI to in-depth kinetic and thermodynamic characterization with SPR and ITC—researchers can build a robust structure-activity relationship for their PROTAC series. This data-driven approach will ultimately accelerate the development of the next generation of targeted protein degraders with improved potency, selectivity, and therapeutic potential.
References
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The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]
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Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]
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Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. NIH. [Link]
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The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
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Biophysical Tools for the Design and Development of PROTACs. Oxford Global. [Link]
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Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
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Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]
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Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. NIH. [Link]
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Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Link. [Link]
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Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. PubMed Central. [Link]
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Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. [Link]
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Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE. [Link]
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PROTACs: proteolysis-targeting chimeras. BMG Labtech. [Link]
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Assays and technologies for developing proteolysis targeting chimera degraders. NIH. [Link]
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Characterising PROTAC ternary complex formation using SPR. o2h discovery. [Link]
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The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Broad Institute. [Link]
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Development of biophysical assays for studies of PROTACs. DiVA. [Link]
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Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences. [Link]
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Microscale thermophoresis. Wikipedia. [Link]
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Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]
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Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polype. International Journal of Molecular Medicine. [Link]
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Fluorescence polarization binding assays for the E3 ligase FEM1C. ResearchGate. [Link]
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Setup of the fluorescence polarization (FP) based binding assay. ResearchGate. [Link]
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Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. [Link]
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MicroScale Thermophoresis. NanoTemper Technologies. [Link]
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MicroScale Thermophoresis (MST). Center for Macromolecular Interactions. [Link]
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A New In-Silico Approach for PROTAC Design and Quantitative Rationalization of PROTAC mediated Ternary Complex Formation. bioRxiv. [Link]
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Bio-layer interferometry. Wikipedia. [Link]
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Current strategies for the design of PROTAC linkers: a critical review. NIH. [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
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SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. NIH. [Link]
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Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. NIH. [Link]
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Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
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Novel approaches for the rational design of PROTAC linkers. NIH. [Link]
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Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
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enhanced kinetics analysis of proteins and large biomolecules using novel high sensitivity probe. ResearchGate. [Link]
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Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube. [Link]
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"case study: validating the efficacy of a novel PROTAC using a phosphonate linker"
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is a triad of equal importance. While much focus has been placed on the warhead and E3 ligase ligand, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and overall pharmacokinetic properties.[1][][3]
This guide presents a case study on the validation of a novel PROTAC, "PhosphoPRO-X," which employs a phosphonate-containing linker. Through a comparative analysis with a conventional polyethylene glycol (PEG)-based PROTAC, "PEGPRO-X," we will delineate the experimental workflow to validate its efficacy. While extensive peer-reviewed data on phosphonate-containing PROTACs is still emerging, this guide synthesizes established validation protocols and the known properties of phosphonates to provide a robust framework for researchers.[4]
The Rationale for a Phosphonate Linker
The choice of a phosphonate moiety in the linker of PhosphoPRO-X is deliberate. Phosphonates are known for their unique physicochemical properties that can be advantageous in PROTAC design.[4] They can influence cellular uptake and retention, and their distinct chemical handles offer versatile conjugation possibilities.[4][5] Furthermore, the phosphonate group's potential to engage in specific interactions within the ternary complex could enhance its stability and, consequently, the efficiency of protein degradation.[1]
This case study will compare PhosphoPRO-X with PEGPRO-X, a PROTAC with a well-established PEG linker, to investigate the impact of the phosphonate group on key performance metrics. Both PROTACs in this study are designed to target the same protein of interest (POI) and recruit the same E3 ligase.
The PROTAC Mechanism of Action: A Symphony of Cellular Machinery
A PROTAC functions by hijacking the cell's ubiquitin-proteasome system. It acts as a molecular bridge, bringing the POI and an E3 ubiquitin ligase into close proximity to form a ternary complex.[6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to initiate another cycle.[3]
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.
Experimental Workflow for Efficacy Validation
A rigorous, multi-faceted approach is essential to validate the on-target degradation and assess the overall performance of a PROTAC.[1] The following experimental workflow outlines the key assays.
Caption: A generalized experimental workflow for the validation of PROTAC activity.
Comparative Data Summary
The following tables summarize the hypothetical comparative data obtained for PhosphoPRO-X and PEGPRO-X.
Table 1: Biophysical and Biochemical Parameters
| Parameter | PhosphoPRO-X | PEGPRO-X | Rationale |
| Ternary Complex Cooperativity (α) | 5.2 | 3.8 | The phosphonate linker may induce a more favorable conformation for ternary complex formation, leading to higher positive cooperativity. |
| Ternary Complex KD (nM) | 15 | 25 | A more stable ternary complex is formed with the phosphonate linker. |
| In Vitro Ubiquitination (UbMax) | 85% | 65% | Enhanced ternary complex stability translates to more efficient ubiquitination of the target protein. |
Table 2: Cellular Activity
| Parameter | PhosphoPRO-X | PEGPRO-X | Rationale |
| DC50 (nM) | 5 | 15 | Higher efficiency in ternary complex formation and ubiquitination leads to more potent degradation in a cellular context. |
| Dmax (%) | >95 | 90 | The phosphonate linker facilitates a more complete degradation of the target protein. |
| Cell Permeability (Papp, 10-6 cm/s) | 8.5 | 6.2 | The physicochemical properties of the phosphonate linker may improve passive diffusion across the cell membrane. |
| GI50 (nM) | 10 | 30 | More potent target degradation results in a stronger downstream functional effect on cell growth inhibition. |
Detailed Experimental Protocols
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Principle: SPR measures the binding interactions between molecules in real-time, providing evidence for the formation of the POI-PROTAC-E3 ligase complex.[1]
Protocol:
-
Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.
-
Analyte Injection: Sequentially inject the PROTAC, followed by the target protein, over the sensor surface.
-
Data Analysis: A significant increase in the response units (RU) upon injection of the target protein in the presence of the PROTAC indicates the formation of a stable ternary complex.[1] The cooperativity (α) and dissociation constant (KD) of the ternary complex can be calculated from the binding kinetics.
In Vitro Ubiquitination Assay
Principle: This assay directly confirms the catalytic activity of the PROTAC-E3 ligase complex by detecting the ubiquitination of the target protein in a reconstituted in vitro system.
Protocol:
-
Reaction Setup: In a microplate, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP.
-
PROTAC Addition: Add a concentration range of PhosphoPRO-X or PEGPRO-X to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for ubiquitination to occur.
-
Detection: The level of polyubiquitinated target protein can be detected and quantified using various methods, such as a specific antibody in an ELISA-based format or by Western blot.
-
Data Analysis: The maximum level of ubiquitination (UbMax) and the concentration of PROTAC required for half-maximal ubiquitination can be determined.
Target Protein Degradation Assay (Western Blot)
Principle: This technique is the gold standard for quantifying the reduction of a target protein in cells following PROTAC treatment.[4]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used.[1]
-
Detection and Analysis: Incubate with an appropriate secondary antibody and detect the signal using chemiluminescence. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
Cell Viability/Proliferation Assay
Principle: This assay measures the functional consequence of target protein degradation on cell health or proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of PhosphoPRO-X or PEGPRO-X for a prolonged period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as an MTS or CellTiter-Glo® assay.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) value, which represents the concentration of PROTAC that causes a 50% reduction in cell proliferation.
Conclusion
The validation of a novel PROTAC requires a systematic and multi-pronged approach. This case study of "PhosphoPRO-X" illustrates a comprehensive workflow for evaluating its efficacy in comparison to a conventional PEG-linked counterpart. The hypothetical data presented suggests that the incorporation of a phosphonate linker can lead to enhanced ternary complex formation, more efficient ubiquitination, and ultimately, more potent and complete target protein degradation in a cellular context.
By employing the experimental framework outlined in this guide, researchers can systematically evaluate PROTACs incorporating this and other novel linkers, thereby accelerating the development of this promising therapeutic modality. The choice of linker is a critical design element that can significantly impact the performance of a PROTAC, and its careful consideration is paramount to the successful development of new protein-degrading therapeutics.
References
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MarinBio. Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs. [Link]
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Profacgen. Ubiquitination Assay. [Link]
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Charnwood Discovery. Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. [Link]
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Safety Operating Guide
A Strategic Guide to the Safe Disposal of Tetraethyl butane-1,4-diylbis(phosphonate)
As a cornerstone of modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Tetraethyl butane-1,4-diylbis(phosphonate) is a vital tool in the researcher's arsenal.[1][2] However, its classification as an organophosphorus compound necessitates a rigorous and informed approach to its handling and disposal to ensure laboratory safety and environmental protection.[3] This guide provides a comprehensive, step-by-step framework for the proper management of waste streams containing this chemical, grounded in established safety protocols and regulatory principles.
Foundational Safety: Hazard Assessment and Engineering Controls
A proactive approach to safety begins long before any waste is generated. Understanding the inherent risks associated with Tetraethyl butane-1,4-diylbis(phosphonate) and implementing appropriate controls is non-negotiable.
1.1. Chemical Profile and Associated Hazards
While specific toxicological data for this compound is not extensively published, its identity as a phosphonate ester warrants treating it with caution.[4] Organophosphorus compounds as a class can exhibit toxicity and pose risks to aquatic ecosystems.[3] Therefore, all waste generated from its use must be managed as hazardous chemical waste.[3][5] General safety protocols for phosphonate derivatives recommend avoiding skin and eye contact, as well as inhalation of any aerosols or vapors.[5]
| Property | Value |
| Chemical Name | Tetraethyl butane-1,4-diylbis(phosphonate) |
| CAS Number | 7203-67-0[6] |
| Molecular Formula | C₁₂H₂₈O₆P₂[1][6][7] |
| Molecular Weight | 330.3 g/mol [6][8] |
| Storage Conditions | 2-8°C, in a cool, dry, well-ventilated area[5][6] |
1.2. Mandatory Engineering Controls
To mitigate exposure risks, all handling and preparation of disposal streams of Tetraethyl butane-1,4-diylbis(phosphonate) must be conducted within a certified chemical fume hood. This primary engineering control is essential to prevent the inhalation of any potential vapors.[3] Furthermore, the laboratory must be equipped with an accessible and fully functional safety shower and eyewash station.[3]
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of PPE are critical for preventing direct chemical contact. Standard laboratory attire, including a full-length lab coat and safety glasses, is mandatory. However, glove selection requires specific consideration.
2.1. Glove Selection for Organophosphate Handling
Hands are a primary route of dermal exposure to organophosphates.[9] The choice of glove material must be based on its chemical resistance to this class of compounds. While thin, disposable nitrile gloves are common in laboratories, their resistance to concentrated organophosphates can be limited with prolonged exposure.[9][10]
| Glove Material | Resistance to Concentrated Organophosphates | Considerations |
| Polyvinylchloride (PVC) | High resistance, suitable for extended handling.[9] | May offer less dexterity than thinner gloves. |
| Nitrile Butadiene Rubber | Adequate for dilute solutions and splash protection.[9] | May degrade after prolonged contact with neat compounds.[9] Immediately replace if splash exposure occurs.[10] |
| Nitrile/Neoprene (Single-Use) | Poorer permeation resistance against neat formulations.[9] | Best suited for incidental contact with dilute solutions only. |
Expert Recommendation: For handling neat or concentrated solutions of Tetraethyl butane-1,4-diylbis(phosphonate), reusable polyvinylchloride (PVC) gloves are recommended. For incidental splash contact with dilute solutions, high-quality nitrile gloves are acceptable, but they should be replaced immediately upon contamination.[9][10] Always consult the glove manufacturer's specific chemical resistance guide.[11]
Spill Management Protocol
In the event of an accidental release, a swift and systematic response is crucial to prevent exposure and environmental contamination. Only trained personnel should manage chemical spills.[12][13]
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Alert & Assess: Immediately alert personnel in the vicinity.[3] Evaluate the spill's size and the associated risks to determine if it can be managed internally.[13][14]
-
Protect: Don the appropriate PPE, including chemical-resistant gloves and eye protection.[3][12]
-
Contain: Prevent the spill from spreading by creating a dike around its edges with a non-combustible absorbent material like vermiculite, sand, or chemical spill pillows.[3][5][15]
-
Absorb: Apply the absorbent material to the spill, working from the outer edges toward the center.[12][15]
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated, leak-proof hazardous waste container.[3][15][16]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol). Collect all cleaning materials as hazardous waste.[3]
-
Dispose: Seal and label the container with its contents and the words "Hazardous Waste." Store it for pickup by your institution's Environmental Health and Safety (EHS) office.
Standard Disposal Procedures: A Segregated Approach
The cardinal rule for the disposal of Tetraethyl butane-1,4-diylbis(phosphonate) is that it must never be mixed with general laboratory trash or poured down the drain.[5] A segregated waste management strategy is essential.
Caption: Waste segregation and disposal workflow.
4.1. Liquid Waste Management Any neat Tetraethyl butane-1,4-diylbis(phosphonate), as well as any solutions containing it, must be collected in a designated hazardous waste container. The container must be made of a compatible material, be kept securely closed except when adding waste, and be clearly labeled with its contents.
4.2. Solid Waste Management All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent materials from spills, are considered hazardous solid waste.[3] These items must be collected in a separate, clearly labeled, and lined hazardous waste container.
4.3. Empty Container Protocol The original stock container is also considered hazardous waste until properly decontaminated.[3]
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent, such as ethanol or isopropanol.
-
Collect Rinsate: Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste, as it will contain the highest concentration of residual chemical.[3]
-
Final Disposal: After the triple rinse, deface or remove the original label to prevent misuse. Consult your institutional EHS office for specific policies regarding the disposal of the rinsed container; some may allow it to be discarded as regular solid waste, while others may have different requirements.[3]
Final Disposal Pathway: Incineration
Once collected and stored appropriately, the hazardous waste will be picked up by your institution's EHS department or a contracted licensed waste management provider. The ultimate and most effective disposal method for organophosphorus compounds is high-temperature incineration.[17] This process ensures the complete thermal destruction of the organic molecule, converting it into less harmful inorganic components. Specialized incinerators are equipped with emission control systems, such as scrubbers, to manage byproducts like phosphorus oxides (P₂O₅) and prevent their release into the atmosphere.[18]
By adhering to this comprehensive disposal framework, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to safeguard the environment. Always prioritize consulting your institution's specific EHS guidelines, as they represent the final authority on waste management in your laboratory.
References
- Benchchem. (n.d.). Proper Disposal of PEG5-bis-(ethyl phosphonate): A Guide for Laboratory Professionals.
-
Htdchem. (2025, September 20). Essential Guidelines for Handling Phosphonate Derivatives Safely. Retrieved from [Link]
-
Wang, X., et al. (2020). Glove performance in a warming climate: The role of glove material and climate on permeation resistance to organophosphate insecticides. PubMed, 25(11). Retrieved from [Link]
- U.S. Environmental Protection Agency. (1975). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides.
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Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]
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MySkinRecipes. (n.d.). Tetraethyl butane-1,4-diylbis(phosphonate). Retrieved from [Link]
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Immunomart. (n.d.). Tetraethyl butane-1,4-diylbis(phosphonate). Retrieved from [Link]
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SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 7203-67-0 | Product Name : Tetraethyl butane-1,4-diylbis(phosphonate). Retrieved from [Link]
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
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Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
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Chen, S., et al. (2023). Organophosphate ester exposure among Chinese waste incinerator workers: Urinary levels, risk assessment and associations with oxidative stress. PubMed, 288. Retrieved from [Link]
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Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids.
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Kelly, S. J., & Butler, L. G. (1976). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. PubMed, 15(24). Retrieved from [Link]
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Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. Retrieved from [Link]
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Shaanxi Xin yan Bomei Biotechnology Co., Ltd. (n.d.). Tetraethyl butane-1,4-diylbis(phosphonate)_7203-67-0. Retrieved from [Link]
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ResearchGate. (2025, October 15). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
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Amsbio. (n.d.). Tetraethyl butane-1,4-diylbis(phosphonate). Retrieved from [Link]
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Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]
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Princeton University EHS. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]
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eCFR. (n.d.). 40 CFR Part 165 -- Pesticide Management and Disposal. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Tetraethyl butane-1,4-diylbis(phosphonate)
For researchers and drug development professionals, Tetraethyl butane-1,4-diylbis(phosphonate) is a valuable tool, utilized as an alkyl chain-derived linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] While its specific toxicological properties are not extensively documented, its structural classification as an organophosphonate necessitates a cautious and well-informed approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively with this compound.
Understanding the Risks: An Evidence-Based Approach
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on a conservative approach, assuming the potential for skin and eye irritation, as well as the systemic toxicity associated with organophosphonates.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. It is crucial to change gloves immediately if contamination is suspected. |
| Eye Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes of the chemical. |
| Body Protection | Chemical-resistant lab coat or coveralls | A lab coat or coveralls made of a chemical-resistant material will protect your skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of Tetraethyl butane-1,4-diylbis(phosphonate) should be performed in a well-ventilated chemical fume hood to prevent the inhalation of any potential aerosols or vapors. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to ensure safety at every stage of handling Tetraethyl butane-1,4-diylbis(phosphonate). The following diagram outlines the critical steps and decision points.
Caption: Workflow for the safe handling of Tetraethyl butane-1,4-diylbis(phosphonate).
Step-by-Step Guidance for Safe Handling
Preparation and Storage
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verification: Confirm that the product is Tetraethyl butane-1,4-diylbis(phosphonate) (CAS No. 7203-67-0) and that the container is properly labeled.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Handling Procedures
-
Personal Protective Equipment: Before handling, don the recommended PPE as detailed in the table above.
-
Engineering Controls: Conduct all work in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transferring: When weighing or transferring the chemical, use a spatula or other appropriate tools to avoid creating dust or aerosols.
-
Spill Prevention: Work on a tray or other secondary containment to confine any potential spills.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
-
Spill Cleanup: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing Tetraethyl butane-1,4-diylbis(phosphonate) must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and a full list of its contents.
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste disposal program.[6][7][8] Adhere strictly to all local, state, and federal regulations for chemical waste disposal.[9]
References
-
Organophosphate poisoning: Symptoms and treatment. (2021, July 21). Medical News Today. [Link]
-
Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. (2023, July 14). PMC. [Link]
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Organophosphate/Carbamate Exposure - Management. (2024, August 2). Sydney Children's Hospitals Network. [Link]
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Management of acute organophosphorus pesticide poisoning. (2008, February 9). The Lancet. [Link]
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Organophosphate poisoning. (n.d.). Wikipedia. [Link]
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Tetraethyl butane-1,4-diylbis(phosphonate). (n.d.). Immunomart. [Link]
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CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts. [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. [Link]
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Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. [Link]
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Chemical Resistance Selection Chart for Protective Gloves. (n.d.). East Carolina University. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975, May). U.S. Environmental Protection Agency. [Link]
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Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446. (n.d.). PubChem. [Link]
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Chemical Waste Disposal. (n.d.). Stanford Environmental Health & Safety. [Link]
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Hazardous Waste Disposal and Recycling Nationwide. (n.d.). HazWasteDisposal. [Link]
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Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology. [Link]
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Tetraethyl butane-1,4-diylbis(phosphonate)_7203-67-0. (n.d.). Shaanxi Xin yan Bomei Biotechnology Co., LTD.. [Link]
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Disposal of Pesticides. (n.d.). U.S. Environmental Protection Agency. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
